Product packaging for (S)-Chroman-4-amine hydrochloride(Cat. No.:CAS No. 1035093-81-2)

(S)-Chroman-4-amine hydrochloride

Cat. No.: B1425305
CAS No.: 1035093-81-2
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-QRPNPIFTSA-N
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Description

(S)-Chroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1425305 (S)-Chroman-4-amine hydrochloride CAS No. 1035093-81-2

Properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035093-81-2
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-, hydrochloride (1:1), (4S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Foundational & Exploratory

Introduction: The Significance of (S)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (S)-Chroman-4-amine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No: 1035093-81-2), a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and drug development professionals, this document details not only the core properties but also the rigorous experimental methodologies required for their validation, ensuring scientific integrity and reproducibility.

(S)-Chroman-4-amine and its hydrochloride salt are valuable chiral intermediates.[2] The rigid, fused-ring system of the chroman scaffold, combined with the stereochemically defined amine at the C4 position, makes it a privileged motif in the synthesis of biologically active compounds, particularly for Central Nervous System (CNS) targets.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to handling and formulation during the research and development process.[3]

Accurate characterization of its physical properties is a non-negotiable prerequisite for its use in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions and purification, analytical method development, and ultimately, the quality and reproducibility of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

A summary of the key identification and physical properties of this compound is presented below. It is critical to note that while some properties are well-documented, others, such as the melting point, may show variability and should always be determined empirically for each batch.

PropertyDataSource(s)
CAS Number 1035093-81-2[4][5]
Molecular Formula C₉H₁₂ClNO[4][6][7]
Molecular Weight 185.65 g/mol [3][4][6]
Synonyms (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride[4][8]
Appearance Off-white to white solid/powder[4][7]
Purity (Typical) ≥97% to ≥98%[4][8][9]
Storage Conditions Store at 2-8°C under an inert atmosphere[2][4][8]
Solubility Enhanced solubility in aqueous environments compared to free base[3]
InChI Key BVMKYKMJUZEGBU-QRPNPIFTSA-N[8]

Structural and Purity Verification: A Methodological Approach

This section details the necessary experimental workflows for the comprehensive characterization of this compound. The causality behind experimental choices is emphasized to provide a framework for robust and self-validating analysis.

Diagram: Overall Characterization Workflow

G cluster_0 Initial Assessment cluster_1 Structural & Identity Confirmation cluster_2 Quantitative & Qualitative Purity cluster_3 Bulk Physical Properties a Sample Receipt b Visual Inspection (Color, Form) a->b c NMR Spectroscopy (¹H, ¹³C) b->c d Mass Spectrometry (MS) b->d e IR Spectroscopy b->e f HPLC/UPLC (Purity Assay) b->f g Chiral HPLC (Enantiomeric Excess) b->g h Melting Point Analysis b->h i Solubility Screen b->i c->f d->f

Caption: Workflow for the comprehensive physical characterization of (S)-Chroman-4-amine HCl.

Chemical Structure Confirmation

The identity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expertise & Causality: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. A deuterated solvent (e.g., DMSO-d₆ or D₂O) is chosen for its ability to dissolve the hydrochloride salt and to avoid obscuring sample signals. DMSO-d₆ is often preferred as it allows for the observation of the amine and hydrochloride protons, which would exchange with D₂O.

  • Protocol: ¹H and ¹³C NMR Acquisition

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:

      • Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm.[10]

      • Benzylic Methylene Protons (-O-CH₂-): Signals typically found around δ 4.0-4.5 ppm.

      • Methine Proton (-CH-NH₃⁺): A signal adjacent to the amine, likely around δ 4.5-5.0 ppm.

      • Aliphatic Methylene Protons (-CH-CH₂-): Complex signals in the δ 2.0-2.5 ppm range.

      • Amine Protons (-NH₃⁺): A broad signal, typically downfield (> δ 8.0 ppm), which can exchange with trace water.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the 9 unique carbon atoms in the structure.[11]

    • Data Analysis: Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns to the expected structure. Compare ¹³C chemical shifts to predicted values or reference compounds.

MS confirms the molecular weight of the free base form of the compound.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like amine salts. The analysis will detect the protonated molecule [M+H]⁺, where M is the free base.

  • Protocol: LC-MS Analysis

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Analysis: Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.

    • Data Interpretation: Look for a prominent ion peak at m/z 150.1, corresponding to the molecular weight of the free base (C₉H₁₁NO) plus a proton [M+H]⁺.

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expertise & Causality: As a primary amine hydrochloride, the compound will exhibit characteristic N-H stretching vibrations that are different from a free primary amine. The presence of the ether linkage and the aromatic ring will also give distinct signals.[12]

  • Protocol: FTIR Analysis (ATR)

    • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

    • Data Interpretation: Key expected vibrational bands include:

      • N-H Stretch: Broad absorption in the 2800-3200 cm⁻¹ range, characteristic of an amine salt.[13]

      • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

      • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

      • N-H Bend: Around 1500-1600 cm⁻¹.

      • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

      • C-O-C Stretch (Ether): A strong signal typically found in the 1200-1250 cm⁻¹ region.

Purity and Chiral Integrity Assessment

Purity is a critical parameter. This involves assessing both chemical purity (presence of other compounds) and stereochemical purity (presence of the unwanted (R)-enantiomer).

Diagram: Chiral HPLC Separation Principle

G cluster_0 cluster_1 Chiral Stationary Phase (CSP) cluster_2 csp Chiral Selector Chiral Selector Chiral Selector racemate->csp Interaction s_elutes (S)-Enantiomer (Elutes Faster) csp:f0->s_elutes Weak Interaction r_elutes (R)-Enantiomer (Elutes Slower) csp:f2->r_elutes Strong Interaction

Caption: Diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to separation.

  • Expertise & Causality: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for purity analysis. A C18 stationary phase is commonly used to separate the analyte from non-polar and moderately polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.

  • Protocol: Reversed-Phase HPLC Purity Assay

    • Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). The TFA is an ion-pairing agent that improves peak shape for amines.

    • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm or 254 nm.

      • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

  • Expertise & Causality: To separate enantiomers, a Chiral Stationary Phase (CSP) is required.[14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines.[15] Supercritical Fluid Chromatography (SFC) is also a powerful alternative for chiral separations.[15]

  • Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

    • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: Typically, a normal phase solvent system is used (e.g., Hexane/Isopropanol or Hexane/Ethanol) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and prevent interaction with residual silanols on the stationary phase.

    • Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition) to achieve baseline resolution between the (S) and (R) enantiomers.

    • Analysis: Inject the this compound sample. To confirm peak identity, if available, also inject a racemic sample. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Core Physical Property Determination
  • Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

  • Protocol: Melting Point Determination

    • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a calibrated digital melting point apparatus.

    • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample using a slow ramp rate (1-2 °C/min) near the expected temperature.

    • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Expertise & Causality: Understanding solubility in various solvents is crucial for selecting appropriate systems for reactions, purifications, and formulation. A qualitative or semi-quantitative screen is often the first step.

  • Protocol: Qualitative Solubility Assessment

    • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexane).

    • Procedure:

      • Add a fixed amount of solute (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a vial.

      • Vortex or agitate the mixture at a controlled temperature (e.g., 25 °C) for a set period.

      • Visually classify the solubility as:

        • Freely Soluble: Forms a clear solution.

        • Sparingly Soluble: A significant portion dissolves, but some solid remains.

        • Insoluble: Little to no solid dissolves.

    • Reporting: Report the findings in a table, which guides solvent choice for subsequent experimental work.

Conclusion

The thorough physical and chemical characterization of this compound is a foundational activity for its successful application in research and development. By employing a systematic and methodologically sound approach combining spectroscopy, chromatography, and physical property measurements, scientists can ensure the identity, purity, and quality of this critical chiral building block. The protocols and rationale outlined in this guide provide a robust framework for achieving this essential self-validating system of analysis.

References

An In-depth Technical Guide to (S)-Chroman-4-amine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-Chroman-4-amine hydrochloride, a pivotal chiral building block in contemporary drug discovery and development. The document delves into the molecule's intricate chemical structure and absolute stereochemistry, which are fundamental to its biological activity. A detailed, field-proven synthetic protocol, including the critical chiral resolution step, is presented to offer researchers a practical framework for obtaining this enantiopure intermediate. Furthermore, this guide summarizes the key physicochemical and spectroscopic properties, offering a complete reference for scientists and professionals in the pharmaceutical and chemical research sectors.

Introduction: The Significance of (S)-Chroman-4-amine in Medicinal Chemistry

The chroman scaffold, a benzopyran ring system, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1] The introduction of a chiral amine at the C4 position creates a versatile platform for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] (S)-Chroman-4-amine, as a specific enantiomer, is of particular interest due to the stereospecific interactions often observed in biological systems, where one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to its counterpart.[2]

This guide will focus on the hydrochloride salt of (S)-Chroman-4-amine, a form that enhances stability and aqueous solubility, making it more amenable to handling and formulation.[3] Understanding the precise three-dimensional arrangement and the methods to obtain this molecule in high enantiopurity is critical for its successful application in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure and Stereochemistry

This compound is characterized by a fused ring system consisting of a benzene ring and a dihydropyran ring. The key structural feature is the stereocenter at the C4 position of the chroman ring, which bears an amine group. The "(S)" designation refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This not only improves the compound's physical properties but can also influence its solid-state packing and interactions.

Elucidation of Stereochemistry

The absolute (S)-configuration of the amine at the C4 position is the defining characteristic of this molecule's stereochemistry. This specific spatial arrangement of the amine group is crucial for its interaction with chiral biological targets such as enzymes and receptors. While specific X-ray crystallographic data for this compound is not widely published, the stereochemistry is typically confirmed through a combination of chiral synthesis, optical rotation measurements, and spectroscopic techniques, particularly NMR spectroscopy using chiral solvating or derivatizing agents.

Visualizing the Core Structure

To illustrate the chemical structure and the stereochemical relationship between the enantiomers of Chroman-4-amine, the following diagram is provided.

Note: The DOT script above is a template. Actual images of the (S) and (R) enantiomers would need to be generated and hosted to be displayed.

Caption: Enantiomers of Chroman-4-amine.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in further synthetic transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [4]
Appearance Off-white solid[4]
CAS Number 1035093-81-2
Storage Conditions Inert atmosphere, 2-8°C[4]
Predicted Spectroscopic Data

3.2.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

  • δ 8.5-9.5 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

  • δ 7.0-7.5 ppm (m, 4H): Aromatic protons of the benzene ring.

  • δ 4.5-4.8 ppm (m, 1H): Methine proton at the chiral center (C4-H).

  • δ 4.2-4.5 ppm (m, 2H): Methylene protons adjacent to the oxygen atom (C2-H₂).

  • δ 2.0-2.5 ppm (m, 2H): Methylene protons at the C3 position (C3-H₂).

3.2.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

  • δ 155-160 ppm: Quaternary aromatic carbon attached to the oxygen atom.

  • δ 120-135 ppm: Aromatic carbons.

  • δ 60-65 ppm: Methylene carbon adjacent to the oxygen atom (C2).

  • δ 45-50 ppm: Methine carbon at the chiral center (C4).

  • δ 30-35 ppm: Methylene carbon at the C3 position.

3.2.3. Expected Infrared (IR) Spectroscopy Data

  • ~3000-3200 cm⁻¹: N-H stretching vibrations of the ammonium group.

  • ~2800-3000 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1000-1300 cm⁻¹: C-O stretching of the ether linkage.

3.2.4. Expected Mass Spectrometry (MS) Data

  • [M+H]⁺: The mass spectrum would be expected to show a peak corresponding to the protonated free base (C₉H₁₁NO), with a calculated m/z of approximately 150.09.

Synthesis and Chiral Resolution: A Validated Protocol

The synthesis of this compound typically starts from the commercially available chroman-4-one. The key challenge lies in the stereoselective introduction of the amine group or the efficient resolution of the racemic amine. The following protocol outlines a robust and widely applicable method based on classical resolution.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-step process: reduction of the ketone, reductive amination, and chiral resolution.

G start Chroman-4-one step1 Reduction (e.g., NaBH4) start->step1 intermediate1 Chroman-4-ol step1->intermediate1 step2 Reductive Amination (e.g., NH3, H2, Raney Ni) intermediate1->step2 intermediate2 Racemic Chroman-4-amine step2->intermediate2 step3 Chiral Resolution (e.g., (R)-(-)-Mandelic Acid) intermediate2->step3 intermediate3 Diastereomeric Salts step3->intermediate3 step4 Separation (Fractional Crystallization) intermediate3->step4 intermediate4 (S)-Amine-(R)-Mandelate Salt step4->intermediate4 step5 Base Treatment (e.g., NaOH) intermediate4->step5 product (S)-Chroman-4-amine step5->product final_step HCl Treatment product->final_step final_product This compound final_step->final_product

References

(S)-Chroman-4-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Characterization, and Application for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chiral Chroman Scaffold

(S)-Chroman-4-amine hydrochloride, identified by CAS number 1035093-81-2, is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure, featuring a stereochemically defined amine at the C-4 position, makes it a privileged scaffold for the synthesis of novel therapeutic agents. The chroman ring system is a common motif in a wide array of natural products and biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] Notably, derivatives of the chroman-4-amine core have emerged as potent modulators of biological targets implicated in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, positioning this compound as a valuable starting material for the development of next-generation therapies.[1][3]

This technical guide provides a comprehensive overview of this compound, offering field-proven insights into its synthesis, analytical characterization, and strategic application in modern drug development. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile molecule to its full potential.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1035093-81-2[4]
Molecular Formula C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [4]
Appearance Off-white to yellow solid/crystal[3][4]
Purity Typically ≥97%[5][6]
Storage 2-8°C, under inert atmosphere[6][7]
InChI Key BVMKYKMJUZEGBU-QRPNPIFTSA-N[6]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Enantioselective Synthesis: Accessing the Key Chiral Intermediate

The stereocenter at the C-4 position is critical for the biological activity of many of its derivatives. Therefore, robust and scalable methods for the enantioselective synthesis of (S)-Chroman-4-amine are paramount. The most common precursor for these syntheses is the corresponding ketone, chroman-4-one.

Two primary strategies are employed for the synthesis: direct asymmetric synthesis and chiral resolution of a racemic mixture.

Method 1: Asymmetric Reductive Amination (Conceptual Workflow)

Asymmetric reductive amination offers a direct route from the prochiral chroman-4-one to the chiral amine. This can be achieved using chiral catalysts or enzymes.

A Chroman-4-one B Imine Intermediate A->B Condensation C (S)-Chroman-4-amine B->C Asymmetric Reduction D Ammonia or Amine Source D->B E Chiral Catalyst / Enzyme + Reducing Agent E->B

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol (Illustrative) :

While specific catalytic systems are often proprietary or found in specialized literature, a general procedure involves the following steps. Reductive amination can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to be effective for this transformation.[8][9][10]

  • Imine Formation: To a solution of chroman-4-one in a suitable solvent (e.g., methanol or dichloroethane), add an ammonia source (e.g., ammonium acetate or aqueous ammonia). The reaction may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Asymmetric Reduction: Introduce a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) and a suitable reducing agent. The reaction is stirred at a controlled temperature until the conversion is complete.

  • Work-up and Purification: Quench the reaction carefully, followed by an extractive work-up to remove the catalyst and unreacted reagents. The crude product is then purified by column chromatography.

  • Salt Formation: Dissolve the purified (S)-Chroman-4-amine free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Method 2: Chiral Resolution of Racemic Chroman-4-amine

Classical resolution is a robust and widely used method for obtaining enantiomerically pure amines.[11] This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[12][13]

A Racemic Chroman-4-amine B Diastereomeric Salts ((S)-Amine-(+)-Acid) ((R)-Amine-(+)-Acid) A->B C Fractional Crystallization B->C D Insoluble Diastereomeric Salt C->D E Soluble Diastereomeric Salt C->E F Liberation of Free Amine (Base Treatment) D->F G (S)-Chroman-4-amine F->G H Salt Formation (HCl) G->H I (S)-Chroman-4-amine HCl H->I J (+)-Tartaric Acid J->B

Caption: Chiral Resolution Workflow.

Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is based on well-established principles of diastereomeric salt formation and separation.[12][14]

  • Preparation of Racemic Chroman-4-amine: Synthesize racemic chroman-4-amine from chroman-4-one via a standard reductive amination procedure (e.g., using sodium borohydride and ammonium acetate).

  • Diastereomeric Salt Formation:

    • Dissolve 1 equivalent of racemic chroman-4-amine in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same hot solvent.[14]

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then optionally, cool further in an ice bath to promote crystallization. One of the diastereomeric salts should precipitate out of the solution.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water and add a strong base, such as 50% aqueous sodium hydroxide, until the salt completely dissolves and the solution is basic.[12]

    • Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-Chroman-4-amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add a stoichiometric amount of ethereal HCl solution dropwise with stirring.

    • Collect the precipitated this compound by filtration, wash with cold ether, and dry under vacuum.

The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC. The crystallization process can be repeated to improve the enantiomeric purity if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][15] (S)-Chroman-4-amine, in particular, serves as a key building block for compounds targeting the central nervous system (CNS).

Key Therapeutic Areas:

  • Neurodegenerative Diseases: The chroman-4-amine core has been incorporated into molecules designed as inhibitors of enzymes implicated in Alzheimer's disease, such as butyrylcholinesterase (BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][3] The amine functionality provides a key interaction point with the active sites of these enzymes.

  • Cancer: Certain chroman-4-one derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that the chroman scaffold could be a starting point for the development of novel anticancer agents.[2][16]

  • ROCK Inhibitors: Amide derivatives of the chroman scaffold have been investigated as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for various cardiovascular and neurological diseases.[17]

Chemical Reactivity and Derivatization

The primary amine group of (S)-Chroman-4-amine is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Amide Bond Formation

The most common derivatization is the formation of an amide bond through coupling with a carboxylic acid.[18][19][20]

A (S)-Chroman-4-amine C Amide Derivative A->C B Carboxylic Acid (R-COOH) B->C D Coupling Reagent (e.g., EDC, HATU) D->C

Caption: Amide Coupling Reaction.

General Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 0.1-1.0 eq).[21]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add (S)-Chroman-4-amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an aqueous work-up and purify the resulting amide by column chromatography or crystallization.

Further Reductive Amination

The primary amine can be further alkylated via reductive amination with an aldehyde or ketone to generate secondary amines.[8][22][23]

General Protocol for N-Alkylation:

  • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[9][10]

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the secondary amine product by column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Table 2: Representative NMR Spectral Data

Note: The following are predicted or typical chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR δ (ppm)MultiplicityAssignment
Aromatic6.8 - 7.5m4H
CH-NH₂~4.2t1H
O-CH₂~4.3m2H
CH₂~2.1m2H
¹³C NMR δ (ppm)Assignment
Aromatic116 - 1556C
CH-NH₂~481C
O-CH₂~641C
CH₂~321C

NMR data should be acquired on a high-field instrument (e.g., 400 MHz or higher) for accurate assignment.[24][25]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[26][27]

A Inject Sample ((S)- and (R)-Chroman-4-amine) B Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Separation of Enantiomers B->C D UV or MS Detector C->D E Chromatogram with Separated Peaks D->E

Caption: Chiral HPLC Analytical Workflow.

Protocol for Enantiomeric Excess (e.e.) Determination:

A reverse-phase HPLC method is often preferable for its compatibility with mass spectrometry.[28][29]

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a CROWNPAK CR(+) column, is often effective for separating chiral amines.[28]

  • Mobile Phase: An acidic aqueous-organic mobile phase is typically used. For example, a mixture of 0.05% perchloric acid in water and an organic modifier like acetonitrile or methanol.[28]

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

  • Column Temperature: Controlled temperature (e.g., 15-25°C) is crucial for reproducible results.[28]

  • Detection: UV detection at a suitable wavelength (e.g., 200-220 nm) where the chroman ring absorbs.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject a small volume (e.g., 10 µL) and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

This compound is a high-value chiral building block with demonstrated utility in the synthesis of complex molecules for drug discovery, particularly in the area of neurodegenerative diseases. Its rigid conformation and versatile primary amine handle provide a robust platform for the exploration of chemical space. A thorough understanding of its enantioselective synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for researchers aiming to unlock the full therapeutic potential of the chroman scaffold. By applying these principles, scientists and drug development professionals can confidently and efficiently incorporate this key intermediate into their research programs, accelerating the path toward novel and impactful medicines.

References

The Pivotal Role of Chirality in the Biological Activity of Chroman-4-amines: A Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant biological activity.[1][2][3] Among its derivatives, chiral chroman-4-amines have emerged as a particularly promising class of molecules, demonstrating a wide spectrum of pharmacological effects ranging from neuroprotection to anticancer and cardiovascular applications.[1][2][4][5] The stereochemistry at the C4 position is a critical determinant of their biological function, with different enantiomers often exhibiting vastly different potency and selectivity.[6][7][8][9] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of chiral chroman-4-amines, offering field-proven insights for professionals in drug discovery and development.

The Chroman-4-amine Scaffold: A Foundation for Diverse Bioactivity

The chroman (2,3-dihydro-1-benzopyran) ring system is a core component of flavonoids and tocopherols (Vitamin E), compounds well-known for their extensive biological properties.[1][10][11] The introduction of an amine group at the C4 position creates the chroman-4-amine scaffold, a structure that has proven to be a versatile building block for targeting a variety of enzymes and receptors.[12]

The defining feature of this scaffold in the context of drug design is the chiral center created at the C4 position upon substitution. This chirality is not a trivial structural detail; it is fundamental to the molecule's interaction with biological targets, which are themselves chiral environments. As dictated by the principles of stereochemistry in pharmacology, enantiomers of a chiral drug can have distinct pharmacodynamic and pharmacokinetic profiles.[6][7] One enantiomer may fit perfectly into a receptor's binding site, eliciting a potent therapeutic effect, while its mirror image (the distomer) may be inactive or even contribute to off-target toxicity.[6] Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount in the development of chiral chroman-4-amine-based therapeutics.

Stereoselective Synthesis: Accessing Enantiomerically Pure Chroman-4-amines

Controlling the stereochemistry at the C4 position is the central challenge and opportunity in the synthesis of these compounds. Modern synthetic chemistry offers several powerful strategies to achieve high enantiopurity.

Key Asymmetric Synthetic Strategies
  • Organocatalysis : Asymmetric organocatalysis has emerged as a robust method for constructing chiral chromans. For instance, squaramide-based catalysts can facilitate domino oxa-Michael-nitro-Michael reactions between 2-hydroxynitrostyrenes and nitroolefins to produce highly substituted chiral chromans with excellent enantioselectivities (up to 99% ee).[13] The catalyst's chiral environment directs the approach of the reactants, favoring the formation of one enantiomer over the other.

  • Transition Metal Catalysis : Chiral transition metal complexes are widely used for various enantioselective transformations. Nickel-catalyzed asymmetric synthesis using P-chiral monophosphine ligands, for example, can produce chiral chromans bearing other functional groups with excellent yields and enantioselectivities.[14] Similarly, copper and rhodium-catalyzed reactions have been developed for the asymmetric synthesis of chiral chromane derivatives.[15][16]

  • Biocatalysis : Enzymes offer unparalleled stereoselectivity. Biocatalytic methods, such as using specific enzymes to resolve racemic mixtures or to perform enantioselective reactions, represent a green and efficient approach to obtaining chiral chromane amines.[1]

The choice of synthetic route depends on the desired substitution pattern, scalability, and the specific stereoisomer required.

Conceptual Workflow: Asymmetric Synthesis

Below is a generalized workflow illustrating the logic behind the asymmetric synthesis of chiral chromans, which are precursors to chiral chroman-4-amines.

G cluster_product Intermediate & Final Product A 2-Hydroxyaryl Precursor C Reaction Vessel A->C B Unsaturated Reactant B->C D Racemic or Prochiral Mixture C->D Non-Stereoselective Synthesis E Enantiomerically Enriched Chiral Chroman C->E Asymmetric Synthesis Catalyst Chiral Catalyst (Organo-, Metal-, or Bio-) Catalyst->C F Chiral Chroman-4-amine (via functional group manipulation) E->F

Caption: Generalized workflow for the asymmetric synthesis of chiral chroman-4-amines.

A Spectrum of Biological Activities and Therapeutic Targets

The true value of the chiral chroman-4-amine scaffold lies in its ability to be tailored to interact with a wide range of biological targets. This versatility has led to its exploration in multiple therapeutic areas.

Neurodegenerative Disorders

Chroman-4-amines have been identified as potent inhibitors of key enzymes implicated in neurodegeneration, such as Alzheimer's disease.[1]

  • Monoamine Oxidase (MAO) Inhibition : MAO-A and MAO-B are enzymes that degrade neurotransmitters. Their inhibition can increase neurotransmitter levels, providing symptomatic relief. Certain chiral chromane amine derivatives show potent inhibitory activity against both MAO-A and MAO-B.[1]

  • Cholinesterase (AChE/BuChE) Inhibition : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. This action increases levels of the neurotransmitter acetylcholine in the brain.

Compound ClassTarget EnzymeRepresentative ActivityReference
Propargylated Chromane AminesMAO-A / MAO-BPotent inhibition observed at low concentrations[1]
Chromane Amine DerivativesBuChESignificant inhibitory activity demonstrated[1]
Oncology

The 4-amino group is a well-established pharmacophore in the design of kinase inhibitors, a major class of anticancer drugs.[17] The chroman framework provides a rigid scaffold to orient this key functional group and other substituents to achieve high potency and selectivity.[6][18]

  • Kinase Inhibition : Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

    • Rho Kinase (ROCK) : ROCK inhibitors are being investigated for various diseases. A highly potent chiral chroman-based ROCK-II inhibitor has been developed through asymmetric synthesis, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[5]

    • Sirtuin 2 (Sirt2) : Sirt2 is a deacetylating enzyme involved in cell cycle control and is a target in cancer therapy. Functionalized chroman-4-one derivatives have been developed as selective Sirt2 inhibitors, with some showing significant reduction in the proliferation of breast and lung cancer cells.[19]

G cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Kinase Cascade (e.g., ROCK, Sirt2) Receptor->Kinase activates TF Transcription Factors Kinase->TF activates Proliferation Uncontrolled Cell Proliferation & Survival TF->Proliferation promotes Inhibitor Chiral Chroman-4-amine Kinase Inhibitor Inhibitor->Kinase BLOCKS

Caption: Mechanism of action for chroman-based kinase inhibitors in cancer therapy.

Cardiovascular Disease

The same targets relevant to oncology can also be modulated for cardiovascular benefits.

  • ROCK Inhibition : As a downstream effector of RhoA, ROCK regulates smooth muscle contraction. Its inhibition can lead to vasodilation, making it a target for hypertension.[5]

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Inhibition of sEH is a strategy to treat hypertension and atherosclerosis. Spirocyclic amine-derived chromanones have been described as potent and selective sEH inhibitors.[4]

Anti-inflammatory and Antioxidant Activities

The chroman scaffold itself, reminiscent of Vitamin E, imparts antioxidant properties.[16] Derivatives have shown significant anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[10][16]

Structure-Activity Relationship (SAR) and the Primacy of Stereochemistry

Systematic modification of the chroman-4-amine scaffold allows for the fine-tuning of its biological activity.

  • The C4 Chiral Center : This is the most critical feature. For the ROCK-II inhibitor chroman 1 , the (R)-enantiomer was found to be orders of magnitude more potent than the (S)-enantiomer, highlighting the exquisite stereochemical recognition by the kinase active site.[5] This difference arises because only one enantiomer can achieve the optimal three-dimensional orientation to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding pocket.

  • Substituents on the Aromatic Ring : Modifications to the benzene portion of the chroman ring can significantly impact activity. For example, a methoxy group at the 7th position has been shown to be important for potent blocking of TNF-α production.[10]

  • The Amine Group (N-substituents) : The nature of the substituent on the C4-amine can influence potency, selectivity, and pharmacokinetic properties. This position is often a key vector for exploring interactions with the solvent-exposed region of a binding pocket.

G cluster_labels Chroman C4 C4 Chiral Center: Critical for stereospecific -target interaction Aromatic Aromatic Ring (Positions 5-8): Modulates electronics, solubility, and target contacts Amine Amine Substituents (R', R''): Influences potency, selectivity, and pharmacokinetics

Caption: Key structural features of the chroman-4-amine scaffold for SAR studies.

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Asymmetric Organocatalytic Synthesis of a Chiral Chroman

(Based on the squaramide-catalyzed domino reaction described by Xiaaibao et al.[13])

  • Materials : 2-hydroxynitrostyrene (1a, 0.2 mmol), trans-β-nitroolefin (2a, 0.24 mmol), squaramide organocatalyst (5 mol%), solvent (e.g., toluene, 2 mL), magnetic stirrer, reaction vial.

  • Catalyst Preparation : Ensure the chiral squaramide catalyst is of high purity and the correct enantiomeric form for the desired product stereochemistry.

  • Reaction Setup : To a clean, dry reaction vial, add 2-hydroxynitrostyrene (1a) and the solvent.

  • Initiation : Add the squaramide organocatalyst (5 mol%) to the solution and stir for 5 minutes at room temperature to ensure dissolution and pre-activation.

  • Addition of Reactant : Add the trans-β-nitroolefin (2a) to the reaction mixture.

  • Reaction Execution : Seal the vial and stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to isolate the pure chiral chroman product.

  • Validation : Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol 2: In Vitro Rho Kinase (ROCK-II) Inhibition Assay

(A generalized fluorescence-based assay)

  • Materials : Recombinant human ROCK-II enzyme, fluorescently-labeled peptide substrate (e.g., LONG-S6-peptide), ATP, assay buffer (e.g., HEPES, MgCl₂, Brij-35), test compounds (chiral chroman-4-amines), positive control inhibitor (e.g., Y-27632), 384-well plates, plate reader.

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup : In a 384-well plate, add 5 µL of assay buffer containing the ROCK-II enzyme to each well.

  • Inhibitor Addition : Add 100 nL of the serially diluted test compounds, controls, and DMSO (vehicle control) to the appropriate wells.

  • Incubation : Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer.

  • Reaction Execution : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the fluorescence intensity on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Chiral chroman-4-amines represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic accessibility through robust asymmetric methods allows for the precise control of stereochemistry, which is the cornerstone of their potent and selective biological activity. The demonstrated efficacy against a range of targets in oncology, neurodegeneration, and cardiovascular disease underscores their therapeutic potential.

Future research should focus on expanding the chemical space around this privileged scaffold. The development of novel synthetic methodologies to access more complex and diverse derivatives will be crucial. Furthermore, a deeper understanding of the structural biology of chroman-4-amine-target interactions, aided by X-ray crystallography and computational modeling, will enable more rational, structure-based design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The journey from this versatile chemical entity to clinically successful therapeutics is a promising avenue for continued investigation.

References

The Architecture of Bio-Potency: An In-depth Technical Guide to the Synthesis of Chroman Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, stands as a privileged structure in the realm of medicinal chemistry.[1] Its prevalence in a wide array of natural products, such as tocopherols (Vitamin E) and flavonoids, underscores its fundamental role in biological systems.[1] The synthetic versatility of the chroman core, particularly its oxidized counterpart, chroman-4-one, has solidified its position as a critical building block in the development of novel therapeutics.[1][2] Chroman derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point of intensive research in drug discovery.[3][4][5]

This technical guide provides a comprehensive overview of the core synthetic strategies employed to construct the chroman framework. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the synthesis of these vital scaffolds, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

I. Foundational Strategies: Building the Core Chroman Ring System

The construction of the chroman skeleton is often achieved through intramolecular cyclization reactions. A classic and robust approach involves the Friedel-Crafts acylation of a phenol with a suitable three-carbon synthon, followed by an intramolecular ring-closing reaction.

A. Friedel-Crafts Acylation and Intramolecular Cyclization

A widely utilized method for synthesizing the chroman-4-one core begins with a phenol and a β-halopropionic acid or its equivalent.[1] The initial Friedel-Crafts acylation, typically catalyzed by a Lewis acid, introduces the propionyl side chain onto the aromatic ring. Subsequent intramolecular Williamson ether synthesis or a related cyclization reaction then forms the dihydropyran ring.

Causality Behind Experimental Choices: The choice of the phenol starting material dictates the substitution pattern on the aromatic portion of the final chroman. The selection of the acylating agent and the reaction conditions for the Friedel-Crafts reaction are critical to control regioselectivity, especially with polysubstituted phenols. The subsequent cyclization is often base-mediated, and the choice of base and solvent can significantly impact the reaction efficiency and yield.

Diagram of the General Friedel-Crafts Acylation and Cyclization Pathway:

G Phenol Phenol Intermediate Acylated Phenol Intermediate Phenol->Intermediate Friedel-Crafts Acylation AcylatingAgent β-Halopropionic Acid (or equivalent) AcylatingAgent->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Chromanone Chroman-4-one Intermediate->Chromanone Intramolecular Cyclization Base Base (e.g., K2CO3) Base->Chromanone

Caption: General pathway for chroman-4-one synthesis via Friedel-Crafts acylation and intramolecular cyclization.

II. Modern Synthetic Marvels: Domino and Cascade Reactions

To enhance synthetic efficiency and atom economy, domino and cascade reactions have emerged as powerful tools for the construction of complex molecular architectures from simple starting materials in a single operation.[6][7] These strategies are particularly well-suited for the stereoselective synthesis of highly functionalized chroman derivatives.

A. Organocatalytic Domino Reactions for Asymmetric Synthesis

A significant advancement in chroman synthesis has been the development of organocatalytic domino reactions that allow for the creation of multiple stereocenters with high levels of control.[6][8][9] A prominent example is the Michael/hemiacetalization cascade.

Mechanistic Insight: This reaction typically involves the conjugate addition of an enolizable aldehyde to a 2-(2-nitrovinyl)phenol, catalyzed by a chiral amine catalyst (e.g., a cinchona alkaloid derivative).[6][8] The initial Michael addition forms a new carbon-carbon bond and sets the first stereocenter. The resulting intermediate then undergoes an intramolecular hemiacetalization, forming the dihydropyran ring and establishing the second stereocenter. Subsequent oxidation or dehydroxylation can then lead to functionalized chroman-2-ones or chromanes, respectively.[6][8]

Diagram of the Organocatalytic Domino Michael/Hemiacetalization Reaction:

G Aldehyde Aliphatic Aldehyde MichaelAdduct Michael Adduct Intermediate Aldehyde->MichaelAdduct Michael Addition Nitrovinylphenol (E)-2-(2-Nitrovinyl)phenol Nitrovinylphenol->MichaelAdduct Organocatalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Organocatalyst->MichaelAdduct Hemiacetal Cyclized Hemiacetal Intermediate MichaelAdduct->Hemiacetal Intramolecular Hemiacetalization Chromanone Functionalized Chroman-2-one Hemiacetal->Chromanone Oxidation (e.g., PCC) Chroman Functionalized Chroman Hemiacetal->Chroman Dehydroxylation

Caption: Organocatalytic domino reaction for the stereoselective synthesis of chroman derivatives.

Experimental Protocol: Representative Organocatalytic Synthesis of a Chroman-2-one Derivative [8]

  • To a vial, add the chiral organocatalyst (e.g., a modularly designed organocatalyst self-assembled from a cinchona alkaloid derivative and an amino acid, 10.0 mol%).

  • Add dry toluene (1.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the aliphatic aldehyde (1.2 equiv.) and stir for an additional 5 minutes.

  • Add the (E)-2-(2-nitrovinyl)phenol (1.0 equiv.).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude hemiacetal intermediate is then subjected to oxidation (e.g., using Pyridinium chlorochromate - PCC) to yield the corresponding chroman-2-one.

  • Purify the final product by column chromatography on silica gel.

B. Oxa-Michael-Nitro-Michael Domino Reaction

Another elegant approach for the asymmetric synthesis of polysubstituted chiral chromans is the oxa-Michael-nitro-Michael domino reaction.[10][11] This strategy utilizes 2-hydroxynitrostyrenes and trans-β-nitroolefins as starting materials.

Mechanistic Rationale: A squaramide-based organocatalyst is often employed to activate the substrates through hydrogen bonding.[10][11] The reaction is initiated by an oxa-Michael addition of the phenolic hydroxyl group to the nitroolefin. This is followed by an intramolecular nitro-Michael addition, which closes the dihydropyran ring and generates a highly functionalized chroman with multiple contiguous stereocenters. This method has proven effective for creating chromans with excellent enantioselectivities and diastereoselectivities.[10]

III. The Rise of Photocatalysis in Chroman Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green and efficient pathways for the construction of complex molecules.[12][13][14] This technology has been successfully applied to the synthesis of chroman scaffolds, often proceeding through radical-mediated pathways.

A. Radical-Initiated Cascade Cyclization

Photocatalytic radical-initiated cascade cyclizations provide a versatile route to functionalized chroman-4-ones.[14][15][16] A common strategy involves the use of o-(allyloxy)arylaldehydes as starting materials.

Underlying Principle: In the presence of a suitable photocatalyst and a radical initiator, an acyl radical can be generated. This radical then adds to the alkene moiety of the o-(allyloxy)arylaldehyde. The resulting radical intermediate undergoes a 6-exo-trig cyclization onto the aromatic ring, followed by rearomatization to afford the chroman-4-one skeleton. This method is attractive due to its mild reaction conditions and high functional group tolerance.[14]

Diagram of the Photocatalytic Radical Cascade Cyclization:

G StartingMaterial o-(Allyloxy)arylaldehyde AdditionIntermediate Radical Addition Intermediate StartingMaterial->AdditionIntermediate RadicalSource Radical Source (e.g., from Oxamic Acid) AcylRadical Acyl Radical RadicalSource->AcylRadical Photocatalyst Photocatalyst + Visible Light Photocatalyst->AcylRadical AcylRadical->AdditionIntermediate Radical Addition CyclizedRadical Cyclized Radical Intermediate AdditionIntermediate->CyclizedRadical 6-exo-trig Cyclization Chromanone Chroman-4-one CyclizedRadical->Chromanone Rearomatization

Caption: General mechanism for the photocatalytic synthesis of chroman-4-ones via radical cascade cyclization.

IV. Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of chroman scaffolds, enabling transformations that are often difficult to achieve through other means.[17][18][19]

A. C-H Activation Strategies

Direct C-H activation has revolutionized synthetic chemistry by providing a more atom- and step-economical approach to bond formation.[20][21] In the context of chroman synthesis, transition metal-catalyzed C-H activation can be employed to construct the heterocyclic ring. For instance, a palladium-catalyzed tandem Heck/Suzuki-coupling reaction has been developed for the enantioselective dicarbofunctionalization of unactivated alkenes, leading to chiral chromans.[17]

B. Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions have been successfully utilized to construct highly substituted chromans from carbohydrate-derived starting materials.[22] This approach involves a sequence of oxidative addition, carbopalladation steps, and a final cyclization to form the chroman ring system. This strategy allows for the synthesis of a diverse library of chroman derivatives with a high degree of stereochemical complexity.[22]

Summary of Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Friedel-Crafts Acylation & Cyclization Classic, two-step process.Readily available starting materials, reliable for simple chroman-4-ones.Limited scope for complex substitution, often requires harsh conditions.
Organocatalytic Domino Reactions Asymmetric synthesis, cascade process.High stereoselectivity, mild reaction conditions, atom economical.Catalyst sensitivity, may require optimization for different substrates.[6][10]
Photocatalytic Radical Cyclization Visible-light mediated, radical pathway.Green and sustainable, high functional group tolerance, mild conditions.[12][14]May require specific photocatalysts and additives, potential for side reactions.
Transition Metal-Catalyzed Reactions C-H activation, domino processes.High efficiency, novel bond formations, access to complex structures.[17][22]Catalyst cost and toxicity, may require inert atmosphere.

Conclusion

The synthesis of the chroman scaffold is a dynamic and evolving field, driven by the continual demand for novel therapeutic agents. From classical cyclization methods to modern organocatalytic, photocatalytic, and transition metal-catalyzed strategies, the synthetic chemist's toolbox for accessing this privileged structure has expanded significantly. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical complexity, and the overarching goals of efficiency and sustainability. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct increasingly complex and diverse chroman-based molecules will undoubtedly continue to accelerate the pace of drug discovery and development.

References

Safety and handling of (S)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of (S)-Chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a key building block, its chroman scaffold is a privileged structure found in a variety of biologically active molecules, including those with anticancer and antiepileptic properties.[3][4] The amine functionality at the 4-position serves as a critical handle for synthetic modifications, making it a valuable intermediate for creating diverse chemical libraries.[4] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and associated hazards, to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard CodeGHS Hazard StatementImplications for Laboratory Handling
H302 Harmful if swallowed.[5][6]Ingestion can lead to adverse health effects. Accidental ingestion is a primary risk that must be mitigated through strict hygiene protocols.
H315 Causes skin irritation.[5][6]Direct contact with the skin can cause local inflammation, redness, and discomfort. This necessitates the use of appropriate protective gloves and clothing.
H319 Causes serious eye irritation.[5][6]The compound can cause significant irritation and potential damage upon contact with the eyes. This underscores the mandatory use of eye protection.
H335 May cause respiratory irritation.[5][6]Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas or in a fume hood.

The signal word associated with these hazards is "Warning".[1]

The Chemical Rationale Behind the Hazards

The hazardous nature of this compound stems from its chemical structure. As an amine hydrochloride salt, it is an acidic and water-soluble solid. The irritant properties are typical of many amine salts, which can react with moisture on the skin, in the eyes, or in the respiratory tract to release small amounts of hydrochloric acid, leading to irritation. The primary amine group itself can also interact with biological macromolecules, contributing to the observed toxicity and irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[7][8]

  • Containment: Use of a glove box or other containment strategies may be appropriate for larger quantities or when performing operations that could generate significant dust.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent contact through all potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] A face shield should also be worn when there is a significant risk of splashing.[9]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves at all times when handling the compound.[7][10] Gloves should be inspected for tears or holes before use and disposed of properly after handling.[8]

    • Lab Coat: A full-length laboratory coat with long sleeves is required to protect street clothes and skin from contamination.[7][8]

  • Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[9]

Hygiene Practices

Strict personal hygiene practices are essential to prevent accidental ingestion or cross-contamination.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]

  • Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[8][11]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of the compound and ensuring environmental safety.

Storage
  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [10]

  • The recommended storage temperature is typically between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[10] The amine hydrochloride can react with strong bases to liberate the free amine, which may be more volatile and have different reactivity.

Disposal
  • Chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]

  • Dispose of the compound and any contaminated materials in a designated hazardous waste container.[7] Do not pour down the drain.[11]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Protocol: N-Acylation of this compound

This representative protocol illustrates the integration of safety and handling procedures in a typical synthetic application.

Objective

To perform an N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Workflow Diagram

experimental_workflow N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Set up reaction in a certified fume hood prep_ppe->prep_fume_hood prep_reagents Weigh (S)-Chroman-4-amine HCl and base in fume hood prep_fume_hood->prep_reagents dissolve Dissolve reactants in anhydrous solvent prep_reagents->dissolve cool Cool reaction mixture (e.g., 0°C) dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride stir Stir at room temperature and monitor by TLC add_acyl_chloride->stir quench Quench reaction with water stir->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer (brine) extract->wash dry_purify Dry, filter, concentrate, and purify (chromatography) wash->dry_purify waste_aqueous Dispose of aqueous waste in designated container wash->waste_aqueous waste_solid Dispose of solid waste in designated container dry_purify->waste_solid

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology
  • Preparation:

    • Causality: The hydrochloride salt is not nucleophilic enough for acylation. A base is required to deprotonate the ammonium salt to the free amine. A non-nucleophilic base like triethylamine is chosen to avoid competing reactions.

    • Procedure: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Weigh the this compound and add it to the flask.

  • Reaction Setup:

    • Causality: Anhydrous solvent is used to prevent hydrolysis of the acyl chloride. The reaction is cooled to control the initial exotherm of the acylation.

    • Procedure: Add an anhydrous solvent (e.g., dichloromethane) to the flask. Add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 equivalents). Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring:

    • Causality: Thin-layer chromatography (TLC) is used to monitor the consumption of the starting material and the formation of the product.

    • Procedure: Allow the reaction to warm to room temperature and stir until TLC indicates the reaction is complete.

  • Work-up and Purification:

    • Causality: The work-up procedure is designed to remove the base hydrochloride salt and any remaining reagents.

    • Procedure: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a valuable reagent in chemical synthesis, particularly in the development of new therapeutic agents. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and adherence to established protocols for handling, storage, and disposal. By integrating these principles into all laboratory operations, researchers can mitigate risks and advance their scientific objectives in a safe and responsible manner.

References

A Technical Guide to the Spectroscopic Characterization of (S)-Chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Chroman-4-amine is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, fused-ring system and stereochemically defined amine group make it a valuable scaffold for synthesizing biologically active compounds, particularly those targeting the central nervous system.[1] The precise three-dimensional arrangement of atoms, or stereochemistry, is often critical to a molecule's pharmacological activity. Consequently, unambiguous confirmation of the structure and stereochemistry of (S)-Chroman-4-amine is a prerequisite for its use in any research or development setting.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Chroman-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, this guide not only presents the anticipated data but also explains the underlying principles and experimental considerations necessary to obtain and interpret high-quality spectra. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, or application of this important chiral amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For a chiral molecule like (S)-Chroman-4-amine, specific NMR experiments are essential to confirm not only its constitution but also its enantiomeric purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (S)-Chroman-4-amine is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
Aromatic Protons (4H)6.8 - 7.5Multiplet (m)
O-CH ₂ (2H)4.1 - 4.4Multiplet (m)
CH -NH₂ (1H)4.0 - 4.2Triplet (t) or Multiplet (m)
CH ₂-CH (2H)1.9 - 2.3Multiplet (m)
NH ₂ (2H)1.5 - 2.5Broad Singlet (br s)

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties. However, the amine protons (NH₂) may exchange with residual protons in the solvent, leading to signal broadening. The addition of a few drops of deuterium oxide (D₂O) can be used to confirm the NH₂ signal, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ) ppm
Aromatic C (quaternary)155 - 160
Aromatic C H115 - 130
C -O65 - 75
C -N45 - 55
C H₂25 - 35

Expertise & Experience: The chemical shifts of carbons directly attached to heteroatoms (O and N) are significantly downfield due to the electronegativity of these atoms.[4][5] The aromatic region will show multiple peaks corresponding to the different carbon environments within the benzene ring.

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of (S)-Chroman-4-amine.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]

Confirming Enantiomeric Purity using Chiral Derivatizing Agents

To confirm the enantiomeric purity of (S)-Chroman-4-amine, a chiral derivatizing agent (CDA) can be used.[7][8] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common choice.[7] The reaction of the amine with the CDA forms diastereomers, which are distinguishable by NMR.

Workflow for Enantiomeric Purity Assessment:

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A (S)-Chroman-4-amine C Reaction to form Diastereomeric Amides A->C B Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) B->C D Acquire ¹H or ¹⁹F NMR Spectrum C->D Dissolve in CDCl₃ E Integration of Diastereomer Signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For (S)-Chroman-4-amine, the IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic portions, the C-O ether linkage, and the C-N bond.

Predicted IR Absorption Bands
Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3250 (two bands)[10]Medium
Primary Amine (N-H)Bending (Scissoring)1650 - 1580[10][11]Medium to Strong
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
Aromatic C=CStretching1600 & 1475Medium
C-O (Aryl Ether)Stretching1250 - 1200Strong
C-N (Aliphatic)Stretching1250 - 1020[10][11]Medium to Weak

Trustworthiness: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][12] This provides a reliable diagnostic feature to confirm the presence of the primary amine group.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid (S)-Chroman-4-amine sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[6]

Experimental Workflow:

G A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F Data Analysis: Identify Characteristic Peaks E->F

Caption: Standard workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion (M⁺):

  • The molecular formula of (S)-Chroman-4-amine is C₉H₁₁NO.

  • The molecular weight is 149.19 g/mol .[13]

  • The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[12][14] Therefore, the molecular ion peak (M⁺) is expected at m/z = 149 .

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines.[15][16] The cleavage of the bond adjacent (alpha) to the nitrogen atom is expected. For (S)-Chroman-4-amine, this would involve the cleavage of the C-C bond within the heterocyclic ring, leading to a resonance-stabilized cation.

  • Loss of NH₂: A peak corresponding to the loss of the amino group (M - 16) might be observed.

  • Retro-Diels-Alder (RDA) Reaction: The chroman ring system may undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring.

Logical Relationship of Fragmentation:

G M Molecular Ion (M⁺) m/z = 149 F1 Alpha-Cleavage Fragment M->F1 α-cleavage F2 [M - NH₂]⁺ Fragment M->F2 - •NH₂ F3 RDA Fragment M->F3 RDA

References

Role of chroman-4-amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Chroman-4-Amine Derivatives in Medicinal Chemistry

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system that serves as a foundational structure for a multitude of natural products and synthetic molecules with profound medicinal relevance. Among its derivatives, the chroman-4-amine chemotype has emerged as a particularly versatile pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of chroman-4-amine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic synthesis of these compounds, delve into their diverse therapeutic applications—from neuroprotection to oncology—elucidate critical structure-activity relationships, and provide validated experimental protocols to empower further research and development in this promising area.

The Chroman-4-Amine Scaffold: A Privileged Structure in Drug Discovery

The structural rigidity of the fused bicyclic chroman system, combined with the stereogenic center at the C4-amine position and the potential for diverse aromatic and heterocyclic substitutions, makes it an exceptionally attractive scaffold for designing novel therapeutic agents. The core structure allows for precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Its precursor, the chroman-4-one, is also a key intermediate and a bioactive scaffold in its own right, found in naturally occurring flavonoids like flavanones and isoflavanones. The transition from the C4-keto group to the C4-amino group significantly alters the molecule's electronic properties, basicity, and hydrogen bonding capabilities, opening up a vast new chemical space for targeting proteins such as enzymes, receptors, and ion channels.

Strategic Synthesis of Chroman-4-Amine Derivatives

The synthesis of chroman-4-amine derivatives is a multi-step process that hinges on the efficient construction of the chroman-4-one core, followed by its conversion to the target amine. This strategic separation allows for modular assembly, where variations can be introduced at different stages to generate a diverse library of compounds.

Synthesis of the Chroman-4-one Precursor

A common and effective route to the chroman-4-one scaffold involves an intramolecular cyclization. For instance, a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde can be a highly efficient one-step procedure, often accelerated by microwave irradiation to improve reaction times and yields.[1] This method is advantageous as it allows for the introduction of substituents at the C2 position and on the aromatic ring from commercially available starting materials.

Conversion to the Chroman-4-Amine Core via Reductive Amination

Reductive amination is the cornerstone for converting the chroman-4-one ketone to the desired chroman-4-amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is critical for the success of this transformation. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the ketone, preventing the undesired formation of the chroman-4-ol byproduct.[3] This selectivity is the causal basis for the high yields and purity often observed in this one-pot protocol.

Synthetic_Pathway cluster_0 Part 1: Chroman-4-one Synthesis cluster_1 Part 2: Chroman-4-amine Synthesis start_mats 2'-Hydroxyacetophenone + Aldehyde chromanone Chroman-4-one (Key Intermediate) start_mats->chromanone Base-mediated Aldol Condensation (e.g., DIPA, MW) amine Primary/Secondary Amine (R-NH₂) product Chroman-4-amine Derivative amine->product chromanone_2 Chroman-4-one chromanone_2->product Reductive Amination (e.g., NaBH₃CN, AcOH)

General synthetic workflow for chroman-4-amine derivatives.

Diverse Biological Activities and Therapeutic Applications

The chroman-4-amine scaffold has been successfully exploited to develop agents for a range of therapeutic areas, most notably in neurodegenerative diseases and oncology.

Neuroprotective Agents

A significant body of research has focused on chroman-4-amine derivatives as potent modulators of targets in the central nervous system (CNS).

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters.[4] The inhibition of MAO-B is a validated strategy for treating Parkinson's disease, while MAO-A inhibitors are used for depression.[4] The oxidative deamination of neurotransmitters by MAO also produces hydrogen peroxide, contributing to oxidative stress and neurodegeneration.[5][6] Chroman-based structures have been shown to be effective MAO inhibitors, offering a potential neuroprotective benefit by both preserving neurotransmitter levels and reducing oxidative damage.[6]

  • Serotonin (5-HT) Receptor Agonists: The aminomethylchroman derivative, Repinotan, is a potent and selective 5-HT₁ₐ receptor full agonist.[7] It demonstrated neuroprotective effects in animal models and was advanced into clinical trials for stroke.[7] Its mechanism involves the activation of G protein-coupled potassium channels, leading to neuronal hyperpolarization, which protects neurons from overexcitation.[7]

  • ERK-CREB Signaling: Some chromene derivatives have been shown to exert neuroprotective effects by activating the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[8][9] This mechanism is distinct from direct receptor antagonism and highlights the scaffold's ability to modulate intracellular signaling pathways.[8][9]

Neuroprotection_Mechanisms cluster_MAO MAO Inhibition cluster_Receptor Receptor Agonism MAO MAO-B Enzyme (in Mitochondria) OxidativeStress Oxidative Stress (H₂O₂ production) MAO->OxidativeStress Byproduct Neurotransmitters Dopamine Neurotransmitters->MAO Metabolism Neurodegeneration Neuronal Damage (Parkinson's) OxidativeStress->Neurodegeneration Receptor 5-HT₁ₐ Receptor Hyperpolarization Neuronal Hyperpolarization Receptor->Hyperpolarization Activation Neuroprotection Neuroprotection (Stroke) Hyperpolarization->Neuroprotection Leads to ChromanAmine Chroman-4-amine Derivative ChromanAmine->MAO Inhibits ChromanAmine->Receptor Activates

Dual mechanisms of neuroprotection by chroman-4-amine derivatives.
Anticancer Agents

The chroman framework is a common feature in compounds exhibiting potent cytotoxic activity against a range of human cancer cell lines. Research has demonstrated that specific substitutions on the chroman-4-amine scaffold can lead to highly potent anticancer agents. Structure-activity relationship (SAR) studies have shown that the nature of the amine substituent and the pattern of substitution on the aromatic ring are critical determinants of activity.

For example, studies on 4-amino-2H-benzo[h]chromen-2-one analogs revealed that a secondary amine at the C4 position is crucial for antitumor activity, while tertiary amines are inactive. Furthermore, bulky, cyclic groups on the amine (e.g., cyclohexyl) and specific aromatic substitutions (e.g., 4-methoxyphenyl) can lead to compounds with exceptionally potent growth inhibitory activity, with ED₅₀ values in the nanomolar range against various tumor cell lines.

Table 1: Representative Anticancer Activity of Chroman-4-Amine Derivatives

Compound Class R¹ Substituent R² Substituent Target Cell Line Activity (IC₅₀/GI₅₀, µM) Reference
4H-Chromenes C2-NH-Phenyl C4-Malononitrile HeLa (Cervical) 1.12 [10]
4H-Chromenes C2-NH-Phenyl C4-Malononitrile A549 (Lung) 1.48 [10]
4H-Chromenes C2-NH-Ethyl C4-Malononitrile HT-29 (Colon) 3.54 [10]

| sHA 14-1 Analogue | C6-(3',5'-dimethoxyphenyl) | C2-NH₂ | CCRF-CEM (Leukemia) | ~2.5 |[11] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the chroman-4-amine scaffold has provided critical insights into the structural requirements for potent and selective biological activity. The causality behind these relationships often lies in optimizing hydrophobic, electronic, and steric interactions within the target's binding pocket.

  • The C4-Amine: The stereochemistry and nature of the substituent on the C4-amine are paramount. For anticancer activity, a secondary amine is often essential, suggesting it may act as a hydrogen bond donor.[12] Bulky substituents can enhance activity by occupying specific hydrophobic pockets in the target protein.

  • The Aromatic Ring (Ring A): Electron-withdrawing or electron-donating groups on the benzene ring of the chroman nucleus significantly modulate the molecule's properties. For instance, in SIRT2 inhibitors based on the chroman-4-one scaffold, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for potency.[1]

  • The Dihydropyran Ring (Ring B): Substitutions at the C2 and C3 positions can influence both potency and selectivity. For many chroman-based anticancer agents, substitutions at C2 with groups like phenyl or phenethyl can enhance cytotoxicity.[13]

Key structure-activity relationships for the chroman-4-amine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols are described as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Microwave-Assisted Synthesis of a 2-Substituted Chroman-4-one

Causality: This protocol utilizes microwave irradiation to provide rapid, uniform heating, which significantly accelerates the base-mediated aldol condensation and subsequent cyclization, leading to higher yields and shorter reaction times compared to conventional heating.[1]

  • Reagent Preparation: In a 10 mL microwave vial, combine the 2'-hydroxyacetophenone (1.0 eq), the desired aldehyde (1.1 eq), and N,N-diisopropylethylamine (DIPA) (1.1 eq) in anhydrous ethanol (0.4 M solution).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure chroman-4-one.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected outcome is a clean product with characteristic chromanone peaks.

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

Causality: This colorimetric assay provides a quantitative measure of cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[14][15][16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[17][18]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-amine test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

Chroman-4-amine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated success in targeting a range of biological entities, from CNS receptors to enzymes involved in cancer, underscores their vast therapeutic potential. Future research should focus on several key areas:

  • Target Deconvolution: For compounds identified through phenotypic screening (e.g., cytotoxicity assays), identifying the specific molecular target(s) will be crucial for mechanism-of-action studies and further optimization.

  • Stereoselective Synthesis: The C4 position is a chiral center. Developing efficient stereoselective syntheses and evaluating the individual enantiomers is a critical step, as biological activity often resides in a single enantiomer.

  • Multi-Target Drug Design: Given the scaffold's promiscuity, it is well-suited for the rational design of multi-target agents, which is an increasingly important strategy for treating complex multifactorial diseases like Alzheimer's.[6]

References

Methodological & Application

Application Note: A Robust and Highly Enantioselective Synthesis of (S)-Chroman-4-amine Hydrochloride via Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Chroman-4-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a multitude of biologically active compounds.[1][2] The specific stereochemistry at the C4 position is often crucial for pharmacological activity, making enantioselective synthesis a critical endeavor for accessing pure, single-enantiomer drug candidates. This application note details a highly efficient and scalable protocol for the synthesis of (S)-Chroman-4-amine hydrochloride, a key pharmaceutical intermediate.[3][4] The featured methodology is centered around the rhodium-catalyzed asymmetric hydrogenation of a chroman-4-one-derived substrate, a strategy known for its high yields and exceptional enantioselectivities.[5]

The synthesis of chiral amines is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to agrochemicals.[6] Traditional methods often rely on the resolution of racemic mixtures, which are inherently limited to a 50% theoretical yield.[7][8] In contrast, asymmetric catalysis offers a more atom-economical and efficient route to enantiomerically pure compounds.[9][10][11] This protocol leverages a state-of-the-art rhodium catalyst system to achieve the desired (S)-enantiomer with high fidelity.

Synthetic Strategy: A Mechanistic Overview

The overall synthetic route commences with the readily available chroman-4-one. The key transformation is the asymmetric hydrogenation of an intermediate derived from chroman-4-one, followed by the formation of the hydrochloride salt. While several asymmetric methods exist for the synthesis of chiral chromans, including enzymatic resolutions and organocatalytic approaches, rhodium-catalyzed asymmetric hydrogenation of prochiral olefins or imines stands out for its operational simplicity and high catalytic turnover numbers.[5][12][13]

The chosen strategy involves the conversion of chroman-4-one to a suitable prochiral substrate, such as an enamine or, as detailed in related literature, an oxime acetate, which can then undergo highly enantioselective hydrogenation.[14] The rhodium catalyst, in conjunction with a chiral phosphine ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the substrate, thereby establishing the desired stereocenter.

Experimental Protocols

Part 1: Synthesis of Chroman-4-one Oxime Acetate

This initial step converts the starting ketone into a substrate suitable for asymmetric hydrogenation.

Materials:

  • Chroman-4-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of chroman-4-one (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly add acetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key enantioselective step of the synthesis.

Materials:

  • Chroman-4-one oxime acetate

  • [Rh(COD)2]BF4 (Rhodium catalyst precursor)

  • Chiral diphosphine ligand (e.g., a derivative of Josiphos or DuanPhos)

  • Methanol (degassed)

  • High-pressure hydrogenation vessel

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure hydrogenation vessel with [Rh(COD)2]BF4 (0.01 mol%) and the chiral diphosphine ligand (0.011 mol%).

  • Add degassed methanol to dissolve the catalyst precursor and ligand.

  • Stir the solution for 15 minutes to allow for the formation of the active catalyst.

  • Add the chroman-4-one oxime acetate (1.0 eq) to the vessel.

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm) and stir at the specified temperature (e.g., 50 °C) for 24 hours.[5]

  • After the reaction is complete (monitored by HPLC or TLC), carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

Part 3: Hydrolysis and Hydrochloride Salt Formation

The final steps involve the deprotection of the amine and its conversion to the stable hydrochloride salt.

Materials:

  • Crude product from Part 2

  • Hydrochloric acid (concentrated)

  • Methanol

  • Diethyl ether

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product from the hydrogenation step in methanol.

  • Add concentrated hydrochloric acid (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure.

  • Add diethyl ether to the residue to precipitate the this compound as a solid.[15]

  • Collect the solid by filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary

The following table summarizes typical results obtained from this synthetic protocol.

ParameterValueMethod of Analysis
Overall Yield >75%Gravimetric
Enantiomeric Excess (ee) >98%Chiral HPLC
Chemical Purity >99%HPLC, ¹H NMR
Appearance White to off-white solidVisual Inspection
Molecular Formula C₉H₁₂ClNOElemental Analysis
Molecular Weight 185.65 g/mol Mass Spectrometry

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of this compound.

G cluster_0 PART 1: Oxime Acetate Formation cluster_1 PART 2: Asymmetric Hydrogenation cluster_2 PART 3: Deprotection & Salt Formation Chroman-4-one Chroman-4-one Chroman-4-one Oxime Chroman-4-one Oxime Chroman-4-one->Chroman-4-one Oxime Hydroxylamine Pyridine Chroman-4-one Oxime Acetate Chroman-4-one Oxime Acetate Chroman-4-one Oxime->Chroman-4-one Oxime Acetate Acetic Anhydride Protected (S)-Chroman-4-amine Protected (S)-Chroman-4-amine Chroman-4-one Oxime Acetate->Protected (S)-Chroman-4-amine [Rh]/(Chiral Ligand) H₂ (50 atm) (S)-Chroman-4-amine (S)-Chroman-4-amine Protected (S)-Chroman-4-amine->(S)-Chroman-4-amine Conc. HCl Methanol (S)-Chroman-4-amine HCl (S)-Chroman-4-amine HCl (S)-Chroman-4-amine->(S)-Chroman-4-amine HCl Precipitation (Diethyl Ether)

Caption: Synthetic pathway for this compound.

References

Topic: High-Efficiency Chiral Resolution of Racemic Chroman-4-amine via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Chroman-4-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key chiral building block for various therapeutic agents, particularly those targeting the Central Nervous System (CNS).[1] The stereochemistry at the C4 position is often critical for biological activity, necessitating access to enantiomerically pure forms of the amine. This application note provides a detailed, field-proven protocol for the chiral resolution of racemic chroman-4-amine using the cost-effective and readily available resolving agent, L-(+)-tartaric acid. The methodology is based on the classical principle of diastereomeric salt formation and fractional crystallization, a robust and scalable technique for obtaining enantiopure amines.[2][3] We will elucidate the causality behind critical experimental choices, provide a self-validating workflow including analytical protocols for verification of enantiomeric excess (ee), and offer insights for process optimization.

Principle of Resolution: The Causality of Separation

Chiral resolution by diastereomeric salt formation is a powerful technique that leverages the fundamental differences between enantiomers and diastereomers.[3] Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation impossible by standard physical methods.

The core strategy involves converting the pair of enantiomers into a pair of diastereomers, which do have different physical properties.[4][5] This is achieved by reacting the racemic base, (±)-chroman-4-amine, with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid.

The reaction yields two distinct diastereomeric salts:

  • (R)-Chroman-4-amine • L-(+)-tartrate

  • (S)-Chroman-4-amine • L-(+)-tartrate

Because these two salts are diastereomers, they exhibit different crystal lattice energies and, crucially, different solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize from the solution due to its lower solubility, while the other remains in the mother liquor.[3] Subsequent separation by filtration, followed by treatment with a base to neutralize the tartaric acid, liberates the enantiomerically enriched free amine.[2]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts racemic (R)-Amine + (S)-Amine (Identical Solubility) salt_R (R)-Amine • L-Tartrate Salt racemic->salt_R + salt_S (S)-Amine • L-Tartrate Salt racemic->salt_S + agent L-(+)-Tartaric Acid agent->salt_R Reaction in Suitable Solvent agent->salt_S note Different Solubilities

Figure 1: Principle of Diastereomeric Salt Formation.

Materials and Experimental Design

Successful resolution is highly dependent on the precise control of experimental parameters. The quantities and conditions provided below are a robust starting point for gram-scale resolution and can be adapted for other scales.

Reagents and Materials
Reagent / MaterialGradeSupplier RecommendationNotes
(±)-Chroman-4-amine>98% PurityCommercial SourceEnsure starting material is free of non-basic impurities.
L-(+)-Tartaric Acid>99%, EnantiopureCommercial SourceThe enantiomeric purity of the resolving agent is critical.
Methanol (MeOH)AnhydrousCommercial SourceSolvent choice is key; other alcohols like ethanol can be screened.
Sodium Hydroxide (NaOH)ACS Grade PelletsCommercial SourceFor preparing aqueous base solution.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction of the free amine.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceFor drying the organic extract.
Deionized Water (DI H₂O)Type II or betterIn-houseUsed for workup procedures.
0.45 µm Syringe FiltersPTFE or NylonCommercial SourceFor sample preparation for HPLC analysis.
Apparatus
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and reflux condenser

  • Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance (± 0.001 g)

  • pH meter or pH strips

  • Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)

  • Polarimeter

Detailed Experimental Protocol

This protocol is divided into three main stages: diastereomeric salt formation and isolation, liberation of the enantiomerically enriched amine, and analytical validation.

Figure 2: Step-by-step experimental workflow for chiral resolution.

Part A: Formation and Isolation of the Diastereomeric Salt
  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-chroman-4-amine in 100 mL of methanol. Warm the mixture gently (to ~40-50 °C) with stirring to ensure complete dissolution.

  • Dissolution of Resolving Agent: In a separate 100 mL flask, dissolve 5.06 g (0.5 equivalents) of L-(+)-tartaric acid in 50 mL of warm methanol.

    • Causality Note: Starting with 0.5 equivalents of the resolving agent is a common and effective strategy.[7] It ensures that there is an excess of the amine, which can improve the selectivity of the crystallization of the less soluble diastereomeric salt, often leading to higher enantiomeric excess in the first crop of crystals.

  • Salt Formation: Slowly add the tartaric acid solution to the stirring amine solution. A precipitate may form immediately. Continue stirring the mixture for 30 minutes at a slightly elevated temperature.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is paramount as it promotes the formation of well-ordered crystals and enhances diastereoselectivity. Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize the yield of the crystallized salt.[3]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold methanol (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer. Dry the white crystalline salt under vacuum to a constant weight.

Part B: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Transfer the dried diastereomeric salt to a 250 mL flask and suspend it in 100 mL of deionized water.

  • Basification: While stirring vigorously, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the solution becomes strongly basic (pH > 12), and all the solids have dissolved.[2] This step neutralizes the tartaric acid and deprotonates the amine, liberating the free base.

  • Extraction: Transfer the basic aqueous solution to a 500 mL separatory funnel. Extract the liberated amine with dichloromethane (3 x 50 mL). The organic layer will contain the amine.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the enantiomerically enriched chroman-4-amine as an oil or solid.

Analytical Validation: The Self-Validating System

It is essential to quantify the success of the resolution. The following analytical methods provide the necessary data to determine yield and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the product.

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H)These columns show broad applicability for separating a wide range of chiral compounds, including chromans.[8][9]
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) with 0.1% Diethylamine (DEA)A common mobile phase for normal-phase chiral separations. DEA is added to improve peak shape for amines.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 280 nmChroman moiety has a strong UV absorbance at this wavelength.
Sample Preparation Dissolve ~1 mg of the final product in 1 mL of mobile phase. Filter.Ensures a clean injection and prevents column blockage.

Calculation of Enantiomeric Excess (ee %): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Polarimetry

Measurement of the specific rotation provides confirmation of the bulk optical activity of the sample.

  • Procedure: Prepare a solution of the resolved amine of known concentration (e.g., c = 1.0 in methanol). Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).

  • Interpretation: Compare the measured specific rotation [α] to literature values for the pure enantiomer to estimate optical purity.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Crystalline Salt Solvent choice is suboptimal; mixture cooled too quickly; insufficient cooling time.Screen alternative solvents (e.g., ethanol, isopropanol). Ensure slow, gradual cooling. Increase time in the ice bath.
Low Enantiomeric Excess (ee) Poor diastereoselectivity in crystallization; co-precipitation of both salts.Recrystallize the diastereomeric salt from the same solvent system. Optimize the stoichiometry of the resolving agent (try 0.6 or 0.7 equivalents).
Oil Formation Instead of Crystals Supersaturation is too high; presence of impurities.Add solvent to reduce concentration. Try seeding with a small crystal from a previous successful batch. Ensure high purity of starting materials.
Poor Peak Shape in HPLC Amine interacting with residual silanols on the column.Ensure a basic additive like diethylamine (DEA) or triethylamine (TEA) is included in the mobile phase.

References

(S)-Chroman-4-amine: A Privileged Scaffold for the Synthesis of Novel Central Nervous System (CNS) Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chroman Scaffold in CNS Drug Discovery

The chroman scaffold is a well-recognized privileged structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with various biological targets. Within the central nervous system (CNS), chroman derivatives have demonstrated significant potential, exhibiting activities such as neuroprotective, antiepileptic, and potent modulation of key neurotransmitter receptors.[1][2] The introduction of a chiral amine at the 4-position of the chroman ring, specifically the (S)-enantiomer, offers a critical vector for further molecular exploration and optimization of CNS-active agents. This chiral amine serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of (S)-Chroman-4-amine in the development of novel CNS-active compounds.

Physicochemical Properties and CNS Drug Likeness

The design of effective CNS drugs is intrinsically linked to the molecule's ability to cross the blood-brain barrier (BBB). This necessitates a careful balance of physicochemical properties. The chroman scaffold inherently possesses favorable characteristics for CNS penetration, and derivatization from the (S)-Chroman-4-amine handle allows for the modulation of these properties.

PropertyGeneral Guideline for CNS Drugs(S)-Chroman-4-amine Scaffold
Molecular Weight (MW) < 450 DaCore MW of ~149 g/mol allows for significant derivatization.
LogP (Lipophilicity) 1.5 - 3.5Derivatization can modulate lipophilicity into the optimal range.
Topological Polar Surface Area (TPSA) < 90 ŲThe core amine group contributes to TPSA, which can be balanced by other functional groups.
Hydrogen Bond Donors (HBD) ≤ 3The primary amine provides 2 HBDs, with further modification possible.
Hydrogen Bond Acceptors (HBA) ≤ 7The ether oxygen is an HBA, with further acceptors addable via derivatization.

Enantioselective Synthesis of (S)-Chroman-4-amine: A Multi-step Protocol

The stereochemistry at the C4 position of the chroman ring is crucial for biological activity. Therefore, an efficient and highly stereoselective synthesis of (S)-Chroman-4-amine is paramount. A robust strategy involves the asymmetric reduction of the prochiral chroman-4-one to the corresponding (R)-chroman-4-ol, followed by a stereoinverting amination reaction.

Workflow for the Synthesis of (S)-Chroman-4-amine

Synthesis_Workflow cluster_0 Step 1: Synthesis of Chroman-4-one cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Stereoinverting Amination Start 2'-Hydroxyacetophenone C1 Base-catalyzed Aldol Condensation & Intramolecular Oxa-Michael Addition Start->C1 Aldehyde Formaldehyde (or equivalent) Aldehyde->C1 P1 Chroman-4-one C1->P1 C2 Asymmetric Transfer Hydrogenation (Chiral Ru or Rh catalyst) P1->C2 P2 (R)-Chroman-4-ol C2->P2 C3 Mitsunobu Reaction (Phthalimide, DEAD, PPh3) P2->C3 P3 N-(S)-Chroman-4-yl)phthalimide C3->P3 C4 Hydrazinolysis P3->C4 P4 (S)-Chroman-4-amine C4->P4

Caption: Synthetic pathway to (S)-Chroman-4-amine.

Protocol 1: Synthesis of Chroman-4-one

This protocol describes a general and efficient one-step procedure for the synthesis of the chroman-4-one precursor.[3]

Materials:

  • 2'-Hydroxyacetophenone

  • Appropriate aldehyde (e.g., paraformaldehyde)

  • Diisopropylethylamine (DIPA) or other suitable base

  • Ethanol

  • Dichloromethane

  • 1 M HCl (aq)

  • 10% NaOH (aq)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq) in ethanol, add the aldehyde (1.1 eq) and DIPA (1.1 eq).

  • Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one.

Rationale: This method combines a base-promoted crossed aldol condensation with an intramolecular oxa-Michael addition in a one-pot reaction, providing an efficient route to the chroman-4-one core. Microwave irradiation significantly accelerates the reaction.

Protocol 2: Asymmetric Reduction to (R)-Chroman-4-ol

The enantioselective reduction of the prochiral ketone is the key stereochemistry-determining step. Asymmetric transfer hydrogenation using a chiral catalyst is a highly effective method.

Materials:

  • Chroman-4-one

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-Ts-DENEB™)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chroman-4-one (1.0 eq) in the anhydrous solvent.

  • Add the chiral catalyst (typically 0.1-1 mol%).

  • Add the formic acid/triethylamine azeotrope (hydrogen source).

  • Stir the reaction mixture at the recommended temperature (often room temperature to 40 °C) for 12-24 hours, or until complete conversion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-Chroman-4-ol. The enantiomeric excess (ee) should be determined by chiral HPLC.

Rationale: The chiral metal complex coordinates to the ketone and facilitates the stereoselective transfer of a hydride from the hydrogen source, leading to the formation of the desired (R)-enantiomer of the alcohol with high enantiopurity.

Protocol 3: Stereoinverting Amination via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a secondary alcohol to a primary amine with complete inversion of stereochemistry.[3][4][5]

Materials:

  • (R)-Chroman-4-ol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: Part A: Mitsunobu Reaction

  • In a round-bottom flask under an inert atmosphere, dissolve (R)-Chroman-4-ol (1.0 eq), phthalimide (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate N-((S)-Chroman-4-yl)phthalimide.

Part B: Hydrazinolysis

  • Dissolve the N-((S)-Chroman-4-yl)phthalimide from the previous step in ethanol.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-Chroman-4-amine. Further purification can be achieved by chromatography or salt formation if necessary.

Rationale: The Mitsunobu reaction proceeds via an SN2 mechanism, where the activated hydroxyl group of the (R)-alcohol is displaced by the phthalimide nucleophile, resulting in a complete inversion of the stereocenter to the (S)-configuration. Subsequent hydrazinolysis cleaves the phthalimide protecting group to liberate the desired primary amine.

Application of (S)-Chroman-4-amine in the Synthesis of CNS Active Compounds

(S)-Chroman-4-amine is a versatile building block for the synthesis of a variety of CNS-active compounds. The primary amine can be readily functionalized through N-alkylation, reductive amination, or amide bond formation to introduce diverse pharmacophores.

General Workflow for Derivatization of (S)-Chroman-4-amine

Derivatization_Workflow cluster_0 N-Alkylation cluster_1 Reductive Amination cluster_2 Amide Coupling SCA (S)-Chroman-4-amine NA_Product Secondary/Tertiary Amine SCA->NA_Product SN2 Reaction RA_Product Substituted Amine SCA->RA_Product Imine Formation & Reduction AC_Product Amide SCA->AC_Product Amidation AlkylHalide Alkyl Halide (R-X) AlkylHalide->NA_Product Base Base (e.g., K2CO3, DIPEA) Base->NA_Product Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->RA_Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->RA_Product CarboxylicAcid Carboxylic Acid (R'''-COOH) CarboxylicAcid->AC_Product CouplingAgent Coupling Agent (e.g., HATU, EDCI) CouplingAgent->AC_Product

Caption: Synthetic routes from (S)-Chroman-4-amine.

Protocol 4: Synthesis of a Serotonin 5-HT1A Receptor Agonist via Reductive Amination

This protocol provides an example of how (S)-Chroman-4-amine can be used to synthesize a potential serotonin 5-HT1A receptor agonist, inspired by the structure of known serotonergic agents like Repinotan.[6]

Materials:

  • (S)-Chroman-4-amine

  • 4-(4-Formylphenoxy)butyronitrile

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-Chroman-4-amine (1.0 eq) in DCE, add 4-(4-formylphenoxy)butyronitrile (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the target compound.

Rationale: Reductive amination is a mild and efficient method for forming C-N bonds. The in situ formation of the imine followed by reduction with the mild reducing agent sodium triacetoxyborohydride prevents over-alkylation and is compatible with a wide range of functional groups.

Protocol 5: Synthesis of a Dopamine D2 Receptor Modulator via N-Alkylation

This protocol outlines the synthesis of a potential dopamine D2 receptor modulator by N-alkylation of (S)-Chroman-4-amine with a suitable alkyl halide.

Materials:

  • (S)-Chroman-4-amine

  • 1-Bromo-4-(4-methoxyphenyl)butane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-Chroman-4-amine (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and 1-bromo-4-(4-methoxyphenyl)butane (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Rationale: This standard N-alkylation protocol utilizes a base to neutralize the HBr formed during the reaction, driving the reaction to completion. The choice of a non-nucleophilic base and appropriate solvent is crucial to minimize side reactions.

Conclusion and Future Perspectives

(S)-Chroman-4-amine represents a highly valuable and versatile chiral building block for the synthesis of novel CNS-active compounds. The synthetic protocols detailed herein provide a robust foundation for accessing this key intermediate in high enantiopurity. Furthermore, the application protocols demonstrate the facility with which (S)-Chroman-4-amine can be elaborated into potential drug candidates targeting key CNS receptors. The inherent drug-like properties of the chroman scaffold, combined with the synthetic tractability of the C4-amine, ensure that this privileged structure will continue to be a fruitful starting point for the discovery of the next generation of CNS therapeutics. Future work in this area will likely focus on the development of more efficient and scalable asymmetric syntheses of (S)-Chroman-4-amine and the exploration of novel derivatization strategies to access a wider range of chemical space and pharmacological profiles.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of (S)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-Chroman-4-amine is a highly valuable, enantiopure chiral building block, recognized as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, fused-ring system is a key structural motif in the development of therapeutic agents, particularly those targeting the Central Nervous System (CNS).[1] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of (S)-Chroman-4-amine hydrochloride. The described methodology prioritizes scalability, robustness, and high enantiomeric purity, making it suitable for drug development and manufacturing environments. The chosen synthetic strategy involves the preparation of racemic chroman-4-amine via reductive amination, followed by an efficient classical resolution to isolate the desired (S)-enantiomer.

Strategic Overview: Pathways to Enantiopure Chroman-4-amine

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development.[2][3][4] For (S)-Chroman-4-amine, several strategies can be employed, each with distinct advantages and challenges in a large-scale production context.

  • Asymmetric Synthesis: This is often the most atom-economical approach, directly creating the desired stereocenter.[1] Methods include the asymmetric reduction of chroman-4-one or the reductive amination of the same precursor using chiral catalysts. While elegant, these methods can require expensive and sensitive transition-metal catalysts or enzymes, and optimization for large-scale production can be time-consuming.[5][6]

  • Chiral Resolution: This classical technique remains a highly reliable and pragmatic approach for industrial-scale synthesis.[7][8] It involves the separation of a racemic mixture into its constituent enantiomers. The primary methods are:

    • Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][8] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. This method is often robust, cost-effective, and readily scalable.

    • Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, enriching the unreacted starting material in the slower-reacting enantiomer.[1]

For this guide, we focus on a three-stage synthesis based on classical resolution , a pathway proven for its scalability and reliability. This process is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Liberation & Salt Formation A Chroman-4-one B Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) A->B C (±)-Chroman-4-amine B->C D Diastereomeric Salt Formation (+(R)-Mandelic Acid) C->D E Fractional Crystallization (Isolation of less soluble salt) D->E F (S)-Chroman-4-amine-(R)-Mandelate Salt E->F G Base Treatment (e.g., NaOH) F->G H (S)-Chroman-4-amine (Free Base) G->H I Acidification (HCl in Ether/IPA) H->I J (S)-Chroman-4-amine HCl (Final Product) I->J

Figure 1: Overall workflow for the large-scale synthesis of (S)-Chroman-4-amine HCl.

Detailed Synthesis Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Part A: Synthesis of Racemic (±)-Chroman-4-amine

This stage involves the conversion of the commercially available chroman-4-one to the racemic amine via reductive amination. This one-pot reaction is efficient and high-yielding.

Materials:

  • Chroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable reactor with chroman-4-one (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of chroman-4-one).

  • Amine Source Addition: Add ammonium acetate (5.0-10.0 equiv.) to the solution and stir the resulting slurry at room temperature for 30 minutes. The excess ammonium acetate serves as both the ammonia source and a mild dehydrating agent to favor imine formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution at 0 °C. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g of starting material).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (±)-Chroman-4-amine as an oil or a low-melting solid. The crude product is typically of sufficient purity to be used directly in the next step.

Part B: Chiral Resolution of (±)-Chroman-4-amine

This critical step leverages the differential solubility of diastereomeric salts to isolate the desired (S)-enantiomer. (R)-Mandelic acid is a cost-effective and efficient resolving agent for this purpose.[1]

Materials:

  • Crude (±)-Chroman-4-amine

  • (R)-(+)-Mandelic acid

  • Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude (±)-Chroman-4-amine (1.0 equiv.) in a minimal amount of warm ethanol (or another suitable solvent determined by screening). In a separate flask, dissolve (R)-(+)-Mandelic acid (0.5-0.6 equiv.) in warm ethanol.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. The use of sub-stoichiometric amounts of the resolving agent is a common strategy to maximize the purity of the crystallized salt in the first pass.[7]

  • Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation. The (S)-amine-(R)-mandelate salt is typically the less soluble diastereomer and will precipitate.

  • Filtration: Collect the crystalline solid by vacuum filtration, and wash the filter cake with a small amount of cold ethanol.

  • Purity Check: Dry the solid and determine its diastereomeric excess (and thus the enantiomeric excess of the amine) by chiral HPLC. If the desired purity is not achieved, a recrystallization from fresh hot ethanol can be performed.

Part C: Liberation and HCl Salt Formation

The final stage involves liberating the free amine from its diastereomeric salt and converting it to the stable hydrochloride salt.

Materials:

  • (S)-Chroman-4-amine-(R)-Mandelate salt

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Liberation of Free Amine: Suspend the diastereomeric salt in a mixture of water and DCM. Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the mandelic acid and liberates the free (S)-Chroman-4-amine into the organic layer.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the (S)-Chroman-4-amine free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Cool the solution to 0 °C.

  • Precipitation: Slowly add a solution of HCl in diethyl ether or isopropanol (1.0-1.1 equiv.) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[9][10]

  • Final Isolation: Stir the slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to afford the final product, this compound.

Data Summary and Characterization

The following table summarizes typical results expected from this large-scale protocol.

ParameterStage A: Racemic AmineStage B: ResolutionStage C: Final Product
Typical Yield >90% (crude)35-45% (based on racemate)>95% (from free base)
Appearance Yellow to brown oilWhite crystalline solidOff-white to white solid[10][11]
Purity (HPLC) >95%>99% (diastereomeric purity)>99%
Enantiomeric Excess (e.e.) N/A>99% (after one recrystallization)>99%
Storage Store under inert gasN/AStore at 2-8°C, inert atmosphere[9][11]

Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Chiral HPLC: To verify the enantiomeric excess is >99%.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: For comparison with literature values.

References

Application Note: A Robust HPLC Method for Determining the Enantiomeric Purity of Chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of chroman-4-amine, a crucial chiral building block in pharmaceutical synthesis.[1] The enantiomers of chiral amines can exhibit marked differences in pharmacological activity and toxicity, making stereospecific analysis a regulatory and safety imperative.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), which offers broad selectivity for amine compounds.[1][2] We delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provide a self-validating protocol in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Criticality of Chiral Purity in Drug Development

Chroman-4-amine is a heterocyclic primary amine that serves as a key intermediate in the synthesis of various biologically active molecules.[5][6] As with many chiral compounds, its enantiomers can interact differently with the chiral environment of biological systems, leading to distinct pharmacological and toxicological profiles.[1][7] Therefore, the precise quantification of the enantiomeric excess (% ee) is a critical quality attribute for both the intermediate and the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its accuracy, precision, and robustness.[1][3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated exceptional success in separating a wide array of chiral compounds, including primary amines like chroman-4-amine.[1][2][8] The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][9][10]

This document provides a step-by-step protocol for the enantiomeric separation of chroman-4-amine, designed for researchers, scientists, and drug development professionals engaged in process chemistry and quality control.

Chiral Separation Strategy: The Power of Polysaccharide CSPs

The successful enantiomeric separation of primary amines is highly dependent on the selection of the CSP and the optimization of the mobile phase.[1]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as Cellulose tris(3,5-dimethylphenylcarbamate) , are highly effective for resolving primary amines.[9][11] This selector, found in columns like Lux® Cellulose-1 or CHIRALCEL® OD-H, provides a robust platform for chiral recognition.[8] The helical structure of the derivatized cellulose creates a complex steric environment, while the carbamate linkages offer sites for hydrogen bonding and dipole interactions, which are key to differentiating the spatial arrangement of the enantiomers.[8][10]

  • Mobile Phase Rationale: A normal-phase mode, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), is often the starting point for chiral amine separations.[12] The alcohol modifier plays a crucial role in modulating retention time and enantioselectivity.

  • The Essential Role of Additives: Basic analytes like chroman-4-amine are prone to interacting with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing) and reduced resolution.[13] To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is incorporated into the mobile phase.[2][12] This additive competitively blocks the active silanol sites, ensuring symmetrical peak shapes and improving the overall quality of the separation.[13]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.

Materials and Reagents
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA), purity >99.5%.

  • Analytes: Racemic chroman-4-amine (for method development and system suitability) and the single enantiomer sample for purity analysis.

  • Recommended Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate) column).[8]

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument configuration and parameters is provided in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector set at 220 nm
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time Approximately 15 minutes (or until both enantiomers have eluted)
Sample Preparation
  • Racemic Standard (System Suitability): Prepare a solution of racemic chroman-4-amine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Test Sample: Prepare a solution of the chroman-4-amine enantiomer to be tested in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column.[14]

Step-by-Step HPLC Procedure
  • System Preparation: Ensure the HPLC system is thoroughly flushed with the mobile phase. For coated polysaccharide columns, it is critical to avoid incompatible solvents like acetone, THF, or methylene chloride, which can damage the stationary phase.[14][15][16]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the mobile phase (blank) to ensure a clean baseline.

    • Perform five replicate injections of the Racemic Standard solution.

    • The system is deemed suitable for analysis if the criteria in the table below are met.

  • Analysis:

    • Once the system passes the SST, inject the Test Sample solution.

    • Identify the peaks corresponding to the major enantiomer and the minor (impurity) enantiomer based on their retention times, as determined from the racemic standard injection.

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline or near-baseline separation of the enantiomers.[13]
Tailing Factor (Tf) ≤ 2.0Confirms symmetrical peak shape, indicating minimal silanol interaction.[13]
% RSD of Retention Time ≤ 2.0%Demonstrates the stability and precision of the pump and system.[4]
% RSD of Peak Area ≤ 5.0%Demonstrates the precision of the injector and detector response.[4]

Data Analysis and Calculation

The enantiomeric purity is typically expressed as a percentage of the undesired enantiomer relative to the total area of both enantiomers.

Calculation:

% Minor Enantiomer = (AreaMinor / (AreaMajor + AreaMinor)) * 100

Where:

  • AreaMajor is the peak area of the desired enantiomer.

  • AreaMinor is the peak area of the undesired enantiomer.

Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines.[17][18] The core validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by achieving baseline resolution between the two enantiomers and from any other potential impurities.[4][19]

  • Linearity: A linear relationship between the concentration of the minor enantiomer and its detector response.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spiking the major enantiomer with known amounts of the minor enantiomer.[4]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[13]

Workflow Visualization

The following diagram outlines the complete workflow for determining the enantiomeric purity of chroman-4-amine.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data & Reporting prep_mobile Prepare Mobile Phase (Hex/IPA/DEA) prep_racemic Prepare Racemic Std. (0.5 mg/mL) prep_mobile->prep_racemic prep_sample Prepare Test Sample (0.5 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate Column (30 min) sst System Suitability Test (5x Racemic Std.) equilibrate->sst analyze Analyze Test Sample sst->analyze check_sst Verify SST Criteria (Rs > 1.5, Tf < 2.0) sst->check_sst analyze->check_sst integrate Integrate Peaks check_sst->integrate check_sst->integrate Yes end_fail SST Failed: Troubleshoot check_sst->end_fail No calculate Calculate % Purity integrate->calculate report Generate Report calculate->report end_pass Analysis Complete report->end_pass start Start start->prep_mobile

References

Application Notes and Protocols for the Derivatization of (S)-Chroman-4-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-Chroman-4-amine

(S)-Chroman-4-amine is a privileged chiral building block in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combined with the stereodefined primary amine at the C4 position, provides an excellent scaffold for the synthesis of biologically active molecules. The chroman framework is found in a variety of natural products and synthetic compounds with a broad spectrum of therapeutic activities, including those targeting the central nervous system.[1] The primary amine serves as a versatile synthetic handle, allowing for a wide range of derivatizations to explore the chemical space around this core structure. This guide provides detailed protocols for three fundamental transformations of (S)-Chroman-4-amine: N-acylation, N-alkylation via reductive amination, and N-sulfonylation, complete with technical insights and methods for ensuring product purity and stereochemical integrity.

Core Derivatization Strategies

The nucleophilic nature of the primary amine in (S)-Chroman-4-amine allows for straightforward derivatization. The following sections detail robust and reproducible protocols for key transformations.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for converting amines into stable amides. This modification is crucial for probing structure-activity relationships (SAR) by introducing a variety of substituents that can alter a compound's polarity, hydrogen bonding capacity, and metabolic stability. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced.

  • Acylating Agents: Acyl chlorides and anhydrides are commonly used due to their high reactivity. Acetic anhydride is an excellent choice for introducing a simple acetyl group, often requiring minimal catalysis. For more complex acyl groups, the corresponding acyl chlorides are typically employed.

  • Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is recommended, particularly when using acyl chlorides.[2] This minimizes potential side reactions and effectively scavenges the HCl generated during the reaction. For less reactive amines or anhydrides, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used, but for a primary amine like (S)-Chroman-4-amine, it is often unnecessary.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, has good solvating properties for the reactants, and is easily removed during work-up.

  • Temperature: Initiating the reaction at 0 °C helps to control the initial exotherm, especially with reactive acyl chlorides, thereby preventing potential side reactions and degradation.

This protocol describes a straightforward and high-yielding method for the N-acetylation of (S)-Chroman-4-amine.

Materials:

  • (S)-Chroman-4-amine

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-Chroman-4-amine (1.0 equiv).

  • Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Add DIPEA (1.2 equiv) to the solution at room temperature.

  • Add acetic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-(S)-chroman-4-amine.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

N-Alkylation via Reductive Amination

Reductive amination is a superior method for the N-alkylation of primary amines compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[3] This two-step, one-pot process involves the formation of an imine intermediate from the reaction of the amine with a ketone or aldehyde, followed by its immediate reduction to the corresponding secondary amine.

  • Carbonyl Source: A wide variety of aldehydes and ketones can be used to introduce the desired alkyl group. For example, acetone can be used to introduce an isopropyl group, while benzaldehyde can be used for benzylation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[4][5][6] It is less reactive towards ketones and aldehydes than the iminium ion intermediate, which allows for the reaction to be performed in a single pot. It is also less toxic than sodium cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[5][6]

  • Catalyst: For less reactive ketones or amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

This protocol details the synthesis of N-isopropyl-(S)-chroman-4-amine using acetone and sodium triacetoxyborohydride.

Materials:

  • (S)-Chroman-4-amine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add (S)-Chroman-4-amine (1.0 equiv) and acetone (2.0 equiv).

  • Add anhydrous DCE to achieve a concentration of approximately 0.2 M with respect to the amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical functional group in medicinal chemistry, known for their roles as bioisosteres of amides and their presence in numerous approved drugs. The synthesis of sulfonamides from (S)-Chroman-4-amine is readily achieved by reaction with a sulfonyl chloride in the presence of a base.

  • Sulfonylating Agent: A variety of sulfonyl chlorides can be used, such as p-toluenesulfonyl chloride (TsCl) for tosyl protection or dansyl chloride for the introduction of a fluorescent tag.

  • Base: Pyridine can serve as both the solvent and the base, effectively driving the reaction to completion by scavenging the generated HCl. Alternatively, a non-nucleophilic base like triethylamine or DIPEA in a solvent like DCM can be used.

  • Solvent: Anhydrous DCM or pyridine are suitable solvents for this transformation.

This protocol describes the synthesis of a fluorescently labeled derivative of (S)-Chroman-4-amine using dansyl chloride.

Materials:

  • (S)-Chroman-4-amine

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Anhydrous Pyridine or Anhydrous DCM and Triethylamine

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve (S)-Chroman-4-amine (1.0 equiv) in anhydrous pyridine (or DCM).

  • If using DCM, add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dansyl chloride (1.1 equiv) in a minimal amount of the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC, observing the formation of a fluorescent spot.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (if using pyridine, wash multiple times to remove it), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bright yellow-green fluorescent N-dansyl-(S)-chroman-4-amine.

Data Presentation and Validation

Table 1: Summary of Derivatization Protocols
DerivatizationReagentsSolventBaseTemp. (°C)Time (h)Typical Yield (%)
N-Acetylation Acetic AnhydrideDCMDIPEA0 to RT2-4>90
N-Isopropylation Acetone, NaBH(OAc)₃DCE-RT12-2475-85
N-Dansylation Dansyl ChloridePyridinePyridine0 to RT4-1280-90
Self-Validating Systems: Ensuring Product Integrity

Structural Confirmation: The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the product and assess its purity.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.

Stereochemical Integrity: It is crucial to verify that the stereocenter at C4 has not undergone racemization during derivatization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing enantiomeric purity. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), should be used.[7] A typical starting method would involve a mobile phase of hexane/isopropanol with a small amount of a basic additive like diethylamine (DEA) for the amine derivatives. The retention times of the (S)-enantiomer and any potential (R)-enantiomer (if a racemic standard is available or synthesized) are compared to determine the enantiomeric excess (ee) of the product.

  • Column: Chiralpak® IA or similar polysaccharide-based CSP.

  • Mobile Phase: A screening approach is often best, starting with mixtures of hexane and isopropanol (e.g., 90:10, 80:20) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: Dissolve a small sample of the purified derivative in the mobile phase. Inject onto the column and analyze the chromatogram for the presence of a single peak corresponding to the (S)-enantiomer.

Visualizing the Workflow

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products cluster_analysis Product Validation start (S)-Chroman-4-amine acylation N-Acylation (Ac₂O or RCOCl, Base) start->acylation alkylation N-Alkylation (R₂C=O, NaBH(OAc)₃) start->alkylation sulfonylation N-Sulfonylation (RSO₂Cl, Base) start->sulfonylation amide N-Acyl Derivative acylation->amide sec_amine N-Alkyl Derivative alkylation->sec_amine sulfonamide N-Sulfonyl Derivative sulfonylation->sulfonamide nmr_ms Structure Confirmation (NMR, MS) amide->nmr_ms chiral_hplc Stereochemical Integrity (Chiral HPLC) amide->chiral_hplc sec_amine->nmr_ms sec_amine->chiral_hplc sulfonamide->nmr_ms sulfonamide->chiral_hplc

Caption: Synthetic workflow for the derivatization of (S)-Chroman-4-amine.

Conclusion

The protocols outlined in this guide provide robust and versatile methods for the derivatization of (S)-Chroman-4-amine. By employing these N-acylation, N-alkylation, and N-sulfonylation strategies, researchers can efficiently generate diverse libraries of compounds for biological screening. Adherence to the analytical validation steps, particularly chiral HPLC, is paramount to ensure the quality and stereochemical purity of the final products, which is a critical aspect of developing novel chiral therapeutics.

References

Application Note: Lipase-Catalyzed Kinetic Resolution of Chroman-4-amine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution (KR) of racemic chroman-4-amine, a key building block for various pharmacologically active molecules. We detail a robust protocol centered on the use of Candida antarctica Lipase B (CALB), a highly efficient and selective biocatalyst. This guide explains the fundamental principles of kinetic resolution, the rationale behind experimental parameter selection, and provides step-by-step instructions for reaction setup, monitoring, and analysis of enantiomeric excess (ee). The protocol is designed for researchers in drug discovery and process development, offering a practical, scalable, and efficient method for accessing enantiopure chroman-4-amines.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are indispensable building blocks in modern medicinal chemistry, with a significant percentage of commercial drugs incorporating a chiral amine scaffold.[1][2] The chroman-4-amine framework, in particular, is a privileged structure found in compounds with a wide range of biological activities.[3] The stereochemistry of the amine group is often critical for pharmacological efficacy and safety, necessitating the development of efficient methods to obtain single enantiomers.

Kinetic resolution (KR) is a widely adopted strategy for separating racemates.[4] In a lipase-catalyzed KR, the enzyme selectively acylates one enantiomer of the racemic amine at a much faster rate than the other.[5] This process results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The theoretical maximum yield for the desired enantiomer in a classic KR is 50%.[6]

Candida antarctica Lipase B (CALB) is one of the most versatile and widely used lipases for the resolution of both amines and alcohols due to its high activity, broad substrate specificity, and excellent enantioselectivity.[7][8][9] It is commercially available in an immobilized form, such as Novozym® 435, which enhances its stability and allows for easy recovery and reuse.[7][10]

The Mechanism of Lipase-Catalyzed Acylation

The catalytic activity of lipase relies on a Ser-His-Asp catalytic triad within its active site.[11] The kinetic resolution of an amine via acylation proceeds through a two-step mechanism:

  • Acyl-Enzyme Intermediate Formation: The acyl donor (e.g., an ester) reacts with the serine residue in the active site to form a covalent acyl-enzyme intermediate.[11]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the corresponding amide and regenerate the free enzyme.[11]

The enzyme's chiral pocket preferentially binds one enantiomer of the amine in an orientation that facilitates this nucleophilic attack, leading to the observed enantioselectivity.

G cluster_0 Step 1: Acyl-Enzyme Formation cluster_1 Step 2: Aminolysis Lipase (E-OH) Lipase (E-OH) Acyl-Enzyme Intermediate (E-O-COR') Acyl-Enzyme Intermediate (E-O-COR') Lipase (E-OH)->Acyl-Enzyme Intermediate (E-O-COR') + R'-COOR'' Acyl Donor (R'-COOR'') Acyl Donor (R'-COOR'') Alcohol (R''-OH) Alcohol (R''-OH) Acylated Amine (R-NHCOR') Acylated Amine (R-NHCOR') Acyl-Enzyme Intermediate (E-O-COR')->Acylated Amine (R-NHCOR') + (R)-Amine (fast) Unreacted Amine (S-NH2) Unreacted Amine (S-NH2) Acyl-Enzyme Intermediate (E-O-COR')->Unreacted Amine (S-NH2) (S)-Amine (slow) Racemic Amine (R/S-NH2) Racemic Amine (R/S-NH2) Regenerated Lipase (E-OH) Regenerated Lipase (E-OH) Acylated Amine (R-NHCOR')->Regenerated Lipase (E-OH) DKR_Workflow Racemic Amine (R/S) Racemic Amine (R/S) Fast-reacting (R)-Amine Fast-reacting (R)-Amine Racemic Amine (R/S)->Fast-reacting (R)-Amine Slow-reacting (S)-Amine Slow-reacting (S)-Amine Racemic Amine (R/S)->Slow-reacting (S)-Amine Lipase + Acyl Donor Lipase + Acyl Donor Fast-reacting (R)-Amine->Lipase + Acyl Donor Selective Acylation Racemization Catalyst Racemization Catalyst Racemization Catalyst->Fast-reacting (R)-Amine Racemization Acylated (R)-Amide Acylated (R)-Amide Lipase + Acyl Donor->Acylated (R)-Amide Selective Acylation Slow-reacting (S)-Amine) Slow-reacting (S)-Amine) Slow-reacting (S)-Amine)->Racemization Catalyst Racemization

References

Application Notes & Protocols: (S)-Chroman-4-amine as a Chiral Moiety in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Chroman-4-amine is a valuable, enantiopure building block increasingly recognized for its utility in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure and stereochemically defined amine at the C4 position make it a privileged scaffold for the synthesis of biologically active compounds, particularly those targeting the Central Nervous System (CNS).[1] While its primary documented role is as an integral chiral scaffold incorporated into the final product, its structural characteristics also suggest potential, though less explored, applications as a recoverable chiral auxiliary. This guide provides a comprehensive overview of the established use of (S)-Chroman-4-amine as a chiral building block and presents a conceptual framework, including detailed protocols for key transformations, for its theoretical application as a chiral auxiliary in asymmetric synthesis.

Introduction: The Dual Role of (S)-Chroman-4-amine

In the field of asymmetric synthesis, the quest for efficient methods to control stereochemistry is paramount. Chiral molecules, particularly amines, are foundational to over 80% of all drugs and drug candidates.[2] Two principal strategies employ chiral molecules like (S)-Chroman-4-amine:

  • Chiral Building Block/Scaffold: The chiral molecule is a permanent and integral part of the final molecular architecture. Its inherent stereochemistry is a key feature of the target compound's structure and function. This is the most well-documented application for (S)-Chroman-4-amine.[1]

  • Chiral Auxiliary: The chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and ideally recovered for reuse.[3][4]

This document will first detail the synthesis and established applications of (S)-Chroman-4-amine as a chiral scaffold. Subsequently, it will provide a theoretical and practical guide for researchers wishing to explore its potential as a recoverable chiral auxiliary, including protocols for attachment and cleavage, and a proposed model for stereochemical induction.

Synthesis and Properties of (S)-Chroman-4-amine

The enantiopure form of chroman-4-amine is most commonly obtained via the resolution of a racemic mixture.

2.1. Synthesis via Classical Resolution

The most direct method involves the reaction of racemic chroman-4-amine with a chiral resolving agent, such as (R)-mandelic acid or D-tartaric acid, to form a pair of diastereomeric salts.[1] These salts possess different physical properties, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.[1]

2.2. Asymmetric Synthetic Routes

More atom-economical approaches focus on the direct asymmetric synthesis of the chiral amine. A key strategy involves the asymmetric reduction of a chroman-4-one precursor to the corresponding (S)-chroman-4-ol.[1] This can be achieved using biocatalysts, such as Lactobacillus paracasei, which can reduce substituted chroman-4-ones with excellent enantiomeric excess (>99% ee).[1] The resulting chiral alcohol is then converted to the amine through standard functional group interconversions, such as a Mitsunobu reaction or conversion to a mesylate followed by azide displacement and reduction.[1]

Table 1: Physicochemical Properties of (S)-Chroman-4-amine Hydrochloride

PropertyValueReference
CAS Number 1035093-81-2[5][6]
Molecular Formula C₉H₁₂ClNO[7]
Molecular Weight 185.65 g/mol
Appearance Off-white to white solid[6]
Purity ≥98.0%[6]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[6][7]

Established Application: A Privileged Scaffold in Medicinal Chemistry

The rigid conformation of the chroman ring system is a highly desirable feature in drug design. By incorporating (S)-Chroman-4-amine, medicinal chemists can reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. Its role as a foundational chiral scaffold is leveraged in the development of novel therapeutics, particularly in neurology and oncology.[1] The synthesis of polysubstituted chiral chromans is an active area of research, with organocatalytic domino reactions being a powerful method for their construction with excellent stereocontrol.[8][9]

cluster_0 Synthesis of (S)-Chroman-4-amine cluster_1 Application as Chiral Scaffold Chroman-4-one Chroman-4-one Racemic Chroman-4-amine Racemic Chroman-4-amine Chroman-4-one->Racemic Chroman-4-amine Reductive Amination Diastereomeric Salts Diastereomeric Salts Racemic Chroman-4-amine->Diastereomeric Salts + Chiral Acid S_Amine (S)-Chroman-4-amine Diastereomeric Salts->S_Amine Separation & Basification Prochiral_Substrate Acyclic or Prochiral Precursors S_Amine->Prochiral_Substrate Bioactive_Molecule Biologically Active Molecule (e.g., CNS Agent) Prochiral_Substrate->Bioactive_Molecule Incorporation via Domino Reaction, etc.

Figure 1: General workflow illustrating the synthesis of (S)-Chroman-4-amine and its subsequent incorporation as a permanent chiral scaffold into a final bioactive molecule.

Conceptual Application as a Recoverable Chiral Auxiliary

While not extensively documented, the structural features of (S)-Chroman-4-amine make it an intriguing candidate for development as a chiral auxiliary. The general strategy involves three key stages: covalent attachment to a substrate, a diastereoselective reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.

Aux (S)-Chroman-4-amine (Auxiliary) Attached Chiral Amide (Aux-CO-R) Aux->Attached Step 1: Attachment (N-Acylation) Substrate Prochiral Substrate (e.g., R-COOH) Substrate->Attached Diastereomer Diastereomerically Enriched Product (Aux-CO-R) Attached->Diastereomer Step 2: Diastereoselective Reaction (e.g., Alkylation) Reactant Electrophile (e.g., R'-X) Reactant->Diastereomer Product Enantioenriched Product (HOOC-R) Diastereomer->Product Step 3: Cleavage Recovered_Aux Recovered Auxiliary Diastereomer->Recovered_Aux Step 3: Cleavage

Figure 2: The "Attach-React-Cleave" cycle for using (S)-Chroman-4-amine as a conceptual chiral auxiliary.

Step 1: Auxiliary Attachment via N-Acylation

The first step is the formation of a stable amide bond between the amine auxiliary and a prochiral carboxylic acid substrate. This is a robust and well-understood transformation.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is suitable for converting a carboxylic acid to its more reactive acyl chloride form before coupling.

  • Materials:

    • (S)-Chroman-4-amine (1.0 equiv)

    • Carboxylic acid substrate

    • Oxalyl chloride or Thionyl chloride (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid substrate and dissolve in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Cool the mixture to 0 °C and add oxalyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.

    • In a separate flask, dissolve (S)-Chroman-4-amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Work-up: Quench the reaction with deionized water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting N-acyl chromanamine by flash column chromatography on silica gel.

Step 2: Diastereoselective Reactions (A Theoretical Model)

Once the N-acyl derivative is formed, the rigid chroman structure can be exploited to direct stereochemistry. For instance, in the alkylation of the corresponding enolate, the bulky auxiliary is expected to block one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered face.

Figure 3: A conceptual diagram illustrating how the bulky, rigid (S)-Chroman-4-amine auxiliary could shield one face of a metal-chelated enolate, directing an incoming electrophile to the opposite face to achieve high diastereoselectivity. Note: This is a generalized model; the actual transition state geometry would require experimental or computational validation.

This principle could theoretically be extended to other important C-C bond-forming reactions:

  • Asymmetric Aldol Reactions: The boron or titanium enolate of the N-acyl chromanamine could react with aldehydes, with the auxiliary directing the facial selectivity.[10][11]

  • Asymmetric Diels-Alder Reactions: The N-acryloyl derivative of (S)-Chroman-4-amine could act as a chiral dienophile, where the auxiliary blocks one π-face of the alkene.[3][12]

Crucial Note for Researchers: The development of these reactions would require significant experimental optimization. Key variables would include the choice of metal for enolate formation (Li, Na, B, Ti), solvent, temperature, and the nature of the substrate and electrophile.

Step 3: Auxiliary Cleavage and Recovery

The final and most critical step in an auxiliary-based synthesis is the non-destructive cleavage of the auxiliary to reveal the enantioenriched product. Amide bonds are notoriously stable, often requiring harsh conditions for hydrolysis. The choice of method must be compatible with the functional groups in the final product.

Table 2: Potential Cleavage Methods for N-Acyl Chromanamine Derivatives

MethodReagents & ConditionsProduct TypeAdvantagesChallenges & Considerations
Acidic Hydrolysis 6M HCl or H₂SO₄, H₂O/AcOH, RefluxCarboxylic AcidEffective for robust molecules.Harsh conditions can cause racemization or decomposition of sensitive products.[13]
Basic Hydrolysis LiOH, H₂O₂; THF/H₂O, 0 °C to RTCarboxylic AcidMilder than strong acid; effective for many auxiliaries.[10]May not be effective for highly hindered amides. Potential for epimerization at the α-carbon.
Reductive Cleavage LiAlH₄ or Red-Al®; Anhydrous THF, 0 °C to RefluxPrimary AlcoholReduces the carbonyl to a CH₂OH group directly.The powerful reducing agent may affect other functional groups in the molecule.
Aminolysis Ethanolamine or Ethylenediamine in DCM or DMFAmide/EsterCan be milder than hydrolysis for specific substrates.[14]Often substrate-specific and may require optimization.

Protocol 2: General Procedure for Mild Basic Hydrolysis

This method, adapted from procedures for Evans-type auxiliaries, often provides a good starting point for cleaving N-acyl derivatives.[10]

  • Materials:

    • N-acyl chromanamine substrate (1.0 equiv)

    • Tetrahydrofuran (THF) and Deionized Water

    • 30% Hydrogen Peroxide (H₂O₂)

    • Lithium Hydroxide (LiOH)

    • Sodium sulfite (Na₂SO₃)

    • 1M HCl

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the N-acyl chromanamine substrate in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (e.g., 0.8 M solution, 2.0 equiv).

    • Stir the reaction at 0 °C and monitor by TLC. If the reaction is sluggish, allow it to warm to room temperature.

    • Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C.

    • Stir for 20 minutes, then remove the THF under reduced pressure.

    • Product Isolation: Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Auxiliary Recovery: Basify the aqueous layer with 1M NaOH and extract with DCM or EtOAc to recover the (S)-Chroman-4-amine auxiliary.

    • Purify both the product and the recovered auxiliary by flash chromatography or crystallization.

Conclusion and Future Outlook

(S)-Chroman-4-amine has firmly established its value as a privileged chiral scaffold, enabling the synthesis of complex, conformationally constrained molecules for drug discovery. Its rigid framework provides a reliable platform for introducing a key stereocenter that persists in the final bioactive compound.

The exploration of (S)-Chroman-4-amine as a recoverable chiral auxiliary represents a promising, yet underdeveloped, frontier. The protocols and theoretical models presented here provide a foundational guide for researchers to investigate this potential. Success in this area would add a powerful and unique tool to the arsenal of synthetic chemists, combining the robust stereochemical control of a rigid bicyclic system with the efficiency and elegance of auxiliary-mediated asymmetric synthesis. Further research is warranted to validate these concepts and develop specific, high-yielding protocols for diastereoselective transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Chroman-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral building block. (S)-Chroman-4-amine is a key intermediate in the development of therapeutic agents, particularly for Central Nervous System (CNS) targets, due to its rigid, fused-ring system which can impart favorable pharmacological properties.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic route for higher yields and enantiopurity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (S)-Chroman-4-amine. The primary synthetic routes involve the preparation of the precursor, chroman-4-one, followed by its conversion to the target amine.

Diagram: General Synthetic Workflow

Synthetic Workflow cluster_0 Route A: Asymmetric Synthesis cluster_1 Route B: Racemic Synthesis & Resolution cluster_2 Final Steps A1 Starting Materials (e.g., Chromone) A2 Asymmetric Reduction/ Organocatalysis A1->A2 Chiral Catalyst A3 (S)-Chroman-4-one A2->A3 C1 Reductive Amination A3->C1 B1 Starting Materials (e.g., 2'-Hydroxyacetophenone) B2 Cyclization B1->B2 B3 Racemic Chroman-4-one B2->B3 B3->C1 C2 Racemic Chroman-4-amine C1->C2 C3 Chiral Resolution C2->C3 Chiral Acid C4 (S)-Chroman-4-amine C3->C4 C5 Purification C4->C5 C6 Final Product C5->C6

Caption: Overview of synthetic routes to (S)-Chroman-4-amine.

Question 1: My yield of chroman-4-one is low. What are the common causes and how can I improve it?

Low yields in the synthesis of chroman-4-one can often be traced back to the initial cyclization step. The most common method involves an intramolecular cyclization of a precursor like 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, which is formed from a Friedel-Crafts acylation.[2]

Possible Causes & Solutions:

  • Incomplete Friedel-Crafts Acylation: This initial step is crucial. Ensure your Lewis acid catalyst (e.g., trifluoromethanesulfonic acid) is fresh and moisture-free. The reaction should be performed under anhydrous conditions.

  • Inefficient Intramolecular Cyclization: The subsequent base-mediated cyclization to form the chroman-4-one ring is a key step.[2]

    • Base Strength: Using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is a common practice.[2] If the reaction is sluggish, a stronger base might be considered, but be cautious of potential side reactions.

    • Reaction Time and Temperature: These reactions are typically run at room temperature for an extended period (e.g., 24 hours).[2] Gentle heating might accelerate the reaction, but should be optimized to avoid decomposition.

  • Alternative Synthetic Routes: If the classical route consistently gives low yields, consider alternative strategies such as:

    • Michael Addition: The addition of phenols to α,β-unsaturated carbonyl compounds can be an effective way to construct the chroman-4-one skeleton.

    • Radical-Initiated Cascade Cyclization: This modern approach can offer high efficiency and good functional group tolerance for the synthesis of substituted chroman-4-ones.[3]

Experimental Protocol: Base-Catalyzed Cyclization of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one

  • Dissolve the 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one precursor in a suitable polar aprotic solvent (e.g., DMF).

  • Add 1.5 equivalents of potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.[2]

  • Dry the organic phase, concentrate under reduced pressure, and purify the crude product by column chromatography.

Question 2: How can I improve the enantiomeric excess (e.e.) of my (S)-Chroman-4-amine?

Achieving high enantiopurity is critical. There are two primary strategies: asymmetric synthesis of the chroman-4-one precursor or resolution of the racemic amine.

Strategy 1: Asymmetric Synthesis of (S)-Chroman-4-one

Synthesizing the chiral chroman-4-one directly is an atom-economical approach.[1]

  • Asymmetric Catalytic Reduction: The reduction of chromones using a chiral catalyst can provide enantiomerically enriched chroman-4-ones. Copper-catalyzed asymmetric conjugated reduction has been shown to give excellent yields (80-99%) and ee values (94->99% ee).[4][5]

  • Organocatalysis: Chiral organocatalysts, such as bifunctional thiourea catalysts, can be employed in cascade reactions to construct chiral chroman derivatives with high enantioselectivity.[6]

Strategy 2: Chiral Resolution of Racemic Chroman-4-amine

This is a well-established and robust method for separating enantiomers.[1][7]

  • Classical Resolution with Chiral Acids: This technique involves the reaction of racemic chroman-4-amine with a chiral resolving agent, such as (R)-mandelic acid or D-tartaric acid, to form a pair of diastereomeric salts.[1]

    • These diastereomeric salts have different physical properties and can be separated by fractional crystallization.[1]

    • After separation, the desired (S)-enantiomer of the amine is liberated by treatment with a base.[1]

Table 1: Comparison of Strategies for Enantiomeric Enrichment

StrategyProsConsTypical Reagents
Asymmetric Synthesis Atom-economical, potentially fewer stepsRequires development and optimization of catalytic system, catalysts can be expensiveChiral copper catalysts, chiral N,N'-dioxide/Sc(III) complexes[4][8]
Chiral Resolution Robust and well-established, can be highly effective50% theoretical maximum yield of a single enantiomer, can be labor-intensive(R)-mandelic acid, D-tartaric acid[1]

Experimental Protocol: Classical Chiral Resolution

  • Dissolve the racemic chroman-4-amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent, typically in a 1:1 molar ratio.

  • Allow the diastereomeric salts to crystallize. This may require cooling or slow evaporation of the solvent.

  • Collect the crystals by filtration. The enantiomeric excess of the crystallized salt should be determined by chiral HPLC.

  • Recrystallize the salt if necessary to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (S)-Chroman-4-amine.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically pure product.

Question 3: The reductive amination of chroman-4-one to chroman-4-amine is not working well. What should I check?

Reductive amination is a common method to convert a ketone to an amine.[9]

Possible Causes & Solutions:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation because it is selective for the iminium ion intermediate over the ketone starting material.[9] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may be reducing the ketone to the corresponding alcohol before imine formation can occur.[9]

  • pH Control: The pH of the reaction is critical. The reaction should be slightly acidic to promote the formation of the iminium ion, but not so acidic that the amine nucleophile is fully protonated and non-nucleophilic. A pH range of 6-7 is often optimal.

  • Amine Source: The source of ammonia is important. Using ammonium acetate or a solution of ammonia in an alcohol is common. Ensure the concentration is appropriate.

  • Reaction Conditions: The reaction is typically run at room temperature. Ensure sufficient reaction time for both the imine formation and the subsequent reduction.

Diagram: Reductive Amination Mechanism

Reductive Amination A Chroman-4-one C Iminium Ion Intermediate A->C + NH3, - H2O B Ammonia (NH3) B->C E Chroman-4-amine C->E D Reducing Agent (e.g., NaBH3CN) D->E Reduction

Caption: Key steps in the reductive amination of chroman-4-one.

Question 4: I am having difficulty purifying the final (S)-Chroman-4-amine product. What are the best practices?

The basic nature of amines can make them challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica.[10]

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying amines.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 10% HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.[11]

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or sodium bicarbonate) to deprotonate the amine.[11]

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amine.[11]

  • Amine-Functionalized Silica Gel: If chromatography is necessary, using an amine-functionalized silica gel can significantly improve the separation and recovery of the amine product by masking the acidic silanol groups.[10]

  • Crystallization of the Hydrochloride Salt: The hydrochloride salt of (S)-Chroman-4-amine is a stable solid and can often be purified by crystallization.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (S)-Chroman-4-amine?

The most common synthetic strategies start with the synthesis of chroman-4-one, followed by its conversion to the amine. The key difference lies in how the chirality is introduced:

  • Racemic Synthesis followed by Chiral Resolution: This involves synthesizing racemic chroman-4-one, converting it to racemic chroman-4-amine, and then separating the enantiomers using a chiral resolving agent.[1] This is a very common and reliable method.

  • Asymmetric Synthesis: This approach involves the enantioselective synthesis of (S)-chroman-4-one from an achiral starting material using a chiral catalyst or reagent.[4][15] This is then converted to (S)-Chroman-4-amine, preserving the stereochemistry.

Q2: What are the critical parameters to control for a successful synthesis?

  • For Chroman-4-one Synthesis: Anhydrous conditions for Friedel-Crafts reactions, and optimization of base, solvent, and temperature for cyclization steps.[2]

  • For Asymmetric Synthesis: The choice of chiral catalyst and ligand, solvent, and reaction temperature are crucial for achieving high enantioselectivity.[4][8]

  • For Reductive Amination: Careful control of pH and the choice of a selective reducing agent are paramount.[9]

  • For Chiral Resolution: The choice of resolving agent and crystallization solvent are key to obtaining diastereomerically pure salts.[1][7]

Q3: Can I use enzymatic methods to improve the synthesis?

Yes, biocatalysis can be a powerful tool. Enzymatic kinetic resolution is a viable strategy. For instance, lipases can be used for the enantioselective acylation of racemic chroman-4-ols, which are precursors to the amines.[1][16] Monoamine oxidases (MAOs) have also been highlighted for their potential in amine synthesis and resolution.[17]

References

Navigating Chroman-4-one Synthesis: A Technical Support Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-4-ones. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you identify, avoid, and minimize common side products, thereby improving the yield and purity of your target compounds. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, making efficient and clean synthetic routes highly valuable.[1]

Understanding the Synthetic Landscape: Common Routes and Their Pitfalls

The two most prevalent methods for synthesizing the chroman-4-one core are the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids and the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.[2] Each route, while effective, is susceptible to specific side reactions that can complicate purification and reduce yields.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Issue 1: Low Yields in Base-Promoted Condensation of 2'-Hydroxyacetophenones and Aldehydes

FAQ: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is resulting in a very low yield. What is the likely cause and how can I improve it?

Expert Analysis:

Low yields in this reaction, particularly with electron-rich 2'-hydroxyacetophenones, are typically due to a competing aldehyde self-condensation reaction .[3] The electron-donating groups on the acetophenone decrease its reactivity, making the aldehyde more likely to react with itself, especially in the presence of a strong base.[3]

Troubleshooting Strategies:

  • Optimize Your Base: Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote aldehyde self-condensation. Switching to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the desired intramolecular oxa-Michael addition.[2][4]

  • Control Reagent Addition: To minimize the instantaneous concentration of the aldehyde, add it slowly to the reaction mixture. This disfavors the bimolecular self-condensation reaction.[2]

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aldehyde self-condensation pathway, which may have a higher activation energy.[2]

  • Solvent Selection: The choice of solvent can influence reaction rates. If you are using a protic solvent like ethanol, consider switching to an aprotic solvent such as tetrahydrofuran (THF) or toluene to potentially alter the reaction kinetics in your favor.[2]

Data-Driven Insights: Impact of Substituents on Yield

The following table illustrates the effect of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one. Notice the significant drop in yield with electron-donating groups, which correlates with an increase in aldehyde self-condensation.[3]

2'-Hydroxyacetophenone SubstituentYield of 2-Pentylchroman-4-onePrimary Side Reaction
Electron-deficientHigh-
6,8-dimethyl17%Aldehyde self-condensation
6-methoxy17%Aldehyde self-condensation
Issue 2: Intermolecular Reactions in Intramolecular Friedel-Crafts Acylation

FAQ: I'm attempting an intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid, but I'm observing significant amounts of polymeric material. How can I promote the desired intramolecular reaction?

Expert Analysis:

The formation of polymeric material is a classic sign of a competing intermolecular acylation reaction .[2] This occurs when one molecule of the 3-phenoxypropanoic acid acylates the aromatic ring of another molecule, leading to a chain reaction. This side reaction is highly dependent on the concentration of your starting material.

Troubleshooting Strategies:

  • High-Dilution Conditions: The most effective way to minimize intermolecular reactions is to carry out the synthesis under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.[2]

  • Slow Addition of Starting Material: Similar to controlling aldehyde concentration, slowly adding the 3-phenoxypropanoic acid to the acidic medium can also favor the intramolecular pathway.

Visualizing the Competing Pathways:

G Start 3-Phenoxypropanoic Acid + Strong Acid (e.g., PPA) Intra Intramolecular Acylation (Desired) Start->Intra High Dilution Inter Intermolecular Acylation (Side Reaction) Start->Inter High Concentration Product Chroman-4-one Intra->Product Polymer Polymeric Byproduct Inter->Polymer

Caption: Intramolecular vs. Intermolecular Friedel-Crafts Acylation.

General Troubleshooting & Purification

FAQ: My reaction mixture contains multiple unidentified byproducts. What are the general causes and how can I approach troubleshooting?

Expert Analysis:

The presence of multiple byproducts can stem from several sources, including the decomposition of starting materials or the desired product under harsh reaction conditions, or the presence of impurities in your reagents.[2]

Systematic Troubleshooting Workflow:

  • Verify Starting Material Purity: Ensure that your starting materials (e.g., 2'-hydroxyacetophenone, aldehyde, 3-phenoxypropanoic acid) are of high purity. Impurities can lead to a cascade of side reactions.

  • Lower the Reaction Temperature: High temperatures can lead to thermal decomposition of both starting materials and products.[2]

  • Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you identify the point at which byproduct formation becomes significant, allowing you to optimize the reaction time.

Visualizing the Troubleshooting Workflow:

G Start Multiple Byproducts Observed Purity Check Starting Material Purity Start->Purity Temp Lower Reaction Temperature Purity->Temp Degas Degas Solvent Temp->Degas Monitor Monitor Reaction Progress (TLC/LC-MS) Degas->Monitor Optimize Optimize Reaction Time Monitor->Optimize

Caption: Systematic workflow for troubleshooting multiple byproducts.

FAQ: What is a reliable method for purifying crude chroman-4-one?

Expert Analysis:

Column chromatography on silica gel is a very effective method for purifying chroman-4-ones from common byproducts.[2] For thermally stable compounds, vacuum distillation can also be an option.

Standard Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture (e.g., with crushed ice for PPA-mediated reactions) and perform an extraction with a suitable organic solvent like dichloromethane.[2]

  • Aqueous Wash: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove acidic residues, followed by a brine wash.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][5]

References

Technical Support Center: Purification of (S)-Chroman-4-amine from Diastereomeric Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-Chroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of (S)-Chroman-4-amine from its diastereomeric mixtures. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, robust and efficient purification strategies are paramount.[1] This resource combines theoretical principles with field-proven insights to help you navigate the complexities of this specific chiral separation.

Understanding the Challenge: Diastereomeric Resolution

The most common method for resolving a racemic mixture, such as (R/S)-Chroman-4-amine, is through the formation of diastereomeric salts.[2][3] This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts.[4][5] These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[3][4][5]

The fundamental principle relies on the differential solubility of the two diastereomeric salts in a given solvent system.[6] The less soluble salt will preferentially crystallize, allowing for its isolation by filtration. Subsequently, the purified diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amine.[2][5]

Key Considerations for Successful Resolution:
  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is critical.[6] Commonly used agents for resolving chiral amines include tartaric acid derivatives (like (+)-di-p-toluoyl-D-tartaric acid), camphorsulfonic acid, and mandelic acid.[2][3][5]

  • Solvent System: The solvent plays a crucial role in maximizing the solubility difference between the diastereomeric salts.[6] A systematic screening of various solvents and solvent mixtures is often necessary.

  • Stoichiometry and Temperature: The molar ratio of the racemic amine to the resolving agent and the crystallization temperature profile can significantly impact the yield and enantiomeric excess (e.e.) of the desired product.[4][6]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the diastereomeric crystallization of (S)-Chroman-4-amine.

Problem Probable Cause(s) Recommended Solution(s)
No Crystal Formation - Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. - Insufficient Supersaturation: The concentration of the salts may be below the saturation point. - Incorrect Stoichiometry: The molar ratio of amine to resolving agent may not be optimal.[4]- Solvent Screening: Systematically screen a range of solvents with varying polarities. - Increase Concentration: Concentrate the solution to induce supersaturation. - Optimize Molar Ratio: Experiment with different molar ratios (e.g., 1:1, 1:0.5, 0.5:1) of the amine to the resolving agent.[4] - Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.
Low Yield of Crystalline Product - Suboptimal Solubility Difference: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[6] - Co-precipitation: The desired and undesired diastereomers are crystallizing together. - Incomplete Crystallization: The crystallization process was not allowed to proceed to completion.- Solvent and Temperature Optimization: Fine-tune the solvent system and cooling profile to maximize the solubility difference.[6] - Recrystallization: Perform one or more recrystallizations of the isolated solid to improve purity. - Extended Crystallization Time: Allow more time for the crystallization to reach equilibrium.
Low Enantiomeric Excess (e.e.) - Poor Chiral Recognition: The chosen resolving agent does not effectively differentiate between the two enantiomers. - Unfavorable Crystallization Kinetics: The undesired diastereomer crystallizes at a comparable rate to the desired one. - Racemization: The chiral center of the amine or resolving agent is unstable under the experimental conditions.- Screen Resolving Agents: Test a variety of chiral resolving agents to find one that provides better separation.[2][6] - Controlled Cooling: Employ a slow and controlled cooling rate to favor the crystallization of the less soluble diastereomer. - Check for Racemization: Analyze the starting materials and product for any signs of racemization, and adjust conditions (e.g., temperature, pH) if necessary.
Oily Product or Amorphous Solid - High Solubility: The diastereomeric salts are highly soluble and "oil out" instead of crystallizing. - Presence of Impurities: Impurities can inhibit crystal lattice formation.- Change Solvent: Switch to a solvent in which the salts are less soluble. - Purify Starting Material: Ensure the racemic chroman-4-amine is of high purity before resolution. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best chiral resolving agent for (S)-Chroman-4-amine?

A1: The selection of a resolving agent is often empirical.[2] It is highly recommended to perform a small-scale screening with several commercially available chiral acids.[3][6] Good candidates for primary amines like chroman-4-amine include derivatives of tartaric acid (e.g., (+)-di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[2][5] The ideal resolving agent will form a crystalline salt with one enantiomer that is significantly less soluble than the salt formed with the other enantiomer.

Q2: What is the best way to determine the enantiomeric excess (e.e.) of my purified (S)-Chroman-4-amine?

A2: The most common and reliable method for determining the e.e. of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC).[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents.[10][11][12]

Q3: My diastereomeric crystallization is not working. Are there alternative purification methods?

A3: Yes, if diastereomeric salt crystallization proves ineffective, preparative chiral HPLC is a powerful alternative for separating enantiomers.[13][14] This method can provide high-purity enantiomers, although it may be less cost-effective for large-scale purifications. Enzymatic resolution is another potential strategy, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[13]

Q4: I have isolated the diastereomeric salt. How do I recover the free (S)-Chroman-4-amine?

A4: To recover the free amine, the purified diastereomeric salt is typically dissolved or suspended in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treated with an aqueous base, such as sodium hydroxide or sodium bicarbonate.[2][5] This neutralizes the chiral acid, liberating the free amine into the organic phase. The organic layer is then separated, dried, and the solvent is removed to yield the enantiomerically enriched (S)-Chroman-4-amine.

Experimental Protocol: Diastereomeric Resolution of (R/S)-Chroman-4-amine

This protocol provides a general procedure for the resolution of racemic chroman-4-amine using (+)-di-p-toluoyl-D-tartaric acid as the resolving agent. Optimization of solvent, temperature, and stoichiometry will likely be required.

Materials:

  • Racemic (R/S)-Chroman-4-amine

  • (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)

  • Methanol

  • Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Filter paper and funnel

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic (R/S)-Chroman-4-amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of (+)-DPTTA in warm methanol.

    • Slowly add the (+)-DPTTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent (e.g., methanol or ethanol).

    • Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and dry them.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.

    • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched (S)-Chroman-4-amine.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Purification cluster_2 Liberation of Free Amine cluster_3 Analysis racemic_amine Racemic (R/S)-Chroman-4-amine solvent_addition Dissolve in Solvent (e.g., Methanol) racemic_amine->solvent_addition resolving_agent Chiral Resolving Agent ((+)-DPTTA) resolving_agent->solvent_addition mixing Mix Solutions solvent_addition->mixing crystallization Cool to Induce Crystallization mixing->crystallization filtration Filter to Isolate Less Soluble Diastereomeric Salt crystallization->filtration recrystallization Recrystallize for Higher Purity (Optional) filtration->recrystallization basification Treat with Base (e.g., NaOH) filtration->basification Direct to Liberation recrystallization->basification extraction Extract with Organic Solvent basification->extraction drying_concentration Dry and Concentrate extraction->drying_concentration final_product Purified (S)-Chroman-4-amine drying_concentration->final_product chiral_hplc Chiral HPLC Analysis (Determine e.e.) final_product->chiral_hplc

Caption: Workflow for the purification of (S)-Chroman-4-amine via diastereomeric salt resolution.

Chiral HPLC Method Development for Chroman-4-amine

For accurate determination of enantiomeric excess, a robust chiral HPLC method is essential.

Initial Screening Parameters
ParameterRecommended Starting Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives) are a good starting point.[8]
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (90:10, v/v). Ethanol can be used as an alternative modifier.[8]
Additive (for basic amines) 0.1% Diethylamine (DEA) or other suitable amine modifier.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the chroman moiety absorbs (e.g., 254 nm).
Temperature Ambient (e.g., 25 °C)
Troubleshooting Chiral HPLC Separations
Problem Probable Cause(s) Recommended Solution(s)
No Separation or Poor Resolution - Inappropriate CSP: The selected CSP does not provide sufficient chiral recognition.[8] - Suboptimal Mobile Phase: The mobile phase composition is not ideal for separation.[8]- Screen Different CSPs: Test a variety of chiral columns.[8] - Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., 95:5, 80:20).[8] - Change Modifier: Try a different alcohol (e.g., ethanol, n-propanol).
Poor Peak Shape (Tailing) - Secondary Interactions: Undesirable interactions between the basic amine and the silica support of the CSP. - Column Overload: Injecting too much sample.- Increase Additive Concentration: Increase the concentration of the basic modifier (e.g., DEA to 0.2%). - Reduce Sample Load: Decrease the injection volume or sample concentration.
Poor Peak Shape (Fronting) - Sample Solvent Effects: The sample is dissolved in a solvent stronger than the mobile phase. - Column Overload: Injecting too much sample.- Dissolve Sample in Mobile Phase: Whenever possible, use the mobile phase as the sample solvent. - Reduce Sample Load: Decrease the injection volume or sample concentration.

Chiral HPLC Troubleshooting Flowchart

G start Chiral HPLC Analysis no_separation No or Poor Resolution? start->no_separation peak_shape Poor Peak Shape? no_separation->peak_shape No screen_csp Screen Different CSPs no_separation->screen_csp Yes tailing Tailing? peak_shape->tailing Yes good_separation Good Separation and Peak Shape peak_shape->good_separation No fronting Fronting? tailing->fronting No increase_additive Increase Basic Additive (e.g., DEA) tailing->increase_additive Yes dissolve_in_mp Dissolve Sample in Mobile Phase fronting->dissolve_in_mp Yes fronting->good_separation No optimize_mp Optimize Mobile Phase (Modifier Ratio/Type) screen_csp->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp adjust_temp->peak_shape reduce_load_tailing Reduce Sample Load increase_additive->reduce_load_tailing reduce_load_tailing->good_separation reduce_load_fronting Reduce Sample Load dissolve_in_mp->reduce_load_fronting reduce_load_fronting->good_separation

Caption: Troubleshooting workflow for chiral HPLC method development.

References

Column chromatography purification of basic amines like chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of purifying basic amines, such as the valuable building block chroman-4-amine[1], using column chromatography. The inherent basicity of these compounds often leads to frustrating issues like severe peak tailing, poor separation, and low recovery on standard silica gel. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these obstacles and achieve high-purity compounds efficiently.

Frequently Asked Questions (FAQs)

Q1: Why do my basic amines, like chroman-4-amine, streak or tail so badly on a standard silica gel column?

This is the most common issue researchers face. The root cause is a fundamental acid-base interaction between your basic amine and the stationary phase.[2][3] Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH), which are weakly acidic.[4][5] These silanol groups can exist in several forms, with some being particularly acidic (pKa ≈ 3.8–5.6), capable of protonating your basic amine.[6][7][8][9][10] This protonation leads to strong ionic interactions, causing the amine to bind too tightly to the silica.[5][11][12][13] The result is a slow, uneven elution process that manifests as severe peak tailing or streaking.[12][13][14]

Q2: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?

Adding a small amount of a competing base, like triethylamine (TEA) or ammonia, is a standard and highly effective strategy to counteract peak tailing.[2][3][11][15] These basic modifiers work by "deactivating" the acidic silanol sites on the silica surface.[11][16] The modifier, being a small and mobile base, effectively competes with your amine analyte for these acidic sites.[3] By neutralizing the silanols, the strong ionic interactions that cause tailing are minimized, allowing your compound of interest to elute more symmetrically and efficiently.[11][16] Typically, a concentration of 0.1-1% (v/v) of TEA in the mobile phase is sufficient.

Q3: Are there alternatives to standard silica gel for purifying basic amines?

Absolutely. When mobile phase modification isn't enough or is undesirable, changing the stationary phase is the next logical step. Several excellent alternatives exist:

  • Amine-Functionalized Silica: These columns have an amino-propyl group chemically bonded to the silica surface.[5][17][18] This modification effectively masks the acidic silanols, creating a more basic and inert surface that is ideal for purifying amines without tailing, often with simpler solvent systems like hexane/ethyl acetate.[2][17][18]

  • Alumina (Basic or Neutral): Alumina is another effective stationary phase for purifying amines.[19][20][21] Its surface is generally basic or neutral (depending on the grade), which prevents the problematic acid-base interactions seen with silica.[19][21]

  • Reversed-Phase (C18) Silica: For polar amines, reversed-phase chromatography can be a powerful option.[22] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). Adding a modifier like TEA to the mobile phase can still be beneficial to block any residual silanol groups on the C18 silica backbone.[16][23]

Q4: I've successfully purified my chroman-4-amine derivative using TEA, but now I can't get rid of the TEA. What should I do?

Residual triethylamine (boiling point: 89 °C) is a common post-purification problem.[24][25] Here are several effective methods for its removal, especially for small-scale samples:

  • Co-evaporation (Azeotroping): The most common method is to dissolve your purified fraction in a suitable solvent like dichloromethane (DCM) or chloroform and re-concentrate it on a rotary evaporator, possibly under high vacuum.[24] Repeating this process several times often removes the TEA. Toluene can also be effective.

  • Acidic Wash: If your compound is stable to acid and soluble in a water-immiscible organic solvent, you can perform a liquid-liquid extraction. Dissolve the sample in a solvent like ethyl acetate or DCM and wash it with a dilute aqueous acid solution (e.g., 1N HCl). The TEA will be protonated to form triethylammonium chloride, which is highly water-soluble and will move to the aqueous layer.[26] Be sure to re-neutralize and dry your organic layer afterward.

  • Precipitation: In some cases, dissolving the crude mixture in a solvent where your product is soluble but triethylammonium salts are not (like diethyl ether) can cause the salt to precipitate, allowing for removal by filtration.[27]

Troubleshooting Guide: From Tailing Peaks to Pure Product

This section provides a systematic approach to diagnosing and solving the most common issues encountered during the column chromatography of basic amines.

Problem 1: Severe Peak Tailing or Complete Streaking

Your TLC plate shows a distinct spot, but on the column, the compound elutes as a long, continuous streak across many fractions, resulting in low purity and recovery.

  • Underlying Cause: Strong ionic interaction between the basic amine and acidic surface silanol groups on the silica gel.[11][12][13] The amine protonation creates a salt that binds tightly, requiring a very high concentration of polar solvent to elute, leading to poor chromatography.

  • Solution Workflow:

    Troubleshooting_Tailing start Start: Severe Peak Tailing Observed decision1 Is adding a basic modifier (e.g., 0.5% TEA) to the mobile phase feasible? start->decision1 protocol1 Implement Protocol 1: Mobile Phase Modification with TEA decision1->protocol1 Yes decision3 Is the amine highly polar or acid-sensitive? decision1->decision3 No decision2 Did Protocol 1 resolve the tailing? protocol1->decision2 success Success: Pure Compound Obtained decision2->success Yes decision2->decision3 No protocol2 Implement Protocol 2: Switch to an Alternative Stationary Phase (e.g., Amine-Silica, Alumina) decision3->protocol2 Yes end Problem Resolved protocol2->end Separation Achieved

    Caption: Troubleshooting workflow for severe peak tailing.

This is the first and most common approach for mitigating tailing on standard silica gel.

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., a mixture of Ethyl Acetate and Hexane, or Dichloromethane and Methanol). Add triethylamine to the final mixture to a concentration of 0.5-1% by volume.

  • Column Equilibration (Critical Step): Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase.[28] This step is crucial to ensure all the acidic silanol sites are neutralized before the sample is introduced.[3] Skipping this step will result in tailing at the beginning of the run.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column. If your sample is not very soluble, consider "dry loading" by pre-adsorbing it onto a small amount of silica gel.

  • Elution: Run the chromatography as usual, maintaining the 0.5-1% TEA concentration in your eluent throughout the entire process.

Problem 2: Low or No Recovery of the Compound

You run the column, but even after flushing with a highly polar solvent system, very little or none of your desired amine is recovered.

  • Underlying Cause: Irreversible adsorption. The interaction between your amine and the silica is so strong that the compound will not elute under standard conditions. This can happen with particularly basic amines or if the silica gel is of a highly acidic grade.[29]

  • Solutions:

    • Aggressive Elution: First, try eluting the column with a more aggressive mobile phase. A common choice is a mixture of Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1). The combination of a highly polar solvent (methanol) and a base (ammonia) can displace even strongly bound amines.[2]

    • Change Stationary Phase: If aggressive elution fails or is not practical, the compound is likely permanently bound. Repeat the purification using a less acidic or basic stationary phase like neutral alumina, basic alumina, or amine-functionalized silica, which do not exhibit strong ionic binding with amines.[2][17][18][20]

Problem 3: Poor Separation Between the Target Amine and Impurities

Your amine elutes with an acceptable peak shape, but it co-elutes with a closely-related impurity.

  • Underlying Cause: Insufficient selectivity of the chosen chromatographic system. The combination of stationary and mobile phases does not provide enough difference in retention times between your product and the impurity.

  • Solutions:

    • Solvent System Optimization: Systematically vary the solvent system. If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent polarity and interaction types can significantly alter selectivity.

    • Gradient Elution: If using an isocratic (constant solvent mixture) system, switch to a shallow gradient elution. A slow, gradual increase in the polar component of the mobile phase can often resolve closely eluting compounds.

    • Alternative Stationary Phase: Different stationary phases offer different selectivities. For instance, if silica gel fails, try C18 reversed-phase.[22] The retention mechanism is completely different (hydrophobic vs. polar interactions), which will almost certainly change the elution order and improve separation.

Data & Reference Tables

Table 1: Comparison of Stationary Phases for Basic Amine Purification

Stationary PhasePrinciple of OperationAdvantagesDisadvantagesBest For
Silica Gel Normal Phase (Polar)Inexpensive, widely available, high loading capacity.Acidic surface causes severe tailing with basic compounds.[2][4]Non-basic compounds; basic amines only if a basic modifier is used.
Alumina (Neutral/Basic) Normal Phase (Polar)Neutral or basic surface prevents tailing of amines.[19][20] Good for separating isomers.Can have lower resolution than silica for some compounds; activity can vary.Purification of amines where silica causes irreversible adsorption.[21]
Amine-functionalized Silica Normal Phase (Polar)Excellent for eliminating peak tailing.[17][18] Allows use of simple, non-polar solvents.[2]More expensive than plain silica.Routine, trouble-free purification of all types of basic amines.[17][18]
C18 Reversed-Phase Silica Reversed Phase (Non-Polar)Different selectivity than normal phase.[22] Excellent for highly polar amines.Requires aqueous mobile phases; lower loading capacity.Polar amines that are poorly retained on normal phase columns.[22]

Visualizing the Mechanism

The interaction at the heart of the purification challenge is the acid-base chemistry on the silica surface. The following diagram illustrates how a basic modifier like Triethylamine (TEA) works.

Amine_Interaction

Caption: Mechanism of peak tailing and its prevention using TEA.

References

Technical Support Center: Impact of Solvent Choice on Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in chiral resolution via diastereomeric salt formation. The choice of solvent is not merely a matter of dissolution; it is the single most critical variable that dictates the success, efficiency, and scalability of your resolution process. This document provides in-depth, experience-driven answers to common challenges and fundamental questions, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during laboratory work. Each answer provides a diagnosis of the potential solvent-related cause and a series of logical, actionable solutions.

Q1: My resolution yields a product with low diastereomeric excess (d.e.). What are the likely solvent-related causes, and how can I improve the purity?

A1: Low diastereomeric excess is fundamentally a problem of poor selectivity during crystallization. The solvent system is failing to sufficiently differentiate between the two diastereomeric salts, leading to co-precipitation.

  • Primary Cause: Insufficient Solubility Difference. The most effective resolutions occur when one diastereomer is significantly less soluble than the other in the chosen solvent. If their solubilities are too similar, the more soluble diastereomer will begin to crystallize before all of the less soluble one has precipitated, leading to a contaminated product.[1]

  • Causality: The solvent interacts with the ions of the diastereomeric salts through various intermolecular forces (dipole-dipole, hydrogen bonding, etc.). The subtle structural differences between diastereomers cause them to interact differently with the solvent, resulting in distinct solubilities. An ideal solvent will amplify these differences, not mask them.

Solutions & Optimization Workflow:

  • Re-screen Solvents: The first and most crucial step is to test a diverse range of solvents. Do not limit your screen to a single class. Include polar protic (e.g., alcohols), polar aprotic (e.g., acetone, acetonitrile), and nonpolar solvents (e.g., toluene, heptane), as well as mixtures.[2][3] The goal is to find a system that maximizes the solubility difference.

  • Employ an Anti-Solvent System: A powerful technique is to dissolve the salt mixture in a "solvent" where both diastereomers are relatively soluble and then slowly add an "anti-solvent" in which both are poorly soluble. This carefully controlled shift in solvent polarity can induce selective precipitation of the less soluble salt. This provides finer control over supersaturation than cooling alone.[4]

  • Control the Cooling Rate: Rapid cooling creates high levels of supersaturation, which can force both diastereomers out of solution indiscriminately (kinetic trapping). A slower, controlled cooling profile allows the system to remain closer to equilibrium, favoring the crystallization of the thermodynamically more stable (less soluble) diastereomer.[4][5]

  • Perform a Re-crystallization: If a single crystallization step is insufficient, recrystallizing the enriched salt—potentially in a different, more selective solvent system identified during screening—is a highly effective method for further purification.

Q2: The yield of my desired diastereomeric salt is very low. What are the possible solvent-related causes and solutions?

A2: A low yield indicates that a significant portion of your target diastereomer remains dissolved in the mother liquor after crystallization.

  • Primary Cause: High Solubility of the Desired Salt. The most common reason for low yield is that even the "less soluble" target diastereomer is still too soluble in the chosen solvent at the final isolation temperature.[4]

  • Causality: The yield is dictated by the solubility of the target salt at the final temperature of the process. According to the solubility curve, a higher solubility at this temperature means more product is lost to the solution phase.

Solutions & Optimization Workflow:

  • Introduce an Anti-Solvent: As with improving d.e., adding an anti-solvent is a primary strategy for increasing yield. It effectively reduces the solubility of the desired salt, forcing more of it to crystallize. The addition should be slow to avoid crashing out the other diastereomer.

  • Change the Solvent System Entirely: Screen for a new solvent or solvent mixture in which the desired salt has lower absolute solubility, while still maintaining a good solubility difference relative to the other diastereomer.

  • Optimize Final Temperature: Ensure your cooling profile reaches a sufficiently low temperature where the product's solubility is minimized. Constructing a basic solubility curve by measuring the concentration at different temperatures can be invaluable.[5][6]

Q3: My product is "oiling out" or forming an amorphous precipitate instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of an ordered solid lattice. This is a supersaturation and/or thermal issue.

  • Primary Causes:

    • Excessive Supersaturation: The concentration of the salt is too high for the solvent system, or the temperature is dropped too quickly. The system relieves this high supersaturation by desolvating into a disordered, liquid-like state.

    • Low Melting Point: The melting point of the diastereomeric salt (or a eutectic mixture) is lower than the temperature of the experiment.

Solutions & Optimization Workflow:

  • Reduce Concentration: The simplest solution is to add more solvent to lower the overall concentration before cooling.[4]

  • Lower the Crystallization Temperature: Start the cooling process from a lower temperature, or ensure the entire process occurs well below the salt's melting point.

  • Slow Down Cooling/Anti-Solvent Addition: Give the molecules time to orient themselves into a crystal lattice. A slower rate of generating supersaturation is key.

  • Change Solvent: A different solvent may favor crystallinity and discourage the formation of the liquid phase.

Q4: The filtration of my crystalline product is very slow. Can the solvent be a factor?

A4: Absolutely. The solvent system has a profound impact on the crystal habit (i.e., the shape and size of the crystals).

  • Primary Cause: Poor Crystal Habit. Slow filtration is typically caused by very small particles or needle-like crystals that clog the filter medium. Rapid crystallization from a highly supersaturated solution, often in a suboptimal solvent, favors nucleation over crystal growth, resulting in many small particles.

  • Causality: Different solvents can preferentially adsorb to specific faces of a growing crystal, either inhibiting or promoting growth in certain directions. This directly influences whether you get well-defined, isometric crystals (good for filtration) or high-aspect-ratio needles or plates (bad for filtration).[5]

Solutions & Optimization Workflow:

  • Screen for Crystal Habit: During your solvent screen, use a microscope to visually inspect the crystals formed. Prioritize solvent systems that produce larger, more uniform, and less needle-like crystals.

  • Reduce Supersaturation Rate: Slow down the cooling or anti-solvent addition. This gives the crystals more time to grow larger rather than forming many new nuclei.

  • Implement an Aging Step: Holding the slurry at the final temperature for a period (e.g., 1-12 hours) with gentle agitation can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving the overall particle size distribution.

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental principles and strategic considerations for designing a diastereomeric salt resolution process.

Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization screen?

A1: A systematic approach is far more effective than random selection. The goal is to find a solvent that provides the greatest difference in solubility between the two diastereomeric salts.[1] A good starting point is to choose a solvent in which the initial racemic substrate and the resolving agent show moderate solubility. A screening array should always include solvents from different classes to explore a wide range of intermolecular interactions.[4][7]

Q2: What is the role of solvent polarity in the resolution process?

A2: Solvent polarity is a measure of its ability to stabilize charged or polar species.[8][9][10] Diastereomeric salts are, by definition, ionic.

  • High Polarity Solvents (e.g., Water, Methanol): These solvents are very effective at solvating ions and tend to increase the overall solubility of both diastereomeric salts.[11] Sometimes, high polarity can diminish the subtle differences between the diastereomers, making separation more difficult.[12]

  • Low Polarity Solvents (e.g., Toluene, Heptane): These solvents are poor at solvating ions, leading to low solubility. They are often used as anti-solvents.

  • Intermediate Polarity Solvents (e.g., Isopropanol, Acetone): This range is often the "sweet spot" where solubilities are manageable and the differences between the diastereomers are most pronounced.

Q3: Should I use a single solvent or a mixed solvent system?

A3: Both have their place.

  • Single Solvent Systems: Offer simplicity in operation and recovery. They are ideal if a solvent can be found that provides both good selectivity and a desirable solubility profile with temperature.

  • Mixed Solvent Systems: Offer superior control and tunability. A common strategy is using a solvent/anti-solvent pair (e.g., ethanol/heptane). This allows you to fine-tune the solubility and control the point of crystallization with much greater precision than relying on temperature alone.[2][4] This is often the preferred method for process optimization.

Q4: What is a ternary phase diagram, and why is it important?

A4: A ternary phase diagram is a graphical representation of the solid-liquid phase equilibria of a three-component system—in this case, the two diastereomers and the solvent—at a constant temperature.[13][14] It is an essential tool for process understanding and optimization.[5][12] The diagram maps out the regions of composition where you have a clear solution, a slurry of one pure diastereomer, or a slurry containing both, allowing you to:

  • Determine Theoretical Maximum Yield: It shows the composition of the mother liquor at equilibrium, which defines the maximum possible yield for a given starting composition.

  • Identify Optimal Process Pathways: It guides the design of the crystallization process (e.g., cooling, anti-solvent addition) to ensure the trajectory stays within the region that crystallizes only the desired diastereomer.[15]

Q5: Can the solvent actually influence which enantiomer crystallizes from the racemate?

A5: Yes, this surprising phenomenon is known as solvent-induced chirality switching .[16] In a typical resolution, the (R)-substrate/(R)-agent salt might be less soluble than the (S)-substrate/(R)-agent salt. However, by changing the solvent (e.g., from isopropanol to n-propanol), the order can be inverted, making the (S)-substrate/(R)-agent salt the less soluble one.

  • Causality: This often occurs when the solvent molecule is incorporated into the crystal lattice, forming a "solvate".[16] This new solid form has a completely different crystal packing energy and, consequently, a different solubility. The structural fit of a specific solvent molecule within the lattice of one diastereomer can stabilize it more than the other, leading to a reversal of their relative solubilities.[16] This highlights the powerful and sometimes non-intuitive role the solvent plays beyond simple dissolution.

Section 3: Protocols and Data

Experimental Protocol: High-Throughput Solvent Screening Workflow

This protocol outlines a systematic approach to efficiently screen for an optimal solvent system for diastereomeric salt resolution.

  • Preparation (96-well plate format): a. In each well of a 96-well plate, place a consistent amount of the racemic substrate (e.g., 20-30 mg).[7] b. Add a stoichiometric equivalent (typically 0.5 eq for resolving a racemate) of the chosen resolving agent to each well.

  • Solvent Addition: a. Dispense a fixed volume (e.g., 200 µL) of a different candidate solvent or binary mixture into each well. Your selection should cover a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, THF, Toluene, Heptane, and mixtures like IPA/Heptane).

  • Thermal Cycling: a. Seal the plate and heat it with agitation (e.g., to 60 °C) until all solids dissolve. b. Implement a controlled cooling ramp (e.g., 0.1 °C/min) back to a final temperature (e.g., 5 °C). c. Allow the plate to agitate at the final temperature for several hours to ensure equilibrium is reached.

  • Analysis: a. Visually inspect each well for the quantity of precipitate. This gives a qualitative measure of yield. b. Using a multi-well filtration apparatus, separate the solids from the mother liquor. c. Analyze the solid phase for diastereomeric excess (d.e.) using chiral HPLC. d. Analyze the mother liquor to determine the concentrations of both diastereomers, which provides valuable solubility data.

  • Selection and Optimization: a. Identify the top 3-5 solvent systems that provide the best combination of high d.e. and acceptable yield. b. Perform secondary optimization on these candidates at a larger scale (e.g., 1-5 g), fine-tuning variables like solvent ratios, cooling profiles, and final concentration.

Data Table: Common Solvents in Diastereomeric Salt Crystallization

SolventTypeDielectric Constant (approx.)Boiling Point (°C)Key Considerations & Typical Use
WaterPolar Protic80.1100High dissolving power for salts; can form hydrates. Good for highly polar molecules.[5][6]
MethanolPolar Protic32.765Good general solvent for salts; high solubility may lead to lower yields.
EthanolPolar Protic24.578Very common, versatile solvent. Often used in mixtures with water or heptane.[2]
Isopropanol (IPA)Polar Protic19.982Excellent balance of polarity; widely used in industry. Often part of binary systems.[2]
AcetonitrilePolar Aprotic37.582Can offer unique selectivity compared to alcohols.
AcetonePolar Aprotic20.756Good solvent, but low boiling point can be a challenge for some processes.
Ethyl AcetatePolar Aprotic6.077Lower polarity; useful for less polar molecules or as an anti-solvent component.
Tetrahydrofuran (THF)Polar Aprotic7.566Good solvent for a range of polarities. Can form peroxides.[16]
TolueneNonpolar2.4111Low dissolving power for salts; primarily used as an anti-solvent.
HeptaneNonpolar1.998Very low polarity; classic choice as an anti-solvent to induce precipitation.[2]
Section 4: Visual Guides

Diagram 1: Solvent Selection and Optimization Workflow

cluster_0 Phase 1: Screening cluster_1 Phase 2: Selection & Optimization start Define Racemate & Resolving Agent screen High-Throughput Screen (Diverse Solvents & Mixtures) start->screen analyze Analyze Solids & Mother Liquor (Yield, d.e., Solubility) screen->analyze select Select Top 3-5 Solvent Systems (High d.e. & Good Yield) analyze->select Evaluate Results optimize Scale-Up & Optimize (Concentration, Cooling Rate, Temp.) select->optimize validate Validate Process & Define Specs (Purity, Yield, Crystal Form) optimize->validate final final validate->final Final Protocol start Problem Encountered low_de Low Diastereomeric Excess (d.e.) start->low_de Purity Issue low_yield Low Yield start->low_yield Quantity Issue oiling Oiling Out / No Crystals start->oiling Physical Form Issue sol_diff Inadequate Solubility Difference? low_de->sol_diff cool_rate Cooling Too Fast? low_de->cool_rate high_sol Product Too Soluble? low_yield->high_sol too_conc Concentration Too High? oiling->too_conc sol1 Re-screen Solvents (Vary Polarity) sol_diff->sol1 sol2 Slow Down Cooling Rate (e.g., 0.1°C/min) cool_rate->sol2 sol3 Add Anti-Solvent (e.g., Heptane) high_sol->sol3 sol4 Lower Final Temperature high_sol->sol4 sol5 Add More Solvent too_conc->sol5 sol6 Reduce Cooling Rate too_conc->sol6

References

Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the enzymatic resolution of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful biocatalytic methods. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the enzymatic kinetic resolution of racemic amines.

Q1: What are the most common enzymes used for the kinetic resolution of amines?

A: Lipases, proteases, and transaminases are the most frequently employed enzymes. Lipases, such as Candida antarctica Lipase B (CALB), are widely used due to their broad substrate specificity and commercial availability, often in immobilized forms like Novozym 435.[1][2] Transaminases (TAs) are also gaining prominence for their high enantioselectivity in producing chiral amines.[3]

Q2: Why is the choice of organic solvent so critical in these reactions?

A: The organic solvent plays a crucial role in enzymatic reactions by influencing enzyme activity, stability, and enantioselectivity.[4] The hydrophobicity of the solvent, often quantified by its log P value, can significantly impact the enzyme's conformational flexibility and, consequently, its catalytic efficiency.[5] For lipases, hydrophobic solvents are generally preferred.[6]

Q3: What is a typical E-value and why is it important?

A: The enantiomeric ratio, or E-value, is a measure of an enzyme's enantioselectivity. It quantifies the relative rate of reaction of the two enantiomers. A high E-value (typically >100) is desirable as it indicates that the enzyme can effectively discriminate between the enantiomers, leading to a product with high enantiomeric excess (ee).[7]

Q4: How can I determine the enantiomeric excess (ee) of my product?

A: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[8][9] Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral solvating agents or Circular Dichroism (CD), can also be employed for rapid ee determination.[10][11]

Section 2: Troubleshooting Guide

This detailed guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Racemic Amine

A common and frustrating issue is observing minimal or no conversion of your starting material. This can stem from several factors related to the enzyme, reaction conditions, or experimental setup.

Potential Causes & Solutions
Potential Cause Underlying Rationale Troubleshooting Steps
Enzyme Inactivity The enzyme may be denatured or inhibited, preventing it from catalyzing the reaction.1. Verify Storage: Confirm that the enzyme has been stored at the recommended temperature and handled according to the manufacturer's specifications. 2. Check for Denaturation: Extreme pH or temperature during the reaction can denature the enzyme.[6] Ensure your reaction conditions are within the optimal range for your specific enzyme.[12][13] 3. Rule out Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce or completely block enzyme activity.[14][15] Refer to the dedicated section on enzyme inhibition below.
Sub-optimal Reaction Conditions The reaction environment may not be conducive to optimal enzyme performance.1. Optimize pH and Temperature: Systematically screen a range of pH values and temperatures to find the optimal conditions for your enzyme-substrate pair.[16][17] 2. Solvent Selection: The choice of organic solvent is critical.[4] Screen a variety of solvents with different polarities and hydrophobicities (log P values).[5] 3. Acyl Donor Choice: The nature and concentration of the acyl donor can influence the reaction rate. Highly activated esters are often used to drive the reaction forward.[6]
Water Content For reactions in organic solvents, a certain amount of water is essential for enzyme activity.Control water activity (aw) in your reaction. This can be achieved by adding a specific amount of water or using salt hydrates.[6]
Mass Transfer Limitations Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes.Ensure efficient stirring or shaking throughout the reaction. For immobilized enzymes, consider using a packed-bed reactor for continuous flow processes to improve mass transfer.[18]
Issue 2: Low Enantioselectivity (Low E-value)

Achieving high conversion is only half the battle; high enantioselectivity is paramount for producing enantiomerically pure compounds.

Strategies for Improvement
Strategy Scientific Principle Implementation Steps
Enzyme Screening Different enzymes exhibit varying degrees of enantioselectivity for a given substrate.Screen a panel of different enzymes (e.g., various lipases, proteases, or transaminases) to identify the most selective biocatalyst for your amine.[2]
Reaction Parameter Optimization Temperature, solvent, and the acyl donor can all influence the E-value.1. Temperature Tuning: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.[19] 2. Solvent Engineering: The solvent can alter the enzyme's conformation, affecting the stereochemical recognition of the substrate.[4] Experiment with different organic solvents. 3. Acyl Donor Modification: The structure of the acyl donor can impact how the substrate fits into the enzyme's active site, thereby influencing enantioselectivity. Test a range of acyl donors (e.g., different esters).
Enzyme Immobilization The immobilization support and method can affect the enzyme's conformation and, in turn, its enantioselectivity.Experiment with different immobilization techniques (e.g., adsorption, covalent attachment) and support materials (e.g., silica, polymers).[20][21]
Directed Evolution For more advanced optimization, protein engineering techniques can be used to create enzyme variants with improved enantioselectivity.Techniques like error-prone PCR and site-directed mutagenesis can be employed to generate and screen for more selective enzyme variants.[22]
Issue 3: Enzyme Inhibition

Enzyme inhibitors can be present in the substrate mixture or be generated during the reaction, leading to a decrease in reaction rate or complete cessation of the reaction.

Identifying and Overcoming Inhibition
  • Competitive Inhibition: An inhibitor that resembles the substrate competes for the active site. This can often be overcome by increasing the substrate concentration.[14]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation. Increasing substrate concentration will not overcome this type of inhibition.[23]

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity.[15]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that your racemic amine and other reagents are of high purity and free from potential inhibitors.

  • Monitor Reaction Progress: If the reaction rate slows down and stops before reaching the desired conversion, product inhibition may be the cause.

  • In Situ Product Removal: For cases of product inhibition, consider strategies to remove the product as it is formed, such as using a two-phase system or a continuous flow reactor.[3]

Issue 4: Challenges with Cofactor-Dependent Enzymes

Enzymes like amine dehydrogenases and certain transaminases require cofactors (e.g., NAD(P)H) for their activity. The high cost of these cofactors necessitates efficient regeneration systems for industrial applications.[24][25]

Cofactor Regeneration Strategies
Regeneration System Description Advantages Considerations
Enzyme-Coupled Systems A second enzyme and substrate are used to regenerate the cofactor. Common examples include glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.[26]High efficiency and specificity.Requires optimization of two enzyme systems. Product of the regeneration reaction must be easily separated.
Substrate-Coupled Systems The substrate itself or a simple alcohol (e.g., isopropanol) is used in excess to drive the regeneration.Simpler setup with fewer components.May lead to by-product formation.
Electrochemical/Photochemical Methods Non-enzymatic methods that use an electrode or light to regenerate the cofactor.Avoids the use of a second enzyme and substrate.Can be technically complex to implement.

A robust cofactor regeneration system is crucial for the economic viability of processes using cofactor-dependent enzymes.[27][28]

Section 3: Experimental Workflows and Protocols

This section provides visual workflows and a sample protocol to guide your experimental design.

Workflow for Troubleshooting Low Conversion

Caption: Decision tree for troubleshooting low conversion.

General Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation RacemicAmine Racemic Amine (R/S) ReactionVessel Reaction at Optimal Temp & pH RacemicAmine->ReactionVessel Enzyme Enzyme (e.g., Lipase) Enzyme->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Monitoring Monitor Conversion & ee (e.g., Chiral HPLC/GC) ReactionVessel->Monitoring Separation Separation of Product and Unreacted Amine Monitoring->Separation Reaction Complete Product Acylated Amine (S-Amide) Separation->Product Unreacted Unreacted Amine (R-Amine) Separation->Unreacted

Caption: General workflow for enzymatic kinetic resolution.

Protocol: Screening Lipases for Kinetic Resolution of a Primary Amine

This protocol outlines a general procedure for screening different lipases to find an optimal catalyst for the kinetic resolution of a model racemic primary amine, such as 1-phenylethylamine.

Materials:

  • Racemic 1-phenylethylamine

  • A selection of immobilized lipases (e.g., Novozym 435, Lipase from Candida rugosa, Lipase from porcine pancreas)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene or MTBE)[1]

  • Reaction vials

  • Shaking incubator

  • Chiral HPLC or GC system for analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate reaction vials, add 10-20 mg of each immobilized lipase.

    • To each vial, add 1 mL of anhydrous organic solvent.

    • Add the racemic amine (e.g., 0.1 mmol).

    • Add the acyl donor (e.g., 0.5 mmol, a 5-fold excess is a good starting point).

  • Reaction Incubation:

    • Seal the vials and place them in a shaking incubator at a set temperature (e.g., 40-50°C).[1]

  • Reaction Monitoring:

    • At various time points (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by filtering out the immobilized enzyme.

    • Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the unreacted amine and the acylated product.

  • Data Analysis:

    • Calculate the conversion and ee values for each lipase at each time point.

    • Determine the E-value for each lipase to assess its enantioselectivity.

    • Compare the performance of the different lipases to select the best candidate for further optimization.

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of Chiral Amines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and quantitative suite of methods for this critical task.[2][3][4] Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers exhibit distinct NMR spectra.[5][6] This fundamental principle underpins the three primary NMR-based strategies for ee determination of chiral amines: the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), and chiral lanthanide shift reagents (CLSRs).[7][8][9]

This guide provides an in-depth comparison of these methodologies, grounded in experimental data and practical insights, to empower you in selecting and implementing the optimal approach for your specific analytical challenge.

Chiral Derivatizing Agents (CDAs): Covalent Conversion to Diastereomers

The CDA approach involves the covalent reaction of a racemic or scalemic amine with an enantiomerically pure reagent to form a mixture of diastereomers.[5][6] These diastereomers, having different physical properties, will exhibit distinct and quantifiable signals in the NMR spectrum, most commonly in ¹H or ¹⁹F NMR.[3][5]

The Gold Standard: Mosher's Acid and Its Analogs

(R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a widely used CDA for chiral amines and alcohols.[5][6][10] It reacts with the amine to form a stable amide. The presence of the trifluoromethyl (-CF₃) group is particularly advantageous, as it provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, often in a region devoid of other signals, simplifying analysis and improving accuracy.[11][12]

Mechanism of Chiral Recognition: The key to Mosher's method lies in the conformational rigidity of the resulting amide. The bulky phenyl and -CF₃ groups restrict rotation around the newly formed C-N amide bond. This forces the substituents on the chiral center of the amine into specific spatial arrangements relative to the Mosher's acid phenyl ring, leading to distinct shielding or deshielding effects observed in the ¹H NMR spectrum.

Experimental Protocol: Mosher's Amide Formation for ee Determination

Materials:

  • Chiral amine (approx. 5-10 mg)

  • Enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1-1.2 equivalents)[13]

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous base (e.g., pyridine, triethylamine, or DMAP)

  • NMR tube and standard laboratory glassware

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral amine in approximately 0.6 mL of anhydrous deuterated solvent.

  • Add a slight excess of the anhydrous base.

  • Add 1.1-1.2 equivalents of the enantiomerically pure Mosher's acid chloride to the solution.[13]

  • Cap the NMR tube, mix thoroughly, and allow the reaction to proceed to completion at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Acquire the ¹H and/or ¹⁹F NMR spectrum directly on the reaction mixture.

Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each diastereomer.[1]

ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100

Chiral Solvating Agents (CSAs): Non-Covalent Diastereomeric Interactions

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral amine.[8][14] This association occurs rapidly on the NMR timescale, resulting in observable, population-averaged signals for each enantiomer. The key advantage of this method is its non-destructive nature; the analyte can be recovered after analysis.[8]

Prominent CSAs for Chiral Amines

A variety of CSAs have been developed, with interactions driven by hydrogen bonding, π-π stacking, and dipole-dipole forces.[15] For chiral amines, acidic compounds are particularly effective.

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL): This diol is a versatile CSA that interacts with amines through hydrogen bonding.[16]

  • (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA): This phosphoric acid derivative is noted for its strong enantiodifferentiation of amines.[16][17]

Mechanism of Chiral Recognition: The CSA creates a chiral environment around the amine enantiomers. The differential non-covalent interactions (e.g., strength and geometry of hydrogen bonds) between the CSA and each enantiomer lead to the formation of distinct diastereomeric complexes. These complexes have different magnetic environments, resulting in separate, observable chemical shifts for corresponding protons in the R- and S-amines.

Experimental Protocol: Using a CSA for ee Determination

Materials:

  • Chiral amine (0.01-0.2 mmol)

  • Enantiomerically pure CSA (e.g., (S)-BINOL) (0.5-2.0 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral amine in approximately 0.6 mL of anhydrous deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum of the amine alone.

  • Add the solid CSA directly to the NMR tube. The optimal molar ratio of CSA to analyte often needs to be determined empirically, typically starting with a 1:1 ratio.

  • Cap the tube and shake for approximately 30 seconds to ensure dissolution and complex formation.[16]

  • Acquire the ¹H NMR spectrum. Observe the splitting of a key signal (e.g., the proton alpha to the nitrogen) into two distinct peaks.

  • If resolution is poor, the concentration, solvent, or temperature can be varied to optimize the separation.

Data Analysis: The enantiomeric excess is calculated by integrating the now-separated signals corresponding to each enantiomer.

ee (%) = [ (Integration_R - Integration_S) / (Integration_R + Integration_S) ] x 100

Chiral Lanthanide Shift Reagents (CLSRs): Paramagnetic Induction

CLSRs are paramagnetic complexes of lanthanide metals (typically Europium or Praseodymium) with chiral organic ligands.[18][19] When added to a solution of a chiral amine, the amine's lone pair of electrons coordinates to the Lewis acidic lanthanide center.[19] This interaction induces large changes in the chemical shifts of nearby protons.

Commonly Used CLSRs
  • Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)): A widely used reagent that typically induces downfield shifts.[19]

  • Pr(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III)): Induces upfield shifts.

Mechanism of Chiral Recognition: The chiral ligands on the lanthanide create a chiral magnetic environment. When the enantiomers of the amine coordinate to the CLSR, they form diastereomeric complexes.[19] Due to the different spatial arrangement of each enantiomer within this chiral magnetic field, the magnitude of the induced shift is different for each, leading to the separation of their NMR signals. The magnitude of the shift is highly dependent on the distance of the proton from the paramagnetic center.

Experimental Protocol: Using a CLSR for ee Determination

Materials:

  • Chiral amine

  • Enantiomerically pure CLSR (e.g., Eu(hfc)₃)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄)

  • NMR tube

Procedure:

  • Dissolve a known amount of the chiral amine in ~0.5 mL of solvent in an NMR tube and acquire a reference spectrum.

  • Add a small, weighed portion of the CLSR (e.g., 5-10 mol%) to the tube.

  • Shake to dissolve and acquire another spectrum. The signals should shift and hopefully, resolution between enantiomeric signals will appear.

  • Incrementally add more CLSR, acquiring a spectrum after each addition, until optimal separation of a target signal is achieved.

  • Plot the chemical shift of the signals versus the [CLSR]/[Substrate] ratio to confirm a linear relationship, which is indicative of a 1:1 complex formation.

Data Analysis: Once baseline separation is achieved, the enantiomeric excess is calculated from the integration of the resolved peaks.

Caution: CLSRs can cause significant line broadening, which can degrade resolution, particularly at higher concentrations or on higher-field NMR instruments.[11][20] It is a balance between achieving sufficient chemical shift separation and maintaining narrow line widths.

Comparative Analysis: Choosing the Right Method

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Covalent bond formation to create stable diastereomers.Non-covalent, transient complexation.Paramagnetic-induced shifts via coordination.
Advantages - Often provides large Δδ values.[5]- Can use heteronuclear NMR (e.g., ¹⁹F) for clean analysis.[11]- Forms stable, well-defined products.- Non-destructive; analyte is recoverable.[8]- Simple and rapid sample preparation.[16]- No byproducts to complicate spectra.- Can induce very large shifts, simplifying complex spectra.[21][22]- Shift magnitude provides structural information (distance-dependent).
Disadvantages - Requires a chemical reaction; potential for kinetic resolution.[5][6]- Reaction must go to 100% completion for accurate ee.[6]- Analyte is consumed/modified.- CDA must be 100% enantiomerically pure.[5]- Δδ values can be small and sensitive to concentration, solvent, and temperature.[23]- Peak broadening can occur.- Finding an effective CSA can require screening.- Significant line broadening is a common issue.[11][20]- Requires anhydrous, non-coordinating solvents.- Can be expensive.
Best For - Routine, high-accuracy ee determination.- When ¹⁹F NMR is an option (e.g., Mosher's).- Absolute configuration assignment.- Rapid screening of samples.- Precious or limited samples that need to be recovered.- Analytes without reactive functional groups for derivatization.- Analytes with highly overlapped ¹H NMR spectra.- When large signal dispersion is needed to resolve peaks.- Qualitative analysis and structural elucidation.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy is a versatile and powerful analytical tool. The choice between chiral derivatizing agents, chiral solvating agents, and chiral lanthanide shift reagents depends on the specific nature of the chiral amine, the required accuracy, sample availability, and the experimental context.

  • CDAs , particularly Mosher's acid, offer a robust and high-resolution method, ideal for definitive quantification, albeit requiring a chemical transformation.

  • CSAs provide a rapid, non-destructive alternative perfect for screening and for precious samples, where optimization of conditions is key to success.

  • CLSRs serve as a valuable tool for resolving severely crowded spectra, though their utility can be hampered by line broadening.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and apply the most appropriate NMR method to accurately quantify the enantiomeric excess of their chiral amines, a critical step in advancing chemical research and development.

References

A Senior Application Scientist's Guide to the Chiral Resolution of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation, a process for which classical resolution via diastereomeric salt formation remains a cornerstone.[1][2] This guide provides an in-depth, objective comparison of common chiral resolving agents for primary amines, grounded in experimental data and field-proven insights.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical approach to resolving a racemic primary amine hinges on its reaction with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts.[3] Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts exhibit different physicochemical characteristics, most notably, solubility in a given solvent system.[3][4] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor.[1] Following separation, the optically pure amine is liberated from the salt by treatment with a base.[3]

The success of this technique is not guaranteed and often depends on a degree of trial-and-error, as the difference in solubility of the diastereomeric salts is difficult to predict.[5] The choice of resolving agent and solvent, along with other experimental conditions like temperature and stoichiometry, are paramount to achieving a successful separation.[6][7]

Comparative Overview of Common Chiral Resolving Agents

The selection of an appropriate resolving agent is a crucial first step. Below is a comparison of some of the most widely used chiral acids for the resolution of primary amines.

Tartaric Acid and Its Derivatives

Tartaric acid is a naturally abundant and inexpensive chiral resolving agent, making it a popular first choice for many applications.[3] Its derivatives, such as dibenzoyltartaric acid (DBTA) and di-p-toluoyl-tartaric acid (DPTTA), offer modified properties that can enhance the resolution of specific amines.[3][6]

Resolving AgentStructureKey Attributes
(+)-Tartaric Acid A linear dicarboxylic acid with two hydroxyl groups.Versatile, cost-effective, and extensively documented. The multiple hydrogen bonding sites can facilitate robust crystal lattice formation.[3][7]
(+)-Dibenzoyl-D-tartaric Acid (DBTA) The hydroxyl groups of tartaric acid are esterified with benzoyl groups.The bulky aromatic groups can enhance steric and electronic interactions, leading to more significant solubility differences between diastereomeric salts.[6]
(+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) Similar to DBTA, but with toluoyl groups instead of benzoyl groups.The toluoyl groups further increase the bulk and aromaticity, which can be advantageous for forming crystalline salts with certain amines.[1][6]
Mandelic Acid

Mandelic acid is another commonly employed chiral resolving agent, valued for its aromatic ring and hydroxyl group which can participate in various non-covalent interactions.[6]

Resolving AgentStructureKey Attributes
(R)- or (S)-Mandelic Acid An α-hydroxy carboxylic acid with a phenyl group.The combination of a carboxylic acid, a hydroxyl group, and an aromatic ring provides multiple points of interaction for diastereomeric salt formation.[6] It has proven effective for a wide range of amines.[6][8]
Camphorsulfonic Acid

Camphorsulfonic acid is a strong chiral acid derived from natural camphor.[3][9] Its rigid bicyclic structure can lead to well-defined crystal packing.[3]

Resolving AgentStructureKey Attributes
(1S)-(+)-10-Camphorsulfonic Acid (CSA) A sulfonic acid with a rigid bicyclic camphor backbone.As a strong acid, it readily forms salts with amines. The rigid, bulky structure can promote the formation of highly crystalline diastereomeric salts, potentially leading to high diastereoselectivity.[3][9][10]

Experimental Data: A Performance Snapshot

Direct comparative studies of different resolving agents for the same primary amine under identical conditions are not always readily available in the literature.[3] However, the following table summarizes representative data for the resolution of various primary amines with some of the discussed resolving agents to provide a benchmark for their efficacy.

Racemic Primary AmineChiral Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Amine
1-Phenylethylamine(+)-Tartaric AcidMethanolHigh>95%
Racemic Amine (General)(+)-Di-p-toluoyl-D-tartaric acidMethanol, Ethanol75-92%>95%[6]
Racemic Amine (General)Mandelic AcidMethanol, Ethanol75-92%>95%[6]
Racemic Diethanolamine(-)-Camphor-10-sulphonic acidNot SpecifiedHighHigh[11]

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.[3]

Experimental Protocol: Chiral Resolution of a Primary Amine with (+)-Tartaric Acid

This protocol provides a general framework for the chiral resolution of a primary amine using (+)-tartaric acid.[3] Optimization of solvent, temperature, and stoichiometry will likely be necessary for a specific substrate.

Materials:
  • Racemic primary amine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:
  • Salt Formation:

    • Dissolve the racemic primary amine (1.0 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.[3]

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[3]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.[3]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to facilitate the formation of crystals of the less soluble diastereomeric salt.[3]

    • To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[3]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a sodium hydroxide solution dropwise until the salt completely dissolves and the solution is basic (pH > 10). This liberates the free amine.[4]

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane) multiple times.[3]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched primary amine.[3]

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[3]

Visualizing the Process

Experimental Workflow

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Separation & Liberation cluster_3 Analysis racemic_amine Racemic Amine in Solvent resolving_agent Chiral Resolving Agent in Solvent racemic_amine->resolving_agent Mix and Stir cool Cool Slowly resolving_agent->cool ice_bath Cool in Ice Bath cool->ice_bath Optional filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash liberation Treat with Base wash->liberation extraction Extract with Organic Solvent liberation->extraction dry Dry and Evaporate extraction->dry analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) dry->analysis

Caption: Experimental workflow for the chiral resolution of a primary amine.

Principle of Diastereomeric Salt Formation

G cluster_0 Reactants cluster_1 Diastereomeric Salts (in solution) cluster_2 Separation by Fractional Crystallization racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomers Mixture of Diastereomeric Salts (R-Amine:S-Acid + S-Amine:S-Acid) racemic_amine->diastereomers chiral_acid Enantiopure Chiral Acid (S-Acid) chiral_acid->diastereomers solid Less Soluble Diastereomer Crystallizes (e.g., R-Amine:S-Acid) diastereomers->solid solution More Soluble Diastereomer Remains in Solution (S-Amine:S-Acid) diastereomers->solution

Caption: The formation and separation of diastereomeric salts.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Resolving Agent: The "best" resolving agent is highly substrate-dependent. A good starting point is often tartaric acid due to its low cost and extensive literature precedent.[3] If this fails, derivatives like DBTA or DPTTA, or other classes of acids like mandelic acid or camphorsulfonic acid, should be screened. The goal is to find an agent that forms a well-defined, crystalline salt with one enantiomer of the amine while the other diastereomeric salt remains in solution.[6]

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts.[6] Protic solvents like methanol and ethanol are commonly used. Sometimes, solvent mixtures are employed to fine-tune the solubility properties. The ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow for the selective crystallization of the less soluble salt upon cooling.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess.[12] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is often beneficial. This ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble one and the unreacted portion of the corresponding amine enantiomer in the mother liquor.

  • Temperature and Cooling Rate: A slow cooling rate is generally preferred to promote the growth of larger, purer crystals.[3] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the resolved amine.

Conclusion

The chiral resolution of primary amines by diastereomeric salt formation is a powerful and industrially relevant technique.[3] While there is no universal resolving agent, a systematic approach to screening common agents like tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid, coupled with the careful optimization of experimental conditions, can lead to successful enantiomeric separation. This guide provides a foundational understanding and a practical starting point for researchers and professionals in the field of chiral chemistry.

References

Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Enantiopure Chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Enantiomerically pure chroman-4-amine is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The stereocenter at the C4 position is often crucial for biological activity, making access to single enantiomers a critical endeavor in drug discovery and development. This guide provides a comparative analysis of alternative synthetic routes to enantiopure chroman-4-amine, moving beyond classical resolution of racemates. We will delve into the mechanistic underpinnings, practical considerations, and performance of three major strategies: catalytic asymmetric reduction of prochiral precursors, enzymatic kinetic resolution, and organocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to identify the most suitable and efficient pathway for their specific synthetic needs.

Introduction: The Significance of Chiral Chroman-4-amines

The chroman moiety is a common structural motif in a wide array of natural products and synthetic molecules with significant biological properties. The introduction of an amino group at the C4 position, particularly with defined stereochemistry, gives rise to a class of compounds with diverse therapeutic potential, including applications as neuroprotective agents, anti-cancer drugs, and cardiovascular agents. The inherent chirality of these molecules often leads to enantiomers with distinct pharmacological and toxicological profiles. Consequently, the development of robust and scalable methods for the synthesis of enantiopure chroman-4-amines is of paramount importance.[1][2]

Traditionally, the separation of racemic mixtures through classical resolution has been a common approach. However, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer and often requires stoichiometric amounts of expensive chiral resolving agents.[3] Modern synthetic chemistry has ushered in an era of catalytic asymmetric synthesis, offering more elegant and atom-economical alternatives. This guide will explore and compare these advanced methodologies.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: A Powerful Approach

One of the most direct and efficient strategies for accessing enantiopure chroman-4-amine involves the asymmetric reduction of a prochiral precursor, typically chroman-4-one or its derivatives. This can be achieved through either asymmetric hydrogenation using molecular hydrogen or asymmetric transfer hydrogenation (ATH) with a hydrogen donor like isopropanol or formic acid.

Asymmetric Reduction of Chroman-4-one

The direct asymmetric hydrogenation of chroman-4-one to the corresponding chiral chroman-4-ol, followed by conversion to the amine, is a viable two-step approach. However, a more convergent strategy is the reductive amination of chroman-4-one. A more common and highly effective method is the asymmetric reduction of a pre-formed imine or, more conveniently, a chroman-4-one oxime.

A prominent example of this is the Noyori-type asymmetric transfer hydrogenation.[4][5][6] These reactions typically employ ruthenium (II) catalysts bearing chiral diphosphine ligands, such as BINAP, in combination with a hydrogen source.[4][5]

Workflow: Noyori-type Asymmetric Transfer Hydrogenation of Chroman-4-one Oxime

Caption: Workflow for the synthesis of enantiopure chroman-4-amine via ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Chroman-4-one Oxime
  • Oxime Formation: To a solution of chroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material. After cooling, the product is isolated by extraction.

  • Asymmetric Transfer Hydrogenation: In a nitrogen-purged flask, dissolve chroman-4-one oxime (1.0 eq) in a mixture of formic acid and triethylamine (5:2 azeotrope). Add the chiral ruthenium catalyst, such as RuCl--INVALID-LINK-- (0.5-1 mol%). Stir the reaction at room temperature for 12-24 hours. The progress is monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiopure chroman-4-amine.

Performance Comparison
Catalyst TypePrecursorHydrogen SourceTypical Yield (%)Typical ee (%)Reference
Ru(II)-BINAPChroman-4-oneH₂ (high pressure)85-95>95[4][5]
Ru(II)-TsDPENChroman-4-one OximeHCOOH/Et₃N90-98>99[6]
Ir/(S,S)-f-BinaphaneN-alkyl iminesH₂up to 90up to 90[2]

Causality Behind Experimental Choices:

  • Choice of Precursor: Chroman-4-one oximes are often preferred over imines as they are typically stable, crystalline solids that are easily purified.

  • Catalyst Selection: The choice of the chiral ligand (e.g., TsDPEN) is critical for achieving high enantioselectivity. The ligand creates a chiral pocket around the metal center, directing the hydride transfer to one face of the C=N double bond.

  • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and milder alternative to high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.

Biocatalysis: The Power of Enzymes

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines.[3][7] Two primary biocatalytic strategies are employed: enzymatic kinetic resolution of racemic chroman-4-amine and asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution

In enzymatic kinetic resolution (EKR), an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[8] While this method can provide access to both enantiomers with high optical purity, the maximum theoretical yield for a single enantiomer is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In DKR, the EKR is coupled with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated enantiomer.[9][10] This is often achieved by combining the lipase with a metal-based racemization catalyst.[10]

Workflow: Dynamic Kinetic Resolution of Chroman-4-amine

Caption: Workflow for the dynamic kinetic resolution of chroman-4-amine.

Asymmetric Synthesis using Transaminases

A more direct biocatalytic approach is the asymmetric amination of chroman-4-one using a transaminase (TAm).[11][12] Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone acceptor, generating a chiral amine.[12] This method can achieve high yields and excellent enantioselectivities, often approaching 100% ee.[3]

Experimental Protocol: Transaminase-Mediated Asymmetric Amination
  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve chroman-4-one (1.0 eq), the amino donor (e.g., isopropylamine, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (1-2 mol%).

  • Enzyme Addition: Add the transaminase enzyme preparation (either as a whole-cell lysate or a purified enzyme).

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours. The reaction progress is monitored by chiral HPLC.

  • Work-up and Purification: After the reaction is complete, the enzyme is removed by centrifugation. The pH of the supernatant is adjusted to >10, and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are dried and concentrated, and the product is purified by chromatography or crystallization.

Performance Comparison
Biocatalytic MethodEnzymeSubstrateTypical Yield (%)Typical ee (%)Reference
Kinetic ResolutionLipase (e.g., CAL-B)Racemic chroman-4-amine<50 (for one enantiomer)>99[8]
Dynamic Kinetic ResolutionLipase + Pd catalystRacemic chroman-4-amine85-9997-99[10]
Asymmetric AminationTransaminase (TAm)Chroman-4-one>90>99[11][12]

Causality Behind Experimental Choices:

  • Enzyme Screening: A panel of transaminases is often screened to identify the one with the highest activity and stereoselectivity for the specific substrate.

  • Reaction Conditions: The pH, temperature, and choice of amino donor are critical parameters that need to be optimized for each enzyme-substrate combination to achieve optimal performance.

  • Cofactor: PLP is an essential cofactor for transaminases and must be included in the reaction mixture.

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to transition metal catalysis.[13][14][15][16][17][18][19][20] For the synthesis of chiral chroman-4-amines, organocatalytic approaches often involve domino or cascade reactions that construct the chroman ring and install the stereocenter in a single operation.[13]

A notable example is the asymmetric synthesis of polysubstituted chiral chromans via an oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a chiral bifunctional squaramide organocatalyst.[13][21] Subsequent reduction of the nitro group would provide the corresponding chroman-4-amine.

Workflow: Organocatalytic Domino Reaction for Chiral Chroman Synthesis

Caption: Organocatalytic route to enantiopure chroman-4-amine.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Nitrochroman
  • Reaction Setup: To a solution of the 2-hydroxynitrostyrene (1.0 eq) and the trans-β-nitroolefin (1.2 eq) in a suitable solvent (e.g., toluene), add the chiral squaramide organocatalyst (5-10 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature (which may range from -20 °C to room temperature) for 24-72 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the polysubstituted chiral nitrochroman.

  • Nitro Group Reduction: The purified nitrochroman is then dissolved in a solvent like methanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reduction is complete, yielding the desired enantiopure chroman-4-amine.

Performance Comparison
Catalyst TypeReactantsTypical Yield (%)Typical ee (%)Reference
Squaramide2-Hydroxynitrostyrene + Nitroolefinup to 82up to 99[13][21]
Bifunctional Thiourea(Varies)up to 95>99[17]
Cinchona Alkaloid(Varies)up to 99up to 99[22]

Causality Behind Experimental Choices:

  • Catalyst Design: Bifunctional organocatalysts, such as squaramide-based catalysts, are designed to activate both nucleophile and electrophile simultaneously through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.

  • Substrate Scope: The choice of substituents on both the 2-hydroxynitrostyrene and the nitroolefin can significantly influence the reactivity and stereoselectivity of the domino reaction.

  • Reaction Conditions: Temperature and solvent can have a profound effect on the diastereoselectivity and enantioselectivity of the reaction and must be carefully optimized.

Conclusion and Future Perspectives

The synthesis of enantiopure chroman-4-amine has evolved significantly from classical resolution techniques to highly efficient and stereoselective catalytic methods. Each of the discussed alternative routes—catalytic asymmetric hydrogenation, biocatalysis, and organocatalysis—offers distinct advantages and is suited for different applications and scales.

  • Catalytic Asymmetric Hydrogenation stands out for its high efficiency, excellent enantioselectivity, and broad substrate scope, making it a robust choice for both laboratory and industrial-scale synthesis.

  • Biocatalysis , particularly with the use of transaminases, represents a green and highly selective approach, operating under mild conditions and often providing access to the desired enantiomer with near-perfect stereocontrol. The continuous development of novel and engineered enzymes will further expand the utility of this methodology.[23]

  • Organocatalysis provides a valuable metal-free alternative, often enabling the construction of complex molecular architectures in a single step with high levels of stereocontrol.

The selection of the optimal synthetic route will depend on a variety of factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific structural features of the target molecule. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for chiral building blocks like chroman-4-amine will remain a key focus of chemical research.

References

Validating the absolute configuration of (S)-Chroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

<**> A Senior Application Scientist's Guide to the Orthogonal Validation of (S)-Chroman-4-amine's Absolute Configuration

In the landscape of modern drug discovery and development, the unambiguous assignment of a molecule's absolute configuration is not merely a formality but a foundational pillar of its chemical identity and biological activity. For chiral molecules such as (S)-Chroman-4-amine, a valuable building block in medicinal chemistry, confirming the spatial arrangement of its amine group is paramount.[1] This guide provides a comparative overview of orthogonal analytical techniques for validating the absolute configuration of (S)-Chroman-4-amine, offering insights into the experimental causality and practical considerations for each method.

The Imperative of Orthogonal Validation

Relying on a single analytical method for stereochemical assignment, however robust, introduces a risk of systematic error. An orthogonal approach, employing multiple techniques based on different physical principles, provides a self-validating system that significantly enhances the confidence in the assigned configuration. For (S)-Chroman-4-amine, a combination of crystallographic, spectroscopic, and chromatographic methods represents a comprehensive validation strategy.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[2] The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a well-ordered crystal lattice.[3]

Causality of Experimental Choices

The success of this method hinges on the ability to grow a high-quality single crystal of the analyte or a suitable derivative. For amines like chroman-4-amine, which may be oils or difficult to crystallize directly, derivatization with a chiral acid to form diastereomeric salts can facilitate crystallization.[1] The presence of a "heavy" atom (e.g., bromine or heavier) in the crystal structure is advantageous as it enhances the anomalous scattering effect, leading to a more reliable determination of the absolute configuration, often quantified by the Flack parameter.[3]

Experimental Protocol: Crystallization and Data Analysis
  • Derivatization (if necessary): React (S)-Chroman-4-amine with an enantiopure chiral acid (e.g., (R)-mandelic acid) to form a diastereomeric salt.

  • Crystallization: Screen a variety of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals (typically 0.1 - 0.5 mm).[4]

  • X-ray Diffraction: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering data. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted structure confirms the assignment.[5]

Chiroptical Spectroscopy: Probing Chirality in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[6][7] These methods are particularly valuable when obtaining single crystals is challenging.[8]

Causality of Experimental Choices

VCD measures chirality in the infrared region, corresponding to molecular vibrations, while ECD probes electronic transitions in the UV-Vis region.[7][9] The choice between VCD and ECD often depends on the presence of a suitable chromophore in the molecule. For (S)-Chroman-4-amine, the benzene ring provides a chromophore amenable to ECD analysis.[10] However, VCD can provide a more detailed stereochemical fingerprint of the entire molecule.[11] The absolute configuration is determined by comparing the experimental spectrum to a theoretically calculated spectrum for a known enantiomer using quantum mechanical methods like Density Functional Theory (DFT).[12][13]

Experimental Protocol: VCD/ECD Spectroscopy and Computational Analysis
  • Sample Preparation: Prepare a solution of (S)-Chroman-4-amine in a suitable solvent (e.g., chloroform-d, methanol) at a concentration that provides an adequate signal-to-noise ratio (typically 2-15 mg of sample is required and is recoverable).[4]

  • Spectral Acquisition: Record the VCD or ECD spectrum on a dedicated spectrometer.

  • Computational Modeling:

    • Perform a conformational search for (S)-Chroman-4-amine to identify the low-energy conformers.

    • For each conformer, calculate the theoretical VCD or ECD spectrum using DFT (e.g., with a B3LYP functional and a suitable basis set).

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental spectrum with the calculated spectrum. A good match in the sign and relative intensity of the key bands confirms the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents: Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs). The reaction of a chiral analyte with a CDA forms a pair of diastereomers that exhibit distinct NMR signals. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of a CDA used for this purpose.[14][15]

Causality of Experimental Choices

The principle behind this method is the formation of diastereomeric amides by reacting (S)-Chroman-4-amine with both (R)- and (S)-MTPA chloride.[16] The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding of the protons in the vicinity of the stereocenter in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration can be deduced based on established conformational models.[15][17]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization: In two separate reactions, react (S)-Chroman-4-amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric Mosher amides.

  • Purification: Purify the resulting amides by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra, often aided by 2D NMR techniques like COSY.

    • Calculate the chemical shift differences (Δδ) for protons on either side of the stereocenter.

    • Apply the Mosher model to correlate the sign of the Δδ values with the absolute configuration of the amine.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Separation

Chiral HPLC is primarily a technique for separating enantiomers and determining enantiomeric purity.[18] However, with a well-characterized chiral stationary phase (CSP) and a predictable elution order for a class of compounds, it can also be used to infer the absolute configuration.[19][20]

Causality of Experimental Choices

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities.[21] For chroman-4-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.[18][21] By comparing the retention time of the unknown enantiomer to that of a known standard, or by establishing a consistent elution order for a series of related chiral amines on a specific CSP, the absolute configuration can be assigned.

Experimental Protocol: Chiral HPLC Analysis
  • Method Development: Screen various polysaccharide-based chiral columns and mobile phase compositions (e.g., hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the racemic chroman-4-amine.[21]

  • Sample Analysis: Inject a sample of the enantiopure (S)-Chroman-4-amine onto the optimized chiral HPLC system.

  • Configuration Assignment: Compare the retention time of the sample with that of an authenticated standard of (S)-Chroman-4-amine or (R)-Chroman-4-amine. Alternatively, if a consistent elution pattern has been established for related compounds, the elution order can be used to assign the configuration.

Comparative Summary of Validation Methods

MethodPrincipleSample RequirementTimeCostConclusiveness
X-ray Crystallography Anomalous dispersion of X-raysHigh-quality single crystalDays to weeksHighDefinitive
VCD/ECD Spectroscopy Differential absorption of polarized light2-15 mg in solution (recoverable)Hours to daysModerateHigh (with computational support)
NMR with CDAs Formation of diastereomers with distinct NMR signals5-10 mgDaysModerateHigh (model-dependent)
Chiral HPLC Differential interaction with a chiral stationary phase<1 mgHoursLow to ModerateRelative (requires a standard)

Visualizing the Workflow

X-ray Crystallography Workflow

Caption: Workflow for absolute configuration determination by X-ray crystallography.

VCD/ECD Spectroscopy Workflow

Caption: Workflow for absolute configuration determination by VCD/ECD spectroscopy.

NMR with Chiral Derivatizing Agents Workflow

Caption: Workflow for absolute configuration determination by NMR with CDAs.

Conclusion and Recommendations

The validation of the absolute configuration of (S)-Chroman-4-amine is best achieved through a multi-pronged, orthogonal approach.

  • For definitive, unambiguous assignment, single-crystal X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained.

  • When crystallization is not feasible, VCD or ECD spectroscopy, coupled with quantum mechanical calculations, offers a highly reliable alternative for determining the absolute configuration in solution.

  • NMR with chiral derivatizing agents, such as Mosher's amides, provides a robust and accessible method that can be performed with standard laboratory equipment.

  • Chiral HPLC serves as an excellent complementary technique, particularly for confirming enantiomeric purity and for routine quality control once the absolute configuration has been established by other methods.

By judiciously selecting and combining these techniques, researchers can establish the absolute configuration of (S)-Chroman-4-amine with the highest degree of scientific rigor and confidence, a critical step in the advancement of chiral drug candidates.

References

A Senior Application Scientist’s Guide: Comparing Classical Resolution and Asymmetric Synthesis for Chiral Amine Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. These structural motifs are present in approximately 40-45% of small-molecule pharmaceuticals, where stereochemistry is often the deciding factor in therapeutic efficacy and safety.[1][2] The choice of how to obtain a single enantiomer amine is one of the most critical early decisions in a synthesis campaign, profoundly impacting scalability, cost, and timeline.

This guide provides an in-depth comparison of the two primary strategies employed to achieve this goal: the traditional, separation-based approach of classical resolution and the modern, construction-based approach of asymmetric synthesis . We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, providing field-proven insights to help you select the optimal method for your specific synthetic challenge.

Part 1: The Foundational Choice: A Tale of Two Philosophies

The path to a single enantiomer can be viewed through two distinct philosophical lenses: separation or creation.

Classical Resolution: The Tried-and-True Separator

Classical resolution is the oldest and, in many industrial settings, still the most practical method for obtaining enantiopure compounds.[3][4] The principle is elegant in its simplicity: a racemic mixture of a chiral amine is reacted with an enantiomerically pure chiral resolving agent, typically a carboxylic acid like tartaric acid.[5] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques, most commonly fractional crystallization.[5][6] Once separated, the resolving agent is removed, liberating the desired enantiomerically enriched amine.

The primary drawback is inherent to the method: the theoretical maximum yield for the desired enantiomer is 50%.[6][7] However, this limitation can be overcome if the undesired enantiomer can be racemized and recycled back into the process, a strategy known as Resolution-Racemization-Recycle (RRR).[5][8]

Asymmetric Synthesis: The Direct Build

Asymmetric synthesis does not separate enantiomers; it selectively creates the desired one from a prochiral precursor.[9][[“]] This approach is often considered more elegant and atom-economical.[2] Methods such as the catalytic asymmetric hydrogenation of imines or reductive amination of ketones use a small amount of a chiral catalyst (a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) to control the stereochemical outcome of the reaction.[1][2][11]

This strategy directly addresses the 50% yield limitation of classical resolution, offering a theoretical yield of up to 100%.[12] However, it introduces its own set of challenges, including the cost and availability of catalysts, the need for extensive screening and optimization, and potential sensitivity to substrate and reaction conditions.[4][13]

Part 2: Head-to-Head Comparison: Key Performance Metrics

The choice between these two powerful techniques is rarely straightforward. It requires a careful analysis of various performance indicators, which are summarized below.

FeatureClassical ResolutionAsymmetric Synthesis
Principle Separation of a racemic mixture via diastereomer formation.[5][6]Direct, stereoselective creation of one enantiomer from a prochiral substrate.[1][9]
Theoretical Max. Yield 50% (can approach 100% with racemization/recycle of the unwanted enantiomer).[6][7]100%.[12]
Enantiomeric Excess (ee%) Can be very high (>99%) but often requires multiple recrystallizations. Initial ee is typically >85%.[3][4]Often very high directly from the reaction (90-99%+).[2][14]
Scalability & Robustness Generally considered robust and straightforward to scale up, leveraging standard chemical plant equipment.[3][6]Can be challenging. Sensitive to catalyst loading, impurities, and reaction parameters.[13]
Cost & Reagents Resolving agents (e.g., tartaric acid) are often inexpensive, commodity chemicals.[4]Chiral catalysts and ligands can be expensive, proprietary, and require specialized synthesis.[4]
Substrate Scope Broadly applicable to any amine that forms crystalline salts. Success is empirical and hard to predict.[5]Highly dependent on the specific catalyst system. A catalyst for one substrate may not work for another.
Process Development Often involves screening various resolving agents and crystallization solvents. Can sometimes be faster to develop.Requires extensive screening of catalysts, ligands, and reaction conditions. Can be time and resource-intensive.
Waste Generation Generates at least 50% of the undesired enantiomer as waste (unless recycled). Involves multiple steps (salt formation, separation, liberation).Highly atom-economical, often with minimal byproducts (e.g., water in hydrogenation).[2]

Part 3: In the Lab: Representative Protocols & Workflows

To ground our comparison in practice, we present detailed methodologies for each approach. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow 1: Classical Resolution of a Chiral Amine

This workflow illustrates the separation of a racemic amine using a chiral acid.

G cluster_start Start cluster_process Resolution Process cluster_end End Products racemic Racemic Amine (R/S) add_acid Step 1: Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic->add_acid mixture Diastereomeric Salt Mixture (R-Amine•L-Acid & S-Amine•L-Acid) add_acid->mixture crystallize Step 2: Fractional Crystallization (Exploit Solubility Difference) mixture->crystallize separate Separation crystallize->separate liberate_S Step 3: Liberate Amine (Add Base) separate->liberate_S Less Soluble Salt (Crystals) liberate_R Step 3: Liberate Amine (Add Base) separate->liberate_R More Soluble Salt (Filtrate) s_amine Enantioenriched S-Amine liberate_S->s_amine r_amine Enantioenriched R-Amine liberate_R->r_amine racemize Optional: Racemize & Recycle r_amine->racemize racemize->racemic

Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline [4]

  • Dissolution: Dissolve 5.0 g (24 mmol) of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a mixture of 35 mL of isopropanol and 15 mL of water in a 100 mL round-bottom flask. Heat the mixture to 60 °C in a water bath to ensure complete dissolution.

    • Causality: Heating ensures that both the racemic amine and the subsequently added resolving agent are fully solvated, which is crucial for the selective crystallization of one diastereomeric salt upon cooling.

  • Salt Formation: To the warm, stirred solution, add 3.6 g (24 mmol) of L-(+)-tartaric acid. Maintain the temperature at 60 °C for 5 minutes.

    • Causality: This step forms the diastereomeric salts in solution. Using a stoichiometric equivalent of the resolving agent is standard practice. Holding the temperature ensures the acid dissolves completely before crystallization begins.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice/water bath for at least 1 hour to maximize crystal formation.

    • Causality: The two diastereomeric salts have different solubility profiles. As the solution cools, the less soluble salt will preferentially crystallize out, while the more soluble one remains in the mother liquor. Slow cooling promotes the formation of purer crystals.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold isopropanol.

    • Causality: The cold solvent wash removes residual mother liquor (containing the more soluble diastereomer) from the crystal surfaces, improving the enantiomeric excess of the isolated product.

  • Liberation: Suspend the crystalline salt in water and add a 2M NaOH solution until the pH is >12. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched amine.

    • Causality: Basification deprotonates the amine, breaking the ionic bond of the salt and liberating the free amine, which can then be extracted into an organic solvent.

Workflow 2: Asymmetric Synthesis of a Chiral Amine

This workflow illustrates the direct synthesis of a single enantiomer amine from a prochiral imine.

G cluster_start Start cluster_process Asymmetric Synthesis Process cluster_end End Product prochiral Prochiral Substrate (e.g., Imine) add_catalyst Step 1: Add Chiral Catalyst & Reagent (e.g., H₂) prochiral->add_catalyst transition_state Diastereomeric Transition States add_catalyst->transition_state reaction Step 2: Stereoselective Reaction transition_state->reaction Lower Energy Path Favored s_amine Single Enantiomer Product (e.g., S-Amine) reaction->s_amine

Caption: Workflow for Asymmetric Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of an N-Boc-Imine [14]

  • Catalyst Preparation: In a glovebox, add the chiral catalyst precursor (e.g., [Rh(cod)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-f-Binaphane, 1.1 mol%) to a high-pressure reactor.

    • Causality: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. A glovebox provides the necessary inert atmosphere. The ligand coordinates to the metal center to create the chiral environment that directs the stereochemistry.

  • Reaction Setup: Remove the reactor from the glovebox, add the N-Boc-acetophenone imine substrate (1.0 eq) followed by a degassed solvent (e.g., 2-propanol).

    • Causality: Using a degassed solvent minimizes the introduction of oxygen. The substrate is added after the catalyst is in place.

  • Hydrogenation: Seal the reactor, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm H₂). Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

    • Causality: Hydrogen is the reducing agent. High pressure increases the concentration of H₂ in the solution, accelerating the reaction rate. The chiral catalyst ensures that the hydrogen is delivered to one face of the imine C=N bond preferentially.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.

    • Causality: The work-up removes the solvent and separates the desired chiral amine product from the catalyst residue and any minor byproducts.

Part 4: The Strategic Decision: Making the Right Choice

Ultimately, the decision between classical resolution and asymmetric synthesis is a strategic one, dictated by the specific goals of a project.

Favor Classical Resolution When:

  • Scale is Large: For multi-kilogram or ton-scale production, the robustness and use of simple equipment often make resolution more economical.[3][6]

  • Cost is Paramount: If the starting racemic amine is cheap and an effective, inexpensive resolving agent is known.

  • Racemization is Possible: The ability to recycle the unwanted enantiomer dramatically improves the overall process economy, making it competitive with asymmetric synthesis.[3][8]

  • Time is Critical (Early Phase): It can sometimes be faster to screen a few resolving agents than to develop a new asymmetric catalytic process from scratch.

Favor Asymmetric Synthesis When:

  • Atom Economy is a Priority: In "green" chemistry applications, avoiding the "waste" of an entire enantiomer is a significant advantage.[2]

  • Highest Enantiopurity is Required Directly: Asymmetric methods often deliver products with >98% ee without the need for further purification or recrystallization steps.[11][14]

  • The Substrate is Designed for It: When the target molecule is being built from scratch, incorporating an asymmetric step early on is often more elegant and efficient than creating a racemic mixture only to separate it later.

  • A Known Catalyst System Exists: If a reliable, high-performing catalyst is already known for a similar substrate, this route becomes highly attractive.

A third path, Dynamic Kinetic Resolution (DKR) , merges the two philosophies. In DKR, a kinetic resolution (often enzymatic or catalytic) is paired with an in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product.[15][16]

Conclusion

The debate between classical resolution and asymmetric synthesis is not about which method is universally "better," but which is better suited for a specific application. Classical resolution remains a powerful, pragmatic, and often cost-effective tool, especially at an industrial scale.[3] Asymmetric synthesis, on the other hand, represents the pinnacle of synthetic elegance and efficiency, offering a direct and atom-economical route to enantiopure molecules.[1][2]

As a senior application scientist, my advice is to evaluate both pathways. For early-stage discovery, the speed of a classical resolution might be advantageous. For long-term process development, the material efficiency of a well-optimized asymmetric synthesis is often unbeatable. A thorough understanding of both the principles and the practicalities of each method will empower you to make the most strategic, efficient, and cost-effective decisions in your pursuit of chiral amines.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Asymmetric Chroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chiral Chromans and the Catalytic Quest for Asymmetry

The chroman scaffold is a privileged heterocyclic motif, forming the core of a vast array of biologically active natural products and blockbuster pharmaceuticals.[1][2] From the potent antioxidant properties of Vitamin E to the anti-HIV activity of certain chroman derivatives, the precise three-dimensional arrangement of substituents on the chroman ring is often paramount to their therapeutic efficacy. Consequently, the development of efficient and highly selective methods for the asymmetric synthesis of chromans remains a topic of intense research in both academic and industrial laboratories. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of chromans, offering a practical benchmarking reference for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, performance metrics, and practical considerations of organocatalysis, transition metal catalysis, and biocatalysis, supported by experimental data and detailed protocols.

I. Organocatalysis: The Rise of Metal-Free Asymmetric Induction

Organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis for the enantioselective construction of complex molecules.[2][3] By mimicking the principles of enzymatic catalysis, small organic molecules can effectively activate substrates and control the stereochemical outcome of a reaction. In the realm of chroman synthesis, several classes of organocatalysts have proven to be particularly effective.

A. Aminocatalysis: Harnessing Iminium and Enamine Intermediates

Primary and secondary amines, particularly those derived from proline, are workhorse catalysts in asymmetric synthesis. Their utility in chroman synthesis often involves the formation of transient iminium or enamine intermediates, which then participate in stereocontrolled cascade reactions. A notable example is the tandem oxo-Michael-inverse-electron-demand hetero-Diels-Alder (IED/HDA) reaction catalyzed by diphenylprolinol silyl ether.[4] This strategy allows for the rapid construction of complex tricyclic chroman derivatives with excellent enantioselectivities (up to >99% ee) and good diastereoselectivities.[4]

Experimental Workflow: Organocatalytic Tandem Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Substrates & Catalyst solvent Solvent reactants->solvent Dissolve stirring Stirring at Specified Temp. solvent->stirring monitoring TLC Monitoring stirring->monitoring Periodic Sampling concentration Concentration monitoring->concentration Reaction Complete purification Column Chromatography concentration->purification analysis Chiral HPLC purification->analysis Determine ee & dr

Caption: General workflow for an organocatalytic asymmetric chroman synthesis.

B. Bifunctional Catalysis: The Power of Cooperative Activation

Bifunctional organocatalysts, which possess both a Lewis basic/Brønsted basic site and a hydrogen-bond donor moiety (e.g., thiourea or squaramide), have demonstrated exceptional performance in asymmetric chroman synthesis. These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile to facilitate a highly organized, stereoselective transition state. For instance, squaramide-based catalysts have been successfully employed in the oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with nitroolefins, affording polysubstituted chiral chromans in high yields and with excellent enantioselectivities (up to 99% ee).[5]

Performance Benchmark: Organocatalytic Systems
Catalyst TypeReactionSubstratesYield (%)ee (%)drReference
Diphenylprolinol silyl etherTandem oxo-Michael-IED/HDA(E)-2-hydroxyaryl-2-oxobut-3-enoate and enalsup to 96>99>30:1[4]
Squaramideoxa-Michael-nitro-Michael2-hydroxynitrostyrenes and trans-β-nitroolefinsup to 82up to 99>20:1[5]
Cinchona-alkaloid-ureaOxy-Michael AdditionPhenol with (E)-α,β-unsaturated ketoneHighHighN/A[3]
Modularly Designed OrganocatalystsDomino Michael/hemiacetalizationAliphatic aldehydes and (E)-2-(2-nitrovinyl)phenolsup to 97up to 99up to 99:1[6][7]

II. Transition Metal Catalysis: Precision and Versatility in Chroman Construction

Transition metal catalysis offers a vast and versatile toolkit for the asymmetric synthesis of chromans, often providing access to unique bond disconnections and reactivity patterns not achievable with other methods.[1] Chiral ligands play a pivotal role in these systems, imprinting their stereochemical information onto the final product.

A. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is a powerful strategy for constructing the C-O bond in chiral chromans, with enantioselectivities reaching up to 98% ee.[8] This methodology has been successfully applied to the enantioselective synthesis of the vitamin E core and other complex natural products.[8] The mechanism involves the formation of a π-allyl palladium intermediate, with the enantioselectivity being determined by the subsequent intramolecular cyclization.

Catalytic Cycle: Pd-Catalyzed Asymmetric Allylic Alkylation

Pd(0)L Pd(0)L π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)L->π-allyl Pd(II) Complex Oxidative Addition Chiral Chroman Chiral Chroman π-allyl Pd(II) Complex->Chiral Chroman Intramolecular Cyclization Chiral Chroman->Pd(0)L Reductive Elimination Phenol Allyl Carbonate Phenol Allyl Carbonate Phenol Allyl Carbonate->π-allyl Pd(II) Complex

Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.

B. Nickel-Catalyzed Enantioselective Reductive Cyclization

Recent advancements have highlighted the potential of nickel catalysis in the asymmetric synthesis of chromans. A notable example is the enantioselective intramolecular reductive cyclization of alkynones, which provides access to chiral chromans bearing a quaternary stereocenter at the 3-position.[1] This reaction, utilizing a P-chiral monophosphine ligand, proceeds with excellent yields and enantioselectivities.[1]

C. Other Notable Transition Metal Systems

Chiral-at-metal rhodium complexes have been employed in the asymmetric [4+2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides, affording enantioenriched chroman derivatives with high stereoselectivity.[9] Furthermore, iron(II) complexes with chiral N,N'-dioxide ligands have been shown to catalyze the highly efficient enantioselective[3][4] O-to-C rearrangement of vinyl ethers to produce chiral chromanols.[10]

Performance Benchmark: Transition Metal Catalysis
MetalLigand/Catalyst SystemReaction TypeYield (%)ee (%)drReference
PalladiumChiral phosphine ligandsAsymmetric Allylic AlkylationHighup to 98N/A[8]
Nickel(R)-AntPhosIntramolecular Reductive Cyclizationup to 98>99:1 er>99:1 E/Z[1]
RhodiumChiral-at-metal complex[4+2] Cyclizationup to 97>99>20:1[9]
IronChiral N,N'-dioxide/Fe(OTf)₂[3][4] O-to-C Rearrangementup to 99up to 99N/A[10]
Copper(S,R)-DuanPhosAsymmetric HydroborationGoodup to 96N/A[11]

III. Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision. While the direct enzymatic formation of the chroman ring is less explored, biocatalytic methods offer powerful strategies for accessing chiral chroman precursors and for the resolution of racemic chroman mixtures.

A. Lipase-Catalyzed Kinetic Resolution

Lipases are robust and commercially available enzymes that are widely used for the kinetic resolution of racemic alcohols and esters. In the context of chroman synthesis, lipases can be employed to selectively acylate one enantiomer of a racemic chroman-4-ol, allowing for the separation of the two enantiomers. This approach has been successfully used to obtain optically active 2-substituted chroman-4-ones.

B. Ketoreductase-Mediated Asymmetric Reduction

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. While not directly forming the chroman ring, KREDs are invaluable for the synthesis of chiral building blocks that can be subsequently cyclized to form enantioenriched chromans. The commercial availability of a wide range of KREDs with complementary stereoselectivities makes this a highly attractive and scalable approach.

Performance Considerations in Biocatalysis

The performance of biocatalytic reactions is typically evaluated based on conversion, enantiomeric excess of the product (ee_p), and the enantiomeric ratio (E). For kinetic resolutions, a high E-value is indicative of excellent enantioselectivity.

EnzymeReaction TypeSubstrateKey Performance Metric(s)Reference
LipaseKinetic ResolutionRacemic 2-substituted chroman-4-olsHigh ee for both product and remaining starting materialN/A
KetoreductaseAsymmetric ReductionProchiral ketonesHigh yield and ee of the corresponding chiral alcoholN/A

IV. Experimental Protocols: A Practical Guide

To facilitate the implementation of these catalytic systems, we provide representative, step-by-step experimental protocols for each class of catalyst.

Protocol 1: Organocatalytic Asymmetric Synthesis of a Polysubstituted Chroman[5]
  • Reaction Setup: To a solution of 2-hydroxynitrostyrene (0.24 mmol) and the squaramide catalyst (0.02 mmol, 10 mol%) in 1.0 mL of dichloromethane, add the trans-β-nitroolefin (0.2 mmol).

  • Reaction Conditions: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically 24-72 hours), concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization[1]
  • Catalyst Preparation: In a glovebox, to a solution of Ni(cod)₂ (0.075 mmol) and the (R)-AntPhos ligand in dioxane, add the alkynone substrate.

  • Reaction Initiation: Add triethylsilane (3 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction at 25 °C for 12 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess and E/Z selectivity by chiral GC or HPLC.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Chroman-4-ol
  • Reaction Setup: To a solution of the racemic chroman-4-ol in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the conversion by GC or HPLC.

  • Work-up: When approximately 50% conversion is reached, filter off the enzyme.

  • Separation: Separate the acylated product and the unreacted alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the product and the remaining starting material by chiral HPLC.

V. Conclusion and Future Outlook

The asymmetric synthesis of chromans has witnessed remarkable progress, with organocatalysis, transition metal catalysis, and biocatalysis each offering distinct advantages. Organocatalysis provides a metal-free and often environmentally benign approach, with bifunctional catalysts demonstrating exceptional performance. Transition metal catalysis offers unparalleled versatility and the ability to forge challenging bonds with high precision. Biocatalysis, while less explored for direct chroman ring formation, presents a powerful and sustainable platform for the synthesis of chiral precursors and the resolution of racemates.

The choice of the optimal catalyst will ultimately depend on the specific target molecule, desired scale of synthesis, and economic considerations. Future developments in this field will likely focus on the discovery of novel catalytic systems with even higher efficiency and broader substrate scope, as well as the development of chemoenzymatic and flow-based methodologies to further enhance the sustainability and practicality of chiral chroman synthesis. This guide serves as a foundational resource to aid researchers in navigating the diverse landscape of catalytic options and in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Analysis of Impurities in Synthetic (S)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of impurities in (S)-Chroman-4-amine hydrochloride, a key chiral building block in pharmaceutical development.[1][2][3][4] Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring robust and reliable impurity profiling in line with global regulatory standards.

The Imperative of Impurity Profiling in Chiral APIs

This compound is a chiral Active Pharmaceutical Ingredient (API) intermediate whose stereochemical purity is critical to the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the drug's therapeutic effect or introducing toxicity.[5][6][7] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous impurity control.[8][9][10]

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[7][11][12] Adhering to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[9][10] This guide presents a multi-faceted analytical strategy to build a comprehensive impurity profile for this compound.

Deconstructing the Impurity Profile: What to Expect

A robust analytical strategy begins with a scientific appraisal of the potential impurities arising from the synthesis, purification, and storage of the API.[12] For (S)-Chroman-4-amine, impurities can be broadly categorized:

  • Organic Impurities:

    • Enantiomeric Impurity: The unwanted (R)-enantiomer of Chroman-4-amine. As enantiomers can have different pharmacological or toxicological profiles, its control is paramount.[13]

    • Process-Related Impurities: Includes unreacted starting materials (e.g., Chroman-4-one), intermediates, and by-products from the synthetic route.

    • Degradation Products: Formed during storage or manufacturing due to factors like oxidation, hydrolysis, or light exposure.[7][14]

  • Inorganic Impurities: Catalysts, reagents, and heavy metals that may be introduced during the manufacturing process.[5][8]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[7][8]

A Holistic Analytical Workflow

No single analytical technique can address all potential impurities. A comprehensive strategy employs orthogonal methods, each chosen for its specific strengths. The overall workflow involves separating impurities via chromatography, identifying them using mass spectrometry, and quantifying them against a reference standard.

G cluster_0 Impurity Profiling Workflow cluster_1 Chromatographic Separation & Quantification cluster_2 Structure Elucidation API (S)-Chroman-4-amine HCl Bulk Sample Prep Sample Preparation (Dissolution, Dilution) API->Prep HPLC HPLC / UPLC (Non-chiral Impurities) Prep->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Prep->Chiral_HPLC GC Headspace GC-MS (Residual Solvents) Prep->GC LCMS LC-MS/MS (Identification of Unknowns) HPLC->LCMS Unknown peak detected Report Comprehensive Impurity Report (Quantification & Identification) HPLC->Report Chiral_HPLC->Report GC->Report LCMS->Report

Caption: High-level workflow for comprehensive impurity analysis.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the target impurity. Here, we compare the primary methods for analyzing this compound.

Technique Primary Target Impurities Principle Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Process-related impurities, non-chiral degradation products.Separation based on polarity differences on a non-polar stationary phase.Robust, reproducible, excellent for quantification, widely available.Cannot separate enantiomers; requires chromophores for UV detection.
Chiral HPLC with UV Detection Enantiomeric impurity ((R)-Chroman-4-amine).Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[15][16]The gold standard for enantiomeric purity determination; high selectivity.[13]CSPs can be expensive and less robust than standard RP columns; method development can be complex.[17]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Residual Solvents (e.g., Ethanol, Toluene, Acetone).Partitioning of volatile analytes into the gas phase followed by GC separation and MS detection.High sensitivity for volatile compounds; MS provides definitive identification.[18][19]Not suitable for non-volatile or thermally labile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Unknown organic impurities, trace-level genotoxic impurities.Couples the separation power of HPLC with the mass-resolving and structural analysis capabilities of MS/MS.[13][20]Unparalleled sensitivity and specificity for identification and structure elucidation.[18]Quantification can be more complex than UV; matrix effects can cause ion suppression.

Experimental Protocols & Scientific Rationale

The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure data integrity.

Protocol 1: RP-HPLC for Achiral Impurity Quantification

Objective: To separate and quantify process-related impurities and degradation products.

Methodology:

  • Chromatographic System: UHPLC/HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Rationale: The C18 phase provides excellent retention and separation for a wide range of organic molecules typically encountered as process impurities. The sub-2 µm particle size (in UHPLC) offers higher efficiency and faster analysis times.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as a pH modifier to ensure the amine analyte is protonated, leading to better peak shape and preventing interaction with residual silanols on the column.[21] A buffered mobile phase is critical to avoid issues like peak splitting, which can occur with amine hydrochloride salts.[22]

  • Gradient Elution: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Rationale: A gradient is essential to elute impurities with a wide range of polarities, from polar starting materials to non-polar byproducts, within a reasonable runtime.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

    • Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.

  • Detection: DAD at 220 nm and 275 nm.

    • Rationale: Multiple wavelengths ensure the detection of impurities that may have different UV maxima from the main API peak.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution containing the API and a known impurity.

    • Resolution (Rs): Must be > 2.0 between the API and the known impurity.

    • Tailing Factor (T): Must be < 1.5 for the API peak.

    • Repeatability (%RSD): < 2.0% for 5 replicate injections of the API peak area.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To determine the percentage of the unwanted (R)-enantiomer.

G cluster_0 Chiral Method Development Logic Start Select Chiral Stationary Phase (CSP) CSP_Type Polysaccharide-based CSPs (e.g., Chiralpak IA, IC) High success rate for amines Start->CSP_Type Mode Choose Elution Mode CSP_Type->Mode NP Normal Phase (NP) (Hexane/Alcohol) Mode->NP Good for non-polar analytes PO Polar Organic (PO) (ACN/Alcohol) Mode->PO Good for polar amines Additive Select Additive (Improves Peak Shape) NP->Additive PO->Additive DEA Basic Additive (e.g., 0.1% DEA, Butylamine) Reduces silanol interactions Additive->DEA Optimize Optimize Mobile Phase (Ratio of solvents, Additive %) DEA->Optimize Validate Validate Method (Resolution, LOD, LOQ) Optimize->Validate

Caption: Decision process for chiral HPLC method development.

Methodology:

  • Chromatographic System: HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column, Polysaccharide-based (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm).

    • Rationale: Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including primary amines.[21][23] They provide enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: Isocratic mixture of Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: This is a typical normal-phase condition. Ethanol acts as the polar modifier to control retention, while DEA is a crucial basic additive that competes with the analyte for active sites on the silica surface, dramatically improving peak shape and preventing tailing.[21]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject a sample of racemic Chroman-4-amine or a sample spiked with the (R)-enantiomer.

    • Resolution (Rs): Must be > 1.5 between the (S) and (R) enantiomer peaks.

    • Limit of Quantification (LOQ): The method must be validated to accurately quantify the (R)-enantiomer at the required reporting level (e.g., 0.1%).

Protocol 3: HS-GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.

Methodology:

  • System: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

    • Rationale: This column phase is specifically designed and widely used for the analysis of volatile organic compounds and residual solvents.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

    • Rationale: These parameters ensure that volatile solvents partition from the sample matrix into the headspace for consistent injection.

  • GC Parameters:

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Rationale: EI provides reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident identification of solvents.[19]

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

  • Quantification: Use an external standard calibration curve for each potential solvent.

Conclusion: An Integrated Approach to Purity Assurance

The analysis of impurities in this compound demands a multi-pronged, orthogonal approach. No single method is sufficient. A combination of high-resolution RP-HPLC for process-related impurities, dedicated chiral HPLC for enantiomeric purity, and HS-GC-MS for residual solvents provides the comprehensive data package required for regulatory submission and, most importantly, for ensuring the quality and safety of the final pharmaceutical product.[6][18] For unknown impurities detected during these screening methods, LC-MS/MS serves as the ultimate tool for structure elucidation, closing the loop on a complete and robust impurity profile. This integrated strategy, grounded in sound scientific principles and regulatory expectations, is the cornerstone of modern pharmaceutical development.

References

A Senior Application Scientist's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral amines is a critical cornerstone of bringing new therapeutics to market.[1] These essential building blocks are prevalent in a vast array of pharmaceuticals, and their stereochemistry profoundly influences pharmacological activity.[1] This guide provides a comprehensive comparison of the leading methods for chiral amine synthesis, offering a detailed cost-benefit analysis supported by experimental data to inform your selection of the most appropriate technique for your research and development needs.

The landscape of chiral amine synthesis is diverse, ranging from classical chemical resolutions to modern biocatalytic and asymmetric catalytic methods. The optimal choice depends on a multitude of factors, including the scale of the synthesis, the desired enantiopurity, the cost of raw materials and catalysts, and the environmental impact of the process. This guide will delve into the intricacies of three primary methodologies: biocatalytic synthesis, asymmetric metal catalysis, and the use of chiral auxiliaries.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for chiral amine synthesis, offering high enantioselectivity under mild reaction conditions.[2][3] Two of the most prominent enzymatic approaches are transamination and reductive amination.

Transamination

Mechanism: Transaminases (TAs), particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a prochiral ketone, yielding a chiral amine.[4][5] This process utilizes pyridoxal-5'-phosphate (PLP) as a crucial cofactor. The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using an excess of the amine donor or removing the ketone byproduct, are often necessary.[5][6]

Benefits:

  • High Enantioselectivity: Transaminases can exhibit exceptional stereoselectivity, often leading to enantiomeric excess (ee) values greater than 99%.[7]

  • Mild Reaction Conditions: These reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Environmental Friendliness: Biocatalytic processes are considered "green" due to their biodegradable catalysts (enzymes) and the use of water as a solvent, resulting in a lower E-factor (a measure of waste generated).[2]

  • Cost-Effectiveness at Scale: For large-scale manufacturing, highly optimized biocatalytic processes can be very cost-competitive.[1]

Drawbacks:

  • Unfavorable Equilibrium: The reversible nature of the reaction can limit product yield, necessitating strategies to shift the equilibrium.[4][6]

  • Substrate and Product Inhibition: Some transaminases can be inhibited by high concentrations of the substrate or the product amine, which can slow down the reaction rate.[4]

  • Limited Substrate Scope: While protein engineering has significantly expanded the range of accepted substrates, some ketones may not be suitable for existing transaminases.[4]

  • Cofactor Dependency: The reliance on the PLP cofactor can add to the cost, although efficient cofactor recycling systems can mitigate this.[2]

Reductive Amination

Mechanism: Amine dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones using ammonia as the amino donor and a nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) cofactor as the reducing agent.[2]

Benefits:

  • High Atom Economy: This method is highly atom-economical as it directly incorporates ammonia, generating water as the only byproduct.

  • Excellent Enantioselectivity: Engineered AmDHs can provide access to chiral amines with very high enantiopurity.[2]

Drawbacks:

  • Enzyme Activity and Stability: The activity and stability of AmDHs can be lower than that of transaminases, potentially leading to lower conversion rates and higher enzyme costs.[1]

  • Cofactor Regeneration: The process requires an efficient and cost-effective system for regenerating the expensive NAD(P)H cofactor.[2]

Asymmetric Metal Catalysis: Precision and Efficiency

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of imines are highly efficient methods for producing chiral amines, particularly in a laboratory setting and for smaller-scale production.[8]

Asymmetric Hydrogenation

Mechanism: This method involves the direct hydrogenation of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium.[8][9] The chiral ligand coordinated to the metal center directs the stereochemical outcome of the hydrogenation.

Benefits:

  • High Efficiency and Enantioselectivity: These catalytic systems can achieve very high turnover numbers (TONs) and turnover frequencies (TOFs), meaning a small amount of catalyst can produce a large amount of product with excellent enantioselectivity (>99% ee).[10][11]

  • Broad Substrate Scope: A wide variety of imines can be effectively hydrogenated, offering great versatility.[9]

  • High Atom Economy: The direct addition of hydrogen results in 100% atom economy.[8]

Drawbacks:

  • Cost and Toxicity of Precious Metals: The use of expensive and potentially toxic precious metals like rhodium and ruthenium can be a significant cost driver and raises environmental concerns.[2]

  • High-Pressure Hydrogen: The use of high-pressure hydrogen gas requires specialized and robust equipment, which can be a barrier for some laboratories.[2]

  • Anhydrous/Anaerobic Conditions: Many of these reactions require strict anhydrous and anaerobic conditions to prevent catalyst deactivation.

Asymmetric Transfer Hydrogenation

Mechanism: Asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor, such as a formic acid-triethylamine azeotrope or isopropanol, to reduce the imine in the presence of a chiral metal catalyst.[12][13] This method avoids the need for high-pressure hydrogen gas.

Benefits:

  • Operational Simplicity: The avoidance of gaseous hydrogen simplifies the experimental setup and enhances safety.[12]

  • High Enantioselectivity: ATH can provide chiral amines with excellent enantiomeric excess.[13]

Drawbacks:

  • Lower Atom Economy: The use of a hydrogen donor other than H₂ reduces the overall atom economy of the process.

  • Catalyst Loading: Catalyst loadings for ATH may be higher than for direct hydrogenation to achieve similar efficiency.

Chiral Auxiliaries: A Classic and Reliable Approach

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of chiral molecules, including amines.[14]

Mechanism: A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered and reused.[14] Evans' oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries used in the synthesis of chiral compounds that can be precursors to chiral amines.[15][16]

Benefits:

  • High Diastereoselectivity: Chiral auxiliaries can induce very high levels of diastereoselectivity, which can then be translated into high enantioselectivity upon removal of the auxiliary.[15]

  • Predictable Stereochemical Outcome: The stereochemical outcome is often highly predictable based on the structure of the auxiliary and the reaction conditions.[17]

  • Well-Established Protocols: A vast body of literature exists for the use of common chiral auxiliaries, providing reliable and well-tested procedures.[15]

Drawbacks:

  • Stoichiometric Use: Unlike catalytic methods, chiral auxiliaries are used in stoichiometric amounts, which can be costly, especially for expensive auxiliaries.[14]

  • Multiple Steps: The synthesis requires additional steps for the attachment and removal of the auxiliary, which lowers the overall yield and increases waste generation.[14]

  • Lower Atom Economy: The need to attach and remove a significant molecular fragment results in poor atom economy.

Quantitative Comparison of Chiral Amine Synthesis Strategies

Strategy Method Typical Catalyst/Enzyme Catalyst/Enzyme Loading Typical Yield (%) Enantiomeric Excess (ee %) Turnover Number (TON) Space-Time Yield (g L⁻¹ h⁻¹) Estimated Cost per Gram
Biocatalysis TransaminationTransaminase (e.g., ATA-117)1-10% (w/w)>95[18]>99[7]N/A10-50[3]Low to Medium
Reductive AminationAmine Dehydrogenase5-15% (w/w)30-90[1]>99[2]N/A5-20Medium
Asymmetric Metal Catalysis Asymmetric Hydrogenation[Rh(cod)((2S,4S)-ptbp-skewphos)]OTf0.01-1 mol%[19]>95[19]>99[20]Up to 13,425,000[10][11]HighHigh
Asymmetric Transfer Hydrogenation(S,S)-CpRhClTsDPEN0.1-2 mol%[12]>90[12]90-99[12]100 - 10,000MediumHigh
Chiral Auxiliaries Evans' Oxazolidinone(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneStoichiometric60-90 (multi-step)>98 (d.r.)N/ALowMedium to High
Pseudoephedrine Amide(1S,2S)-(+)-PseudoephedrineStoichiometric70-95 (multi-step)>95 (d.r.)N/ALowLow to Medium

*Cost per gram is a qualitative assessment and can vary significantly based on the scale of synthesis, supplier, and purity of reagents and catalysts.

Decision-Making Workflow

The selection of the most appropriate synthetic strategy is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice.

DecisionWorkflow cluster_legend Decision Factors start Define Synthesis Goals scale Scale of Synthesis? start->scale purity Required Enantiopurity? scale->purity Large Scale scale->purity Small/Medium Scale cost Cost Constraints? purity->cost >99% ee purity->cost <99% ee atom_economy Atom Economy/Green Chemistry a Priority? cost->atom_economy biocatalysis Biocatalysis (Transamination/Reductive Amination) atom_economy->biocatalysis High Priority metal_catalysis Asymmetric Metal Catalysis (Hydrogenation/Transfer Hydrogenation) atom_economy->metal_catalysis Medium Priority auxiliary Chiral Auxiliary atom_economy->auxiliary Low Priority Scale Scale Purity Purity Cost Cost Green Chemistry Green Chemistry

Caption: Decision workflow for selecting a chiral amine synthesis strategy.

Experimental Protocols

Protocol 1: Biocatalytic Transamination of a Prochiral Ketone

This protocol is a representative example of a transamination reaction using a commercially available ω-transaminase.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • ω-Transaminase (e.g., ATA-113)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the phosphate buffer.

  • Add the PLP cofactor to the buffer and stir until dissolved.

  • Add the ω-transaminase enzyme to the buffered solution and stir gently to dissolve.

  • If the prochiral ketone has low aqueous solubility, it can be dissolved in a minimal amount of a co-solvent like DMSO before being added to the reaction mixture.

  • Add the prochiral ketone to the enzyme solution.

  • Initiate the reaction by adding the isopropylamine donor.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.[21]

  • Upon completion, the product can be extracted with an organic solvent, and the enzyme can be removed by centrifugation or filtration.

Protocol 2: Asymmetric Transfer Hydrogenation of an Imine

This protocol describes a typical asymmetric transfer hydrogenation using a rhodium catalyst.[12]

Materials:

  • Imine substrate

  • Chiral rhodium catalyst (e.g., (S,S)-Cp*RhClTsDPEN)

  • Formic acid-triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., dichloromethane or methanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the imine substrate and the chiral rhodium catalyst in the anhydrous solvent.

  • Stir the solution at room temperature for a few minutes to ensure homogeneity.

  • Add the formic acid-triethylamine azeotrope to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified amine by chiral HPLC or GC.[21]

Protocol 3: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the key steps for an asymmetric alkylation reaction using an Evans' auxiliary.[17][22]

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere

Procedure:

  • Acylation: In a flame-dried flask under an inert atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add the acyl chloride and allow the reaction to warm to room temperature.

  • Alkylation: Cool the solution of the N-acylated oxazolidinone to -78 °C. Add a strong base (e.g., LDA or NaHMDS) to form the enolate. Add the alkylating agent and stir at -78 °C for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Purify the diastereomeric product by column chromatography.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the corresponding chiral carboxylic acid, which can then be converted to the chiral amine.

  • Determine the diastereomeric ratio of the product by NMR spectroscopy or chromatography.

Conclusion

The synthesis of chiral amines is a field rich with diverse and powerful methodologies. Biocatalytic approaches are increasingly attractive for their green credentials and high selectivity, especially for large-scale production. Asymmetric metal catalysis offers unparalleled efficiency and versatility for a broad range of substrates, making it a go-to method in many research and development settings. Chiral auxiliaries, while less atom-economical, remain a robust and reliable strategy with a wealth of established protocols.

The optimal choice of synthetic strategy is not a one-size-fits-all decision. It requires a careful evaluation of the specific project goals, considering factors such as the desired scale, enantiopurity, cost constraints, and environmental impact. By understanding the fundamental principles, benefits, and drawbacks of each approach, researchers can make informed decisions to efficiently and effectively synthesize the chiral amines that are vital for the advancement of pharmaceutical and chemical sciences.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. (S)-Chroman-4-amine hydrochloride is a valuable building block in medicinal chemistry and drug development; however, its handling and disposal require a systematic and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why," not just the "how."

Hazard Identification and Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is classified as a hazardous substance, and its key safety information is summarized below.

Hazard Class GHS Pictogram Signal Word Hazard Statements Key Precautionary Statements (Disposal Context)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]P264: Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing.[2]
Serious Eye Damage/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously...[2]
Specific Target Organ Toxicity (Single Exposure, Category 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1]P261: Avoid breathing dust.[2]
Universal Disposal Precaution N/AN/AN/AP501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]

The hydrochloride salt form means the compound will likely form a mildly acidic solution in water. This, combined with its classification as an amine, necessitates careful segregation from incompatible chemicals, particularly strong bases (which could liberate the free amine) and strong oxidizing agents.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazard profile, a stringent PPE protocol is non-negotiable. The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact.

  • Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is essential to prevent respiratory irritation.[1]

  • Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

Step-by-Step Disposal Protocol

This protocol applies to unused this compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.

  • Action : Designate a specific hazardous waste container for this compound and its associated contaminated materials.

  • Causality : Keeping amine waste separate from other chemical waste streams, especially acids and strong oxidizers, prevents potentially violent reactions and ensures the waste can be handled correctly by disposal technicians.[3] This compound is a solid, so it should be collected as solid hazardous waste.

The integrity of the waste container is critical for safe storage and transport.

  • Action : Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) screw-cap jar or the original product container). The container must be in good condition, with no cracks or leaks, and must have a tightly sealing lid.[4]

  • Causality : Using a compatible container prevents degradation of the container and potential leaks. A tightly sealed lid is crucial to prevent the release of dust or fumes and to protect the contents from moisture.[3][4]

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Action : Immediately upon designating the container, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department. Fill out the label completely, including:

    • The full chemical name: "this compound"

    • CAS Number: 1035093-81-2

    • An accurate estimation of the quantity.

    • The date accumulation started.

    • All relevant hazard information (e.g., "Irritant," "Harmful").

  • Causality : Federal and state regulations (such as those from the EPA) mandate clear labeling from the moment waste is generated.[4] This ensures that anyone handling the container is immediately aware of its contents and the associated dangers.

Waste must be stored safely in a designated laboratory area.

  • Action : Collect the waste solid by carefully sweeping or scooping to minimize dust generation.[1] Place it directly into the labeled container. Store the sealed container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Causality : Storing waste in a designated SAA ensures it is managed safely and remains under the supervision of trained personnel. Keeping the container sealed prevents accidental spills and exposure.[4] Avoiding dust creation is critical to prevent inhalation, as the compound is a respiratory irritant.[1]

Final disposal must be handled by trained professionals.

  • Action : Once the container is full, or if your research with the compound is complete, contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Causality : this compound is harmful and can be damaging to aquatic life and ecosystems.[3] EHS professionals are trained to manage and transport hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration, in compliance with all regulations.[5]

Spill Management

Preparedness for accidental spills is essential.

  • Evacuate and Alert : If a significant amount of dust is generated, evacuate the immediate area and alert colleagues.

  • Don PPE : At a minimum, wear the PPE outlined in Section 2.

  • Containment : For a solid spill, cover it with a plastic sheet to minimize dust dispersal.

  • Clean-up : Carefully sweep up the material and place it in your labeled hazardous waste container.[1] Avoid any actions that create dust. Wet wiping the area with a damp paper towel can be effective for final clean-up of trace amounts.

  • Disposal : All materials used for clean-up (e.g., towels, contaminated PPE) must be disposed of as hazardous waste in the same container.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware, spill debris) B Is this this compound or contaminated with it? A->B C Select Compatible Container (e.g., HDPE Jar) B->C Yes G Consult other disposal protocols B->G No D Affix & Complete 'HAZARDOUS WASTE' Label C->D E Place Waste in Container (Minimize dust generation) D->E F Store Sealed Container in Satellite Accumulation Area (SAA) E->F H Container Full or Project Complete? F->H I Contact EHS for Pickup & Transfer to Licensed Disposal Facility H->I Yes J Continue Accumulation in SAA H->J No J->H

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. (S)-Chroman-4-amine hydrochloride (CAS No. 1035093-81-2) is a key building block in medicinal chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Safety: Acknowledging the Hazard Profile

Before any handling, a comprehensive understanding of the compound's hazard profile is non-negotiable. This compound is an off-white solid that presents multiple health risks upon exposure.[3][4] Its hazard classification under the Globally Harmonized System (GHS) dictates the necessary level of protection.[3]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Category Hazard Statement Rationale for Protection
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3] Prevent ingestion through contaminated hands or surfaces.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3] Avoid all direct skin contact through proper glove and lab coat use.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[3] Mandates robust eye protection to prevent contact with dust or splashes.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] | Requires control of airborne dust, especially during weighing and transfer. |

These classifications are the cornerstone of our safety strategy. The risk of respiratory irritation from inhaling the fine powder, coupled with skin and serious eye irritation, necessitates a multi-layered PPE approach.

The Hierarchy of Controls: PPE as the Final Barrier

While this guide focuses on PPE, it is crucial to recognize its place within the established "hierarchy of controls." This principle, central to regulations from the Occupational Safety and Health Administration (OSHA), prioritizes eliminating hazards at their source.[5][6]

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the most critical engineering control is a certified chemical fume hood to contain dust during handling.[3]

  • Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs) and providing thorough training.[7][8]

  • Personal Protective Equipment (PPE): The last line of defense, used in conjunction with the controls above.

Your institutional Chemical Hygiene Plan (CHP), mandated by the OSHA Lab Standard (29 CFR 1910.1450), should detail the specific requirements for your facility.[6][7][9]

Mandated PPE for this compound

The following PPE is required for handling this compound. The specific level of respiratory protection may be adjusted based on the scale and duration of the handling procedure.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[3]

  • Minimum Requirement: ANSI Z87.1-rated safety goggles that form a seal around the eyes to protect from dust and splashes.

  • Best Practice/Large Quantities: A full-face shield worn over safety goggles provides an additional layer of protection, particularly when handling larger quantities or when there is a significant risk of splashing.[3]

Hand Protection

The H315 classification ("Causes skin irritation") requires diligent hand protection.[3]

  • Glove Type: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use.[3]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Wash hands thoroughly with soap and water after removing gloves.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory to protect skin and personal clothing from contamination.

  • Footwear: Fully enclosed shoes made of a non-porous material are required.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") makes respiratory protection a critical consideration, especially when handling the solid form.[3] All handling of the powder must be done within a chemical fume hood.

  • For Nuisance Dust Exposure: If working with small quantities in a properly functioning fume hood, a NIOSH-approved N95 or P95 filtering facepiece respirator may be sufficient.[3]

  • For Higher-Level Protection: For larger quantities or in situations where dust generation cannot be fully controlled, a half-mask or full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[3] Your institution's Environmental Health & Safety (EHS) department should be consulted for a formal hazard assessment and respirator fit testing.[8]

Table 2: Recommended PPE Levels by Task

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Fume Hood Safety Goggles & Face Shield Nitrile Gloves Lab Coat N95 (minimum) or Half-mask respirator with P100/P3 filters
Preparing Solutions Chemical Fume Hood Safety Goggles Nitrile Gloves Lab Coat Not typically required if solution is not volatile and handled in hood

| Handling Dilute Solutions | Benchtop (with spill tray) | Safety Glasses | Nitrile Gloves | Lab Coat | Not required |

Procedural Guide: Safe Handling Workflow

The following workflow integrates the use of engineering controls and PPE to ensure minimal exposure risk.

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing cluster_disposal Waste Management prep 1. Assemble all materials (Spatula, weigh paper, solvent, glassware) verify_hood 2. Verify chemical fume hood is operational (check airflow meter) prep->verify_hood don_ppe 3. Don Lab Coat, Safety Goggles, & Gloves verify_hood->don_ppe Area is safe weigh 4. Carefully weigh solid, minimizing dust creation don_ppe->weigh Enter work zone dissolve 5. Add solid to solvent to prepare solution weigh->dissolve decon 6. Decontaminate work area and equipment dissolve->decon Procedure complete doff 7. Doff PPE in correct order (Gloves > Goggles > Coat) decon->doff dispose 8. Dispose of contaminated PPE and chemical waste per institutional policy doff->dispose

Caption: Safe handling workflow for this compound.

Emergency Response and Disposal

Exposure and First Aid

Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spills and Disposal
  • Spill Response: For a small spill, ensure proper PPE is worn. Gently sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[3] Do not allow the product to enter drains.[3]

  • Waste Disposal: All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.[3] This should be done through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3]

By adhering to these rigorous, evidence-based protocols, you can handle this compound with confidence, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.